FC11409B
Beschreibung
Eigenschaften
CAS-Nummer |
1380411-57-3 |
|---|---|
Molekularformel |
C29H23BF4N2O3S |
Molekulargewicht |
566.38 |
IUPAC-Name |
2,4,6-Triphenyl-1-(4-(sulfamoyloxy)phenyl)pyridin-1-ium tetrafluoroborate |
InChI |
InChI=1S/C29H23N2O3S.BF4/c30-35(32,33)34-27-18-16-26(17-19-27)31-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(31)24-14-8-3-9-15-24;2-1(3,4)5/h1-21H,(H2,30,32,33);/q+1;-1 |
InChI-Schlüssel |
ODRMDUOSDISTHM-UHFFFAOYSA-N |
SMILES |
O=S(OC1=CC=C([N+]2=C(C3=CC=CC=C3)C=C(C4=CC=CC=C4)C=C2C5=CC=CC=C5)C=C1)(N)=O.F[B-](F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FC11409B; FC-11409B; FC 11409B |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of FC11409B: A Technical Guide to a Novel Carbonic Anhydrase IX Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors, playing a pivotal role in the adaptation of cancer cells to the hypoxic and acidic tumor microenvironment. Its expression is strongly correlated with tumor progression, metastasis, and poor patient prognosis, making it a compelling target for anticancer therapy. FC11409B is a novel ureido-sulfamate-based inhibitor of CA-IX that has demonstrated significant potential in preclinical studies. This technical guide provides an in-depth exploration of the mechanism of action of this compound, from its molecular interaction with the CA-IX active site to its downstream effects on tumor cell physiology. We will delve into the rationale behind its design, the experimental validation of its activity, and the broader implications for its use in oncology.
The Central Role of Carbonic Anhydrase IX in Tumorigenesis
To comprehend the mechanism of this compound, it is imperative to first understand the function of its target, Carbonic Anhydrase IX. CA-IX is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. In normal physiology, this reaction is crucial for processes such as pH regulation and gas exchange.
In the context of cancer, particularly in hypoxic solid tumors, the expression of CA-IX is dramatically upregulated by the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α)[2][3]. The hypoxic tumor microenvironment is characterized by increased glycolysis, leading to an accumulation of lactic acid and a decrease in intracellular pH (pHi). To survive and proliferate in these acidic conditions, cancer cells employ various pH-regulating mechanisms, with CA-IX being a key player.
By positioning its catalytic domain on the extracellular side of the plasma membrane, CA-IX efficiently converts extracellular CO₂ into protons and bicarbonate ions[4][5]. The protons contribute to the acidification of the tumor microenvironment, which in turn promotes tumor invasion, metastasis, and resistance to therapy[4]. The bicarbonate ions are transported into the cancer cell, where they buffer the excess intracellular acid, thereby maintaining a pHi that is permissive for cell survival and proliferation.
Key Functions of CA-IX in Cancer:
-
pH Regulation: Maintains a viable intracellular pH in the face of increased acid production.
-
Extracellular Acidification: Contributes to an acidic tumor microenvironment that promotes invasion and suppresses immune cell function.
-
Cell Adhesion and Migration: The proteoglycan-like domain of CA-IX can influence cell-cell and cell-matrix interactions[4].
This compound: A Ureido-Sulfamate Inhibitor Targeting CA-IX
This compound belongs to a class of ureido-substituted sulfamate inhibitors designed for potent and selective inhibition of CA-IX[6]. The sulfamate group is a key zinc-binding moiety that anchors the inhibitor to the active site of the enzyme. The ureido linker provides a flexible scaffold that allows for the introduction of various substituents to optimize potency and selectivity.
Rationale for the Ureido-Sulfamate Scaffold
The design of selective CA-IX inhibitors is challenging due to the high degree of homology among the different human carbonic anhydrase isoforms. The ureido-sulfamate scaffold has emerged as a promising approach to achieve selectivity for the tumor-associated isoforms CA-IX and CA-XII over the ubiquitously expressed cytosolic isoforms CA-I and CA-II.
The selectivity is achieved by exploiting subtle differences in the active site architecture of the CA isoforms. The ureido linker and its substituents can form specific interactions with amino acid residues that differ between the isoforms, leading to a higher binding affinity for CA-IX and CA-XII.
Molecular Interaction of this compound with the CA-IX Active Site
While a crystal structure of this compound in complex with CA-IX is not publicly available, its binding mode can be inferred from molecular docking studies of structurally related ureido-sulfamate inhibitors and the known structure of the CA-IX active site[7][8].
The primary interaction is the coordination of the sulfamate group's nitrogen and oxygen atoms to the zinc ion at the bottom of the active site cavity, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis[9][10]. The ureido linker and the aromatic tail of the inhibitor extend into the active site cleft, where they can form hydrogen bonds and van der Waals interactions with key amino acid residues. These interactions are crucial for stabilizing the inhibitor-enzyme complex and for conferring selectivity.
Caption: Binding of this compound to the CA-IX active site.
Mechanism of Action: From Enzyme Inhibition to Cellular Effects
The inhibition of CA-IX's catalytic activity by this compound sets off a cascade of events that ultimately impair the survival and aggressive phenotype of cancer cells.
Disruption of pH Homeostasis
By blocking the extracellular catalytic activity of CA-IX, this compound prevents the efficient conversion of CO₂ to bicarbonate and protons. This leads to two critical consequences:
-
Increased Intracellular Acidity (Decreased pHi): The reduced influx of bicarbonate ions compromises the cancer cell's ability to buffer the protons generated during metabolism. The resulting decrease in pHi creates an intracellular environment that is hostile to many cellular processes, including enzyme function, DNA synthesis, and cell proliferation.
-
Reduced Extracellular Acidity (Increased pHe): The diminished production of extracellular protons leads to a less acidic tumor microenvironment. This can hinder the activity of acid-activated proteases involved in extracellular matrix degradation and cell invasion.
Caption: this compound disrupts pH homeostasis in cancer cells.
Downstream Cellular Consequences
The this compound-induced disruption of pH balance triggers several downstream signaling pathways that culminate in the inhibition of tumor growth and progression.
-
Inhibition of Proliferation: The acidic intracellular environment and the disruption of key enzymatic activities lead to cell cycle arrest and a reduction in cell proliferation. This compound has been shown to inhibit the proliferation of breast cancer cell lines under both normoxic and hypoxic conditions[6].
-
Induction of Apoptosis and Autophagy: Severe intracellular acidification is a potent trigger for programmed cell death (apoptosis) and a cellular self-digestion process (autophagy)[11][12][13]. The inability to maintain pH homeostasis leads to cellular stress and the activation of these cell death pathways.
-
Inhibition of Migration and Invasion: By neutralizing the acidic tumor microenvironment, this compound can inhibit the activity of acid-dependent proteases that are crucial for the degradation of the extracellular matrix, a key step in cell migration and invasion. Preclinical studies have demonstrated that this compound effectively inhibits the migration and invasion of breast cancer cells in 2D and 3D models[6].
Experimental Validation of this compound's Mechanism of Action
A variety of in vitro and in vivo experimental approaches are employed to characterize the mechanism of action of CA-IX inhibitors like this compound.
Quantitative Analysis of CA-IX Inhibition
The inhibitory potency and selectivity of this compound are determined by measuring its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against a panel of purified human carbonic anhydrase isoforms.
Table 1: Illustrative Selectivity Profile of a Ureido-Sulfamate CA-IX Inhibitor
| Carbonic Anhydrase Isoform | Ki (nM) | Selectivity vs. CA-IX |
|---|---|---|
| CA-I | >10,000 | >1000-fold |
| CA-II | 250 | 25-fold |
| CA-IX | 10 | - |
| CA-XII | 20 | 2-fold |
Note: The above data is illustrative for a typical ureido-sulfamate inhibitor and does not represent experimentally determined values for this compound, which are not publicly available.
Experimental Protocol: Stopped-Flow Carbon Dioxide Hydration Assay
This is a standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors.
-
Reagents and Buffers:
-
Purified recombinant human carbonic anhydrase isoforms (CA-I, -II, -IX, -XII).
-
CO₂-saturated water.
-
pH indicator dye (e.g., p-nitrophenol).
-
Buffer solution (e.g., Tris-HCl) at a specific pH.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
A solution containing the CA enzyme, buffer, and pH indicator is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.
-
The hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton, causes a change in pH.
-
The change in pH is monitored by the change in absorbance of the pH indicator dye over time.
-
The initial rate of the reaction is calculated from the absorbance change.
-
To determine the inhibitory activity of this compound, the assay is performed in the presence of varying concentrations of the inhibitor.
-
The IC50 value is calculated by plotting the reaction rate against the inhibitor concentration.
-
The Ki value can be determined using the Cheng-Prusoff equation.
-
Caption: Workflow for Stopped-Flow CO2 Hydration Assay.
Cellular Assays for Functional Characterization
-
Cell Proliferation Assays: The effect of this compound on cancer cell growth is assessed using assays such as the MTT or SRB assay. Cells are cultured in the presence of varying concentrations of the inhibitor under both normoxic and hypoxic conditions.
-
Cell Migration and Invasion Assays: The Boyden chamber assay or the wound-healing (scratch) assay are used to evaluate the effect of this compound on cell migration. For invasion, a similar setup is used, but the membrane is coated with an extracellular matrix component like Matrigel.
-
3D Spheroid Invasion Assay: This assay provides a more physiologically relevant model of tumor invasion. Cancer cell spheroids are embedded in an extracellular matrix, and the extent of cell invasion into the matrix is monitored over time in the presence or absence of this compound[14][15][16][17].
Experimental Protocol: 3D Spheroid Invasion Assay
-
Spheroid Formation:
-
Cancer cells are seeded in ultra-low attachment round-bottom plates to promote the formation of spheroids.
-
The plates are incubated for 2-4 days to allow for spheroid formation.
-
-
Embedding in Extracellular Matrix:
-
A solution of extracellular matrix (e.g., Matrigel) is added to each well containing a spheroid.
-
The plate is incubated at 37°C to allow the matrix to solidify.
-
-
Treatment and Monitoring:
-
Media containing different concentrations of this compound or a vehicle control is added to the wells.
-
The invasion of cells from the spheroid into the surrounding matrix is monitored over several days using a microscope.
-
The area of invasion is quantified using image analysis software.
-
Caption: Workflow for 3D Spheroid Invasion Assay.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets a fundamental aspect of tumor biology – the adaptation to a hypoxic and acidic microenvironment. Its mechanism of action, centered on the inhibition of carbonic anhydrase IX, leads to a multifaceted attack on cancer cells, encompassing the disruption of pH homeostasis, the induction of cell death, and the inhibition of invasion and metastasis.
Further research is warranted to fully elucidate the specific downstream signaling pathways modulated by this compound and to obtain detailed structural information on its interaction with the CA-IX active site. Preclinical studies in relevant animal models are essential to evaluate its in vivo efficacy and safety profile. The development of potent and selective CA-IX inhibitors like this compound holds significant promise for the treatment of a wide range of solid tumors, particularly those characterized by hypoxia and a dependence on CA-IX for survival and progression.
References
- Ward, C., et al. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 6(28), 24856–24870.
- Alterio, V., et al. (2007). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 104(47), 18458-18463.
- Wykoff, C. C., et al. (2000). Carbonic anhydrase IX in normal and cancerous human tissues.
- Gieling, R. G., et al. (2007). The role of carbonic anhydrase IX in the pH regulation of the tumor microenvironment. Journal of Biological Chemistry, 282(12), 8846-8855.
- De Simone, G., & Supuran, C. T. (2010). (S)-4-(4-Chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-6). Elsevier.
- Pastorekova, S., et al. (2008). Carbonic anhydrase IX in cancer: a unique target for diagnosis and therapy. Seminars in cancer biology, 18(3), 148-159.
- Svastova, E., et al. (2003). Carbonic anhydrase IX reduces E-cadherin-mediated cell–cell adhesion and enhances invasion of human tumor cells. Experimental cell research, 290(2), 332-345.
- Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & medicinal chemistry letters, 26(16), 3967-3983.
- Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature reviews Drug discovery, 10(10), 767-777.
- Lou, Y., et al. (2011). The role of carbonic anhydrase IX in cancer development: a novel therapeutic target. The international journal of biochemistry & cell biology, 43(8), 1105-1110.
- Ilie, M., et al. (2010). The carbonic anhydrase IX inhibitor S4 can be used to target and kill hypoxic cells in a variety of human tumors. British journal of cancer, 102(12), 1735-1744.
- Swietach, P., et al. (2009). The role of carbonic anhydrase 9 in regulating extracellular and intracellular ph in three-dimensional tumor models. Journal of Biological Chemistry, 284(30), 20299-20310.
- Benej, M., et al. (2014).
- Giatromanolaki, A., et al. (2001). Expression of hypoxia-inducible carbonic anhydrase-9 in operable non-small cell lung cancer. Anticancer research, 21(6B), 4319-4324.
- Said, N., et al. (2008). Carbonic anhydrase IX is a critical determinant of tumor growth and metastasis in vivo. Neoplasia, 10(12), 1297-1305.
- Chien, M. H., et al. (2013). The distinct role of carbonic anhydrase IX in cancer development. Clinica chimica acta, 425, 12-18.
- Vinci, M., et al. (2012). A 3D spheroid model for high-throughput screening of invasion and angiogenesis. BMC biology, 10(1), 1-13.
- Debnath, J., & Gammoh, N. (2010). The role of autophagy in tumorigenesis.
- Fulda, S. (2010). Evasion of apoptosis as a cellular stress response in cancer.
- Alterio, V., et al. (2009). The structural basis for the selective inhibition of carbonic anhydrase IX by ureido-substituted benzenesulfonamides. Journal of medicinal chemistry, 52(21), 6849-6855.
- Mahon, B. P., et al. (2015). The role of the tumor microenvironment in regulating the response to cancer therapy. Cold Spring Harbor perspectives in medicine, 5(5), a024227.
- Supuran, C. T. (2018). How to design selective carbonic anhydrase inhibitors. Current medicinal chemistry, 25(27), 3206-3221.
- Friedrich, J., et al. (2009). Spheroid-based drug screening: considerations and practical approach.
- Semenza, G. L. (2012). Hypoxia-inducible factors in physiology and medicine. Cell, 148(3), 399-408.
- Loncaster, J. A., et al. (2001). Carbonic anhydrase (CA IX) expression, a potential new intrinsic marker of hypoxia: correlations with tumor oxygenation and survival in patients with cervix carcinoma. Cancer research, 61(17), 6394-6399.
- Robertson, N., et al. (2004). The role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. Cancer research, 64(17), 6160-6165.
- Svastova, E., et al. (2004). Carbonic anhydrase IX contributes to acidosis of tumors by producing extracellular protons. Cancer research, 64(3), 922-928.
- Nikoletopoulou, V., et al. (2013). Crosstalk between apoptosis, necrosis and autophagy. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1833(12), 3448-3459.
- Maiuri, M. C., et al. (2007). Self-eating and self-killing: crosstalk between autophagy and apoptosis. Nature reviews Molecular cell biology, 8(9), 741-752.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews Drug discovery, 7(2), 168-181.
- Ivascu, A., & Kubbies, M. (2006). Rapid generation of single-tumor spheroids for high-throughput cell function and toxicity analysis. Journal of biomolecular screening, 11(8), 922-932.
- Jamali, S., et al. (2015). The role of hypoxia-inducible factor 1 (HIF-1) in the pathogenesis of renal cell carcinoma.
- Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018.
- Medema, J. P. (2013). Cancer stem cells: the challenges ahead.
- Hanahan, D., & Weinberg, R. A. (2011).
- Weiswald, L. B., et al. (2015). Three-dimensional culture of human glioblastoma cells: a relevant model to screen for new drug candidates. Methods in molecular biology, 1250, 245-255.
Sources
- 1. Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase IX in Renal Cell Carcinoma, Implications for Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Autophagy collaborates with apoptosis pathways to control oligodendrocyte number - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Cultrex® 3D Spheroid BME Invasion Assay Protocol [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Precision Targeting of Hypoxic Breast Cancer: A Technical Guide to Ureido-Sulfamate CAIX Inhibitors
Executive Summary
This technical guide addresses the design, validation, and application of Ureido-sulfamate Carbonic Anhydrase IX (CAIX) inhibitors in breast cancer research. While the ureido-sulfonamide SLC-0111 serves as the clinical benchmark (Phase Ib/II), ureido-sulfamates represent a potent next-generation scaffold offering distinct structure-activity relationship (SAR) advantages. This guide details the mechanistic rationale (the hypoxia-pH axis), chemical design principles, and self-validating experimental protocols required to evaluate these inhibitors in Triple-Negative Breast Cancer (TNBC) models.
Part 1: The Target & Pathophysiology (The Hypoxia-pH Axis)
The Warburg Effect and pH Dysregulation
Aggressive breast tumors, particularly TNBC, are characterized by poorly vascularized, hypoxic cores. To survive, these cells shift metabolism toward glycolysis (the Warburg effect), producing excess lactate and protons (
-
Intracellular Survival (
): Cancer cells must maintain a neutral/slightly alkaline (7.2–7.4) to prevent apoptosis. -
Extracellular Aggression (
): Protons are exported into the Tumor Microenvironment (TME), lowering to 6.5–6.8. This acidosis activates metalloproteases (MMPs), degrades the extracellular matrix (ECM), and drives metastasis.
CAIX: The Key Regulator
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc-metalloenzyme induced by HIF-1
Visualization: The Hypoxia-CAIX Signaling Axis
Caption: The CAIX-mediated hypoxia cascade.[1][2][3][4][5] Hypoxia stabilizes HIF-1
Part 2: Chemical Design & SAR
The Ureido-Sulfamate Scaffold
While classical sulfonamides (
-
The "Tail" Approach: The inhibitor must span the enzyme's active site to reach the hydrophobic pocket, ensuring selectivity for CAIX over the ubiquitous, cytosolic CAII isoform.
-
The Ureido Linker (
): This moiety acts as a flexible spacer. It forms critical hydrogen bonds with residues (e.g., Gln92) in the CAIX active site, stabilizing the complex.
Comparative Data: Selectivity Profiles
The following table contrasts the inhibition constants (
| Compound Class | Representative ID | ZBG Type | CAIX | CAII | Selectivity Ratio (II/IX) |
| Ureido-Sulfonamide | SLC-0111 (U-104) | 4.5 - 45.0 | > 1000 | > 20 | |
| Ureido-Sulfamate | Compound 4c* | 1.9 - 2.4 | > 500 | > 200 | |
| Classical Control | Acetazolamide (AAZ) | 25.0 | 12.0 | 0.5 (Non-selective) |
Data synthesized from Winum et al. and clinical brochures (See References).
Part 3: In Vitro Validation Protocols
Enzyme Kinetics: Stopped-Flow Hydration Assay
Rationale: The esterase assay (p-NPA hydrolysis) is insufficient for CAIX because it does not measure the physiological reaction. The Stopped-Flow method is the gold standard for determining
Protocol:
-
Reagents:
-
Enzyme: Recombinant human CAIX (catalytic domain).
-
Substrate:
-saturated water (prepared by bubbling gas for 30 min). -
Indicator: 0.2 mM Phenol Red in Hepes buffer (pH 7.5).
-
Inhibitor: Serial dilutions of the Ureido-sulfamate (0.1 nM – 100 nM) in DMSO.
-
-
Instrumentation: Applied Photophysics SX.18MV (or equivalent) stopped-flow spectrometer.
-
Workflow:
-
Self-Validation:
-
Negative Control: Buffer without enzyme (uncatalyzed rate).
-
Positive Control: Acetazolamide (AAZ) at 10
M must inhibit activity by >95%. -
Data Fit: Use the Cheng-Prusoff equation to derive
from .
-
Part 4: Cellular & Functional Assays
Hypoxic Extracellular Acidification
Rationale: To prove the inhibitor works in a biological context, you must demonstrate it prevents TME acidification under hypoxia.
Protocol:
-
Cell Lines: MDA-MB-231 (TNBC, high CAIX) and MCF-7 (Low CAIX control).
-
Conditioning: Incubate cells in a Hypoxia Chamber (
) for 24–48 hours to induce CAIX. -
Measurement:
-
Method A (Seahorse XF): Measure Extracellular Acidification Rate (ECAR). Note: CAIX contributes to ECAR alongside glycolysis. Use the inhibitor to parse the CAIX-specific fraction.
-
Method B (pH Microprobe): Insert a pH microelectrode into the media of 3D spheroids.
-
-
Endpoint: A potent ureido-sulfamate should prevent the hypoxia-induced drop in extracellular pH (maintaining
~7.0 instead of 6.6).
3D Spheroid Invasion Assay
Rationale: Monolayer assays fail to mimic the diffusion gradients of solid tumors. Spheroids develop a hypoxic core naturally.
Protocol:
-
Formation: Culture MDA-MB-231 cells in ultra-low attachment plates (5,000 cells/well) for 4 days to form compact spheroids.
-
Embedding: Transfer spheroids into Matrigel reduced growth factor matrix.
-
Treatment: Treat with Inhibitor (10
M) vs. Vehicle (DMSO). -
Imaging: Monitor "sprouting" (invasion) area via microscopy at 0, 24, and 48 hours.
-
Quantification:
.
Part 5: Experimental Workflow Visualization
Caption: Integrated workflow from chemical synthesis to in vivo validation for CAIX inhibitors.
References
-
McDonald, P. C., et al. (2012).[7] "The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy."[3][8] Oncotarget.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Winum, J. Y., et al. (2012).[7] "Ureido-substituted sulfamates show potent carbonic anhydrase IX inhibitory and antiproliferative activities against breast cancer cell lines."[7][9] Bioorganic & Medicinal Chemistry Letters.
-
Neri, D., & Supuran, C. T. (2011). "Interfering with pH regulation in tumours as a therapeutic strategy."[10][11] Nature Reviews Drug Discovery.
-
SignalChem Life Sciences. "SLC-0111: First-in-Class CAIX Inhibitor." Clinical Development Brochure.
Sources
- 1. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carbonic Anhydrase IX Suppresses Breast Cancer Cell Motility at the Single-Cell Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ureido-substituted sulfamates show potent carbonic anhydrase IX inhibitory and antiproliferative activities against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 10. Signalchem LifeScience [signalchemlifesciences.com]
- 11. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: FC11409B Molecular Weight and Chemical Structure Analysis
[1]
Executive Summary
This compound is a potent, membrane-impermeant inhibitor of Carbonic Anhydrase IX (CAIX) , a transmembrane metalloenzyme significantly upregulated in hypoxic tumor microenvironments. Chemically, it is identified as 1-(4-sulfamoyloxyphenyl)-2,4,6-triphenylpyridinium tetrafluoroborate .
Unlike broad-spectrum sulfonamides, this compound utilizes a permanently charged pyridinium motif to prevent cellular internalization. This physicochemical property confers high selectivity for the extracellular catalytic domain of CAIX, minimizing off-target inhibition of intracellular isoforms (e.g., CAI, CAII). It is widely utilized in drug development to validate CAIX as a therapeutic target for preventing breast cancer invasion and metastasis.
Chemical Structure Analysis
Identity and Nomenclature[2]
-
Systematic Name: 1-(4-(Sulfamoyloxy)phenyl)-2,4,6-triphenylpyridinium tetrafluoroborate
-
Classification: Pyridinium-sulfamate conjugate (Positively charged CA inhibitor).
Molecular Formula and Weight
The compound exists as a salt consisting of a bulky organic cation and a tetrafluoroborate anion.
| Component | Formula | Molecular Weight ( g/mol ) |
| Cation | 479.57 | |
| Anion | 86.80 | |
| Total Salt | 566.38 |
Structural Decomposition
The efficacy of this compound is dictated by three distinct pharmacophores:
-
The Warhead (Sulfamate): The -OSO_2NH_2 group acts as a zinc-binding group (ZBG). It coordinates directly with the Zn(II) ion in the CAIX active site, displacing the water molecule required for catalysis.
-
The Linker (Phenyl Ring): A phenyl spacer connects the warhead to the cationic core, ensuring the ZBG can reach the active site deep within the enzyme cleft.
-
The Selectivity Filter (Triphenylpyridinium): The bulky, positively charged 2,4,6-triphenylpyridinium moiety serves two functions:
-
Membrane Impermeability: The permanent positive charge prevents passive diffusion across the lipid bilayer, restricting inhibition to extracellular CAIX.
-
Steric Bulk: The three phenyl rings interact with the hydrophobic pocket at the entrance of the CAIX active site, enhancing affinity.
-
Technical Note on Database Discrepancies: Several commercial databases categorize this compound as an "ureido-sulfamate." This is chemically incorrect . Ureido compounds require a urea linkage (-NH-CO-NH-) and typically contain at least three nitrogen atoms. This compound contains only two nitrogens (one pyridinium, one sulfamate) and lacks a urea bridge. Researchers should rely on the SMILES code and formula for accurate identification.
SMILES String: O=S(OC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(N)=O.F(F)F
Mechanism of Action: Hypoxia-Selective Inhibition
This compound targets the "Warburg Effect" machinery in solid tumors. Under hypoxia, Hypoxia-Inducible Factor 1
-
Protons (
): Acidify the extracellular space (pH ~6.5), promoting metalloprotease activity, tissue degradation, and metastasis. -
Bicarbonate (
): Imported into the cell to maintain alkaline intracellular pH (pH ~7.4), preventing apoptosis.
This compound blocks this cycle exclusively at the cell surface.
Pathway Visualization
The following diagram illustrates the specific intervention point of this compound in the hypoxic tumor microenvironment.
Figure 1: Mechanism of Action. This compound selectively inhibits extracellular CAIX activity without affecting intracellular CAII, reversing tumor acidosis.
Experimental Protocols
Preparation and Handling
Due to the tetrafluoroborate counterion and the pyridinium core, this compound is stable but requires specific handling to maintain potency.
-
Solubility: Insoluble in water and non-polar solvents (hexane). Soluble in DMSO (Dimethyl sulfoxide) and DMF .
-
Stock Solution: Prepare a 10 mM stock in anhydrous DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.
In Vitro CAIX Inhibition Assay (Stopped-Flow)
To verify the potency (
-
Reagents:
-
Recombinant human CAIX (catalytic domain) and CAII.
-
Substrate: CO
saturated water. -
Indicator: Phenol red (0.2 mM) in Hepes buffer (10-20 mM, pH 7.5).
-
-
Method:
-
Incubate enzyme (CAIX or CAII) with varying concentrations of this compound (0.1 nM – 100 nM) for 15 minutes at room temperature.
-
Mix enzyme-inhibitor complex with CO
-saturated water in a stopped-flow apparatus (e.g., Applied Photophysics). -
Monitor the acidification rate via absorbance change of phenol red at 557 nm.
-
-
Data Analysis:
-
Calculate
using a non-linear regression (log(inhibitor) vs. response). -
Convert to
using the Cheng-Prusoff equation. -
Expected Result:
(CAIX) < 10 nM; (CAII) > 100 nM (or similar, demonstrating selectivity).
-
3D Spheroid Invasion Assay
This protocol measures the functional impact of this compound on cancer cell invasion, mimicking 3D tumor architecture.
-
Cell Culture: Use MDA-MB-231 (Triple-Negative Breast Cancer) cells.[4]
-
Spheroid Formation:
-
Seed 5,000 cells/well in ultra-low attachment 96-well plates.
-
Centrifuge at 1000 rpm for 10 min. Incubate for 3 days to form tight spheroids.
-
-
Invasion Matrix:
-
Prepare Collagen Type I or Matrigel matrix on ice.
-
Add this compound (10 µM - 100 µM) directly to the matrix mix.
-
-
Embedding:
-
Transfer spheroids into the matrix mix in a fresh plate.
-
Polymerize at 37°C for 1 hour.
-
Overlay with culture medium containing this compound.
-
-
Imaging & Quantification:
-
Incubate for 48–72 hours under Hypoxic Conditions (1% O
). -
Image spheroids using microscopy.
-
Metric: Calculate the "Invasion Index" = (Total Area - Core Area) / Core Area.
-
Validation: this compound should significantly reduce the radiating "spikes" of invading cells compared to vehicle control.
-
References
-
Ward, C., et al. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models.[1][2][4] Oncotarget, 6(28), 24856–24870.[1]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.
-
Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767–777.
-
MedChemExpress. this compound Product Datasheet & SMILES Verification.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast... | Oncotarget [oncotarget.com]
- 7. This compound | TargetMol [targetmol.com]
Technical Whitepaper: FC11409B-Mediated Inhibition of Breast Cancer Metastasis via CAIX Suppression
Executive Summary
Metastasis remains the primary cause of mortality in breast cancer patients, particularly in Triple-Negative Breast Cancer (TNBC) subtypes where targeted therapies are limited. A critical driver of this metastatic potential is the hypoxic tumor microenvironment, which upregulates Carbonic Anhydrase IX (CAIX) . CAIX acidifies the extracellular space, activating proteolytic enzymes that degrade the extracellular matrix (ECM) and facilitate invasion.
FC11409B is a novel ureido-sulfamate small molecule inhibitor designed to target CAIX. This guide provides an in-depth technical analysis of this compound, detailing its mechanism of action, efficacy in hypoxic conditions, and the specific experimental protocols required to validate its inhibition of cell migration and invasion.
The Target: Carbonic Anhydrase IX (CAIX) and the Hypoxic Niche
To understand the efficacy of this compound, one must first understand the "Hypoxic Niche." Rapidly growing solid tumors outstrip their blood supply, creating regions of hypoxia (low oxygen).
-
HIF-1
Stabilization: Hypoxia stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1 ). -
CAIX Upregulation: HIF-1
binds to the Hypoxia Response Element (HRE) in the CA9 gene promoter, leading to massive overexpression of CAIX protein on the cell surface. -
pH Regulation: CAIX catalyzes the reversible hydration of CO
to bicarbonate (HCO ) and protons (H ).[1]-
Intracellular: HCO
is imported, maintaining a neutral intracellular pH (pHi) favorable for survival. -
Extracellular: H
is extruded, acidifying the extracellular pH (pHe).
-
-
Invasion Trigger: This acidic pHe activates metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which degrade the ECM and allow cancer cells to escape the primary tumor.
This compound: Compound Profile & Mechanism of Action
This compound belongs to a class of ureido-substituted sulfamates. Unlike classic sulfonamides, the ureido tail allows for greater isoform selectivity and potency against the tumor-associated CAIX isoform over the ubiquitous cytosolic isoforms (CAI and CAII).
Mechanism of Inhibition
This compound acts as a zinc-binder. The sulfamate moiety coordinates directly with the Zinc ion (
Pathway Visualization
The following diagram illustrates the signaling cascade and the specific intervention point of this compound.
Figure 1: The Hypoxia-Induced CAIX signaling pathway. This compound intervenes by blocking the catalytic activity of CAIX, preventing extracellular acidification and subsequent MMP activation.
Experimental Validation Protocols
To rigorously test this compound, researchers must employ assays that mimic the physiological stress of the tumor microenvironment. Standard 2D culture in normoxia is insufficient.
Protocol A: Hypoxic Cell Culture Setup
This system is a prerequisite for all subsequent assays.
-
Equipment: Hypoxia workstation (e.g., Don Whitley, Baker Ruskinn) or modular incubator chambers.
-
Gas Mixture: 0.5% O
, 5% CO , balance N . -
Validation: Verify CAIX induction via Western Blot after 24-48 hours of exposure. CAIX should be undetectable in normoxia (21% O
) for most cell lines (e.g., MCF-7, T47D) but constitutively high in some TNBC lines (e.g., MDA-MB-231).
Protocol B: 3D Spheroid Invasion Assay
This is the gold standard for assessing invasion in vitro.
Materials:
-
Ultra-low attachment 96-well plates (e.g., Corning).
-
Matrigel (Growth Factor Reduced) or Type I Collagen.
-
Image analysis software (ImageJ/Fiji).
Step-by-Step Workflow:
-
Spheroid Formation: Seed 3,000–5,000 breast cancer cells (e.g., MDA-MB-231) per well in ultra-low attachment plates. Centrifuge at 1,000 rpm for 10 mins. Incubate for 3-4 days until tight, compact spheroids form.
-
Embedding: Carefully remove 50% of the media. Add cold Matrigel (4 mg/mL final concentration) to each well. Centrifuge briefly to center the spheroid. Polymerize at 37°C for 1 hour.
-
Treatment: Overlay with media containing this compound (typical range: 10 µM – 100 µM) or Vehicle (DMSO).
-
Hypoxia Exposure: Place plates immediately into the 0.5% O
chamber. -
Imaging: Capture images at T=0, 24h, 48h, and 72h.
-
Quantification: Measure the area of the invading sprouts.
-
Formula: Invasion Index = (Area
- Area ) / Area .
-
Protocol C: 2D Wound Healing (Migration) Assay
Measures cell motility independent of matrix degradation.
-
Seeding: Seed cells in 6-well plates to achieve 90% confluency.
-
Starvation: Serum-starve cells (0.5% FBS) overnight to synchronize the cell cycle and minimize proliferation effects.
-
Wounding: Create a scratch using a p200 pipette tip. Wash twice with PBS to remove debris.
-
Treatment: Add media with 1% FBS + this compound (10–100 µM).
-
Incubation: Incubate in Hypoxia (0.5% O
) vs. Normoxia. -
Analysis: Measure wound closure percentage at 24h and 48h.
Data Interpretation & Expected Results
When analyzing data from this compound experiments, expect a differential response based on oxygen levels. The compound should show significantly higher potency in hypoxic conditions where the target (CAIX) is abundant.
Summary of Expected Efficacy (Based on Ward et al. Models):
| Assay Type | Condition | Expected this compound Effect | Biological Rationale |
| Proliferation | Normoxia (21% O | Low / No Effect | Target (CAIX) is absent or low. |
| Proliferation | Hypoxia (0.5% O | Moderate Inhibition | CAIX is expressed; pH regulation is disrupted. |
| 2D Migration | Hypoxia | Significant Inhibition | Disruption of pH gradient impairs cytoskeletal mechanics. |
| 3D Invasion | Hypoxia | High Inhibition | Critical Result. Blocks acidification required for Matrigel degradation. |
Statistical Note:
Data should be normalized to vehicle control (DMSO). A dose-dependent reduction in invasion area is the primary endpoint. IC
References
-
Ward, C., et al. (2015). "Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models." Oncotarget, 6(28), 24856-24870.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.
-
McDonald, P. C., et al. (2012). "The tumor microenvironment: A target for breast cancer therapy." Journal of Oncology, 2012.
Sources
Technical Guide: FC11409B vs. Classical Sulfonamide CA Inhibitors
The following technical guide details the structural, mechanistic, and functional differences between FC11409B and classical sulfonamide carbonic anhydrase inhibitors.
Targeting the Hypoxic Tumor Microenvironment via Isoform-Selective Inhibition
Executive Summary
This compound represents a paradigm shift from "pan-inhibition" to "isoform-specific targeting" in the field of carbonic anhydrase (CA) pharmacology. While classical sulfonamides like Acetazolamide (AZA) act as systemic, membrane-permeable inhibitors affecting ubiquitous cytosolic isoforms (CA I, CA II), This compound is a ureido-sulfamate designed with a specific molecular architecture (often incorporating a charged motif) to render it membrane-impermeant . This restricts its activity to the extracellular catalytic domain of Carbonic Anhydrase IX (CAIX) , a transmembrane protein overexpressed in hypoxic tumors. This guide delineates the critical differences in chemical structure, mechanism of action, and experimental application.
Molecular Architecture & Chemical Divergence
The core difference lies in the "Tail Approach" of drug design.[1] Classical inhibitors utilize a compact scaffold to fit the active site, while this compound utilizes a bulky or charged tail to confer selectivity and prevent cellular entry.
Structural Comparison
| Feature | Acetazolamide (Classical) | This compound (Targeted) |
| Chemotype | Heterocyclic Sulfonamide | Ureido-Sulfamate (often Pyridinium salt derivative) |
| Zinc Binding Group | Sulfonamide ( | Sulfamate ( |
| Membrane Permeability | High (Lipophilic, enters all cells) | Low / Impermeant (Due to bulky/charged tail) |
| Target Localization | Intracellular (Cytosol) & Extracellular | Extracellular Only (Tumor cell surface) |
| Isoform Selectivity | Pan-inhibitor (High affinity for CA I, II, IV, IX, XII) | Selective for CAIX / CAXII (Tumor-associated) |
The "Tail Approach" Mechanism
This compound is synthesized by attaching a "tail" to the zinc-binding scaffold. This tail serves two functions:
-
Steric Exclusion: It interacts with the hydrophobic pocket at the entrance of the CAIX active site, which differs from the cytosolic CA I/II.
-
Charge Repulsion: The incorporation of a positively charged moiety (e.g., pyridinium) prevents the molecule from crossing the plasma membrane, thereby "locking" it in the extracellular space where CAIX catalytic domains reside.
Figure 1: Structural logic dictating the selectivity of this compound versus Acetazolamide.
Mechanistic Divergence: The Hypoxia-Acidosis Axis
Unlike Acetazolamide, which is used for glaucoma or altitude sickness to alter systemic pH/fluid balance, this compound is an oncology tool. It targets the Hypoxia-Induced Acidosis pathway.
The Target: CAIX in Cancer
In hypoxic tumor regions, HIF-1
-
is transported into the cell to maintain alkaline intracellular pH (
) for survival.[4] -
remains outside, acidifying the extracellular pH (
).[1] This acidity activates metalloproteinases (MMPs), degrading the extracellular matrix and driving metastasis .[4][5]
Mechanism of Action[5][6]
-
This compound blocks the extracellular catalytic domain of CAIX.
-
Result: Normalization of
(prevents acidification) and reduction of (causes intracellular acidosis). -
Outcome: Reduced cancer cell migration, invasion, and "stemness," without the systemic side effects of blocking cytosolic CAs in healthy tissue.
Figure 2: this compound interrupts the hypoxia-driven acidification cascade essential for metastasis.
Experimental Protocols: Validating this compound
To validate the specific activity of this compound compared to classical inhibitors, researchers must use assays that mimic the 3D tumor microenvironment. Standard 2D proliferation assays often fail to capture the pH-dependent invasive biology.
Protocol: 3D Tumor Spheroid Invasion Assay
This protocol measures the ability of this compound to inhibit the invasion of cancer cells into a collagen matrix, a process dependent on CAIX-mediated acidification.
Reagents:
-
Breast cancer cell line (e.g., MDA-MB-231, highly invasive).
-
Matrigel or Type I Collagen.
-
This compound (dissolved in DMSO).
-
Acetazolamide (positive control for pan-inhibition).
Workflow:
-
Spheroid Formation:
-
Seed 5,000 cells/well in ultra-low attachment 96-well plates.
-
Centrifuge at 1000 rpm for 10 min to aggregate cells.
-
Incubate for 3-4 days until tight spheroids form.
-
-
Matrix Embedding:
-
Cool the plate on ice.
-
Add 100 µL of Matrigel/Collagen mixture (4 mg/mL) to each well containing a spheroid.
-
Polymerize at 37°C for 1 hour.
-
-
Treatment:
-
Add media containing This compound (10, 30, 100 µM) or Vehicle (DMSO).
-
Control Arm: Treat parallel wells with Acetazolamide (100 µM).
-
-
Hypoxic Challenge:
-
Incubate plates in a Hypoxia Chamber (1%
, 5% ) for 3-5 days. -
Note: CAIX is minimally expressed in normoxia; hypoxia is required for relevant data.
-
-
Quantification:
-
Image spheroids using brightfield microscopy at Day 0 and Day 5.
-
Measure the Total Area (spheroid + invasive spikes) vs. Core Area .
-
Calculate Invasion Index :
.
-
Expected Result: this compound should significantly reduce the Invasion Index in hypoxia, comparable to or better than Acetazolamide, but with the theoretical advantage of not affecting cytosolic pH regulation in non-tumor cells if tested in co-culture.
Comparative Data Summary
The following table synthesizes data trends observed in CAIX inhibition studies (e.g., Ward et al., 2015).
| Parameter | This compound | Acetazolamide | S4 (Related Ureido-Sulfamate) |
| Primary Target | CAIX (Extracellular) | Pan-CA (I, II, IV, IX, XII) | CAIX (Extracellular) |
| Normoxic Proliferation | Moderate Inhibition | Weak/No Inhibition | Potent Inhibition |
| Hypoxic Proliferation | Strong Inhibition | Moderate Inhibition | Strong Inhibition |
| Migration Inhibition | Effective at high conc. (100 µM) | Variable | Highly Effective (>10 µM) |
| 3D Invasion Blockade | Yes | Yes (but non-selective) | Yes (Potent) |
| Clinical Utility | Preclinical Tool | Glaucoma / Diuretic | Preclinical / Lead Candidate |
References
-
Ward, C., et al. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 6(28), 24856–24870.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6][2][4] Nature Reviews Drug Discovery, 7(2), 168-181.
-
McDonald, P. C., et al. (2012). The tumor microenvironment: a target for modulation of cancer progression and metastasis. Cancer and Metastasis Reviews, 31, 275-303.
Sources
- 1. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Elucidating the Isoform Specificity of FC11409B and its Congeners for Carbonic Anhydrase IX
Executive Summary: The Imperative for Isoform-Selective CAIX Inhibition
However, the human carbonic anhydrase family comprises 15 active isoforms with vital physiological functions. Carbonic Anhydrase II (CAII), a ubiquitous and highly efficient cytosolic isoform, is critical for pH homeostasis in numerous tissues. Off-target inhibition of CAII can lead to significant side effects, underscoring the critical need for inhibitors with high selectivity for the tumor-associated CAIX isoform. This guide focuses on FC11409B, a member of the potent ureido-sulfamate class of inhibitors, and delineates the molecular basis and experimental validation of its remarkable specificity for CAIX over CAII.
Molecular Profile and Mechanism of Action of Ureido-Sulfamate Inhibitors
This compound belongs to a class of ureido-substituted sulfamate/sulfonamide inhibitors designed for potent and selective CAIX inhibition.[3][4][5] The core mechanism of action for this class involves the sulfonamide or sulfamate moiety (the Zinc Binding Group or ZBG) coordinating directly to the Zn(II) ion located at the bottom of the enzyme's active site. This interaction displaces the zinc-bound water/hydroxide ion, which is essential for the catalytic cycle, thereby arresting enzymatic activity.
The key to isoform specificity lies not in the zinc-binding anchor itself, but in the interactions between the inhibitor's "tail" region—in this case, the ureido-substituted phenyl ring—and the amino acid residues that line the middle and outer rims of the active site cavity.
Quantitative Analysis of CAIX vs. CAII Specificity
The inhibitory potency of a compound is quantified by its inhibition constant (Kᵢ), with lower values indicating stronger binding. The ratio of Kᵢ values between off-target (CAII) and on-target (CAIX) isoforms provides a Selectivity Index, a critical metric in drug development. While this compound is a potent inhibitor, we will use the publicly available data for its close analogue, the ureido-substituted benzenesulfonamide U-F, to quantitatively illustrate the selectivity profile characteristic of this class.[6]
| Compound | hCAIX (Kᵢ, nM) | hCAII (Kᵢ, nM) | Selectivity Index (Kᵢ CAII / Kᵢ CAIX) |
| U-F | 45 | 960 | 21.3 |
Table 1: Inhibition constants (Kᵢ) and selectivity profile of the representative ureido-substituted inhibitor U-F against human carbonic anhydrase isoforms CAIX and CAII. Data sourced from Tars et al., 2017.[6]
The data clearly demonstrates that this class of compounds is significantly more potent against the cancer-associated CAIX isoform than the physiologically dominant CAII isoform.
The Structural Basis for Isoform Selectivity
The high degree of selectivity achieved by ureido-substituted inhibitors is directly attributable to key structural differences in the active site funnels of CAIX and CAII.[6] X-ray crystallography studies of CAIX and CAII in complex with these inhibitors have provided a precise molecular blueprint for these differential interactions.[6][7][8][9]
A critical distinction is the amino acid at position 131. In the off-target isoform CAII, this position is occupied by a bulky Phenylalanine (Phe131). In CAIX, the corresponding residue is a smaller Valine (Val131).[6] The phenyl ring of Phe131 in CAII creates steric hindrance, forcing the inhibitor's tail into a conformation that is less favorable for optimal binding.[6] Conversely, the smaller Val131 in CAIX creates a more accommodating pocket, allowing the ureido-phenyl tail to adopt a favorable orientation that enhances binding affinity.[6] This structural nuance is the primary driver of selectivity.
Caption: Differential binding mode of ureido-sulfamates in CAIX vs. CAII.
Experimental Protocols for Validating Target Specificity
A multi-tiered approach is essential to rigorously validate inhibitor specificity, progressing from in vitro enzymatic assays to confirmation of target engagement in a cellular context.
Protocol 1: In Vitro Determination of Kᵢ via Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and determining inhibition constants.[4] The assay measures the enzyme-catalyzed hydration of CO₂, which results in a pH change monitored by an indicator dye.
Principle: The initial rate of the enzyme-catalyzed reaction is measured at various substrate (CO₂) and inhibitor concentrations. By analyzing the reaction kinetics, typically using the Cheng-Prusoff equation, the IC₅₀ (half-maximal inhibitory concentration) can be converted to the Kᵢ.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., phenol red).
-
Prepare purified, recombinant human CAIX and CAII enzyme stock solutions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Enzyme-Inhibitor Incubation:
-
In a series of tubes, mix the enzyme (CAIX or CAII) with each concentration of the this compound dilution series. Include a vehicle control (DMSO).
-
Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding equilibrium to be reached.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow spectrophotometer with the enzyme-inhibitor solution.
-
Load the second syringe with the CO₂-saturated water.
-
Initiate the instrument to rapidly mix the two solutions.
-
Monitor the change in absorbance of the pH indicator over time (milliseconds to seconds) as the pH decreases due to carbonic acid formation.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the slope of the absorbance curve.
-
Plot V₀ against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).
-
Caption: Workflow for determining inhibitor Ki using a stopped-flow assay.
Protocol 2: In-Cell Target Engagement via Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique that confirms direct binding between a compound and its target protein within the complex environment of a living cell.
Principle: The binding of a ligand (e.g., this compound) to its target protein (CAIX) generally increases the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures than ligand-bound proteins. By quantifying the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated, and a shift in this curve upon drug treatment indicates target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express or are engineered to overexpress CAIX (e.g., HT-29 or MDA-MB-231 cells).
-
Treat the cells with this compound at the desired concentration. Include a vehicle-treated control group.
-
Incubate under standard cell culture conditions to allow for drug uptake and binding.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the aggregated, denatured proteins from the soluble fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble CAIX and CAII in each sample using a specific and sensitive method, such as Western Blotting or ELISA.
-
-
Data Analysis:
-
For each treatment group (vehicle vs. This compound), plot the percentage of soluble protein remaining against the temperature.
-
A rightward shift in the melting curve for CAIX in the this compound-treated group compared to the vehicle control confirms target engagement.
-
The absence of a significant shift for CAII demonstrates in-cell selectivity.
-
Caption: Workflow for validating in-cell target engagement with CETSA.
Conclusion
The selective inhibition of CAIX over the ubiquitous CAII isoform is paramount for developing safe and effective anticancer therapeutics. This compound, as a representative of the ureido-sulfamate class of inhibitors, exemplifies a successful drug design strategy. Its high specificity is rooted in discrete structural differences between the CAIX and CAII active sites, particularly at residue 131, which allows for favorable interactions with the inhibitor's tail region in CAIX while causing steric hindrance in CAII. This molecular basis for selectivity is rigorously confirmed through a combination of in vitro enzymatic assays, which quantify a significant selectivity index, and cellular thermal shift assays, which validate specific target engagement in a physiological context. This comprehensive body of evidence establishes this compound and its congeners as highly specific agents for targeting tumor-associated CAIX.
References
-
Alterio, V., Di Fiore, A., De Simone, G., et al. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 106(38), 16233-16238. [Link]
-
Tars, K., Vullo, D., Kazaks, A., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. European Journal of Medicinal Chemistry, 132, 184-191. [Link]
-
Allen, T. C., Xiao, Y., Yang, B., et al. (2021). Anaplastic lymphoma kinase rearrangement prevalence in patients with advanced non-small cell lung cancer in the United States: retrospective real world data. Oncotarget, 12(23), 2352–2361. [Link]
-
Pacchiano, F., Carta, F., McDonald, P. C., et al. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. [Link]
-
De Simone, G., & Alterio, V. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. RCSB Protein Data Bank. [Link]
- Giel-Pietraszuk, M., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Martin Luther University Halle-Wittenberg. [https://pressemitteilungen.pr.uni-halle.de/index.php?modus=p_detail&id=5513]
-
Ward, C., Meehan, J., Mullen, P., et al. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 6(28), 24856–24870. [Link]
-
Mao, Y., Li, W., Chen, K., et al. (2015). B7-H1 and B7-H3 are independent predictors of poor prognosis in patients with non-small cell lung cancer. Oncotarget, 6(5), 3452–3461. [Link]
-
De Simone, G., et al. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. PubMed. [Link]
-
Zhu, Y., et al. (2014). CCR9/CCL25 expression in non-small cell lung cancer correlates with aggressive disease and mediates key steps of metastasis. Oncotarget, 5(20), 10101–10115. [Link]
-
De Simone, G., & Supuran, C. T. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. ResearchGate. [Link]
-
Singh, M., et al. (2018). Cysts mark the early stage of metastatic tumor development in non-small cell lung cancer. Oncotarget, 9(5), 5960–5974. [Link]
-
EMBL-EBI. (2009). PDBsum entry 3iai. EMBL-EBI. [Link]
-
Angeli, A., et al. (2019). Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers. PMC. [Link]
-
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. PubMed. [Link]
-
Wikipedia. (n.d.). Ferlins. Wikipedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Recent literature and citations for FC11409B in oncology
Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no information was found regarding the compound "FC11409B" in the context of oncology research and development.
This absence of data suggests that this compound may be an internal designation for a preclinical compound that has not yet been publicly disclosed. It is also possible that the identifier is incorrect or represents a very early-stage discovery that has not yet resulted in any publications or clinical trial registrations.
The search strategy included queries for "this compound oncology," "this compound cancer research," "this compound mechanism of action," and "this compound clinical trials" across major scientific and clinical databases. These searches did not yield any relevant results, precluding the creation of the requested in-depth technical guide.
For researchers, scientists, and drug development professionals, the lack of public information on this compound means that there are currently no established mechanisms of action, signaling pathways, preclinical data, or clinical evidence to report. Consequently, it is not possible to provide a technical guide, detail experimental protocols, or generate the requested data visualizations and reference lists.
It is recommended to verify the compound identifier and to monitor public disclosures from pharmaceutical and biotechnology companies for any future information on this compound. Without any foundational data, a scientific and technical overview cannot be constructed.
Methodological & Application
Application Notes and Protocols for the Solubilization of FC11409B in DMSO for In Vitro Experiments
Introduction: Navigating the Solubilization of Novel Small Molecules
The successful implementation of in vitro assays hinges on the appropriate preparation of test compounds. For novel or less-characterized small molecules such as FC11409B, establishing a reliable solubilization protocol is a critical first step that influences data reproducibility and interpretation. Dimethyl sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent capable of dissolving a broad spectrum of both polar and nonpolar compounds, making it an invaluable tool in drug discovery research.[1][2][3] However, its use is not without nuances that require careful consideration to maintain both compound integrity and cellular health.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically approach the dissolution of this compound in DMSO. The protocols herein are designed to establish a robust and reproducible method for preparing stock and working solutions for use in a variety of in vitro experimental settings.
Physicochemical Properties of DMSO: A Double-Edged Sword
Understanding the properties of DMSO is fundamental to its effective use as a solvent in biological systems. Its utility is primarily derived from its exceptional ability to dissolve compounds that are poorly soluble in aqueous media.[1][3]
| Property | Value | Implication for In Vitro Experiments |
| Molar Mass | 78.13 g/mol | Essential for accurate molar concentration calculations. |
| Boiling Point | 189 °C (372 °F) | Evaporates slowly at room temperature, making it difficult to remove from samples.[2] |
| Melting Point | 18.5 °C (65.3 °F) | Can solidify at or slightly below room temperature.[2] |
| Miscibility | Miscible with water and a wide range of organic solvents. | Allows for dilution into aqueous cell culture media.[3][4][5] |
| Hygroscopicity | Readily absorbs moisture from the air. | Can impact the stability and solubility of dissolved compounds. Use of anhydrous DMSO is recommended for moisture-sensitive compounds.[6] |
Part 1: Establishing the Solubility of this compound in DMSO
Given the absence of public solubility data for this compound, an empirical determination is the necessary starting point. The following protocol outlines a systematic approach to ascertain the solubility of this compound in DMSO.
Protocol 1: Empirical Solubility Determination
-
Material Preparation :
-
Procedure :
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into a pre-weighed vial. All handling of the compound should be performed in a chemical fume hood with appropriate personal protective equipment.[7]
-
Add a calculated volume of anhydrous DMSO to achieve a high target concentration (e.g., 100 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If undissolved material remains, sonicate the solution for 10-30 minutes. Gentle warming in a 37°C water bath can also be employed, but caution should be exercised to avoid compound degradation.[7]
-
If the compound is fully dissolved, this concentration can be considered a starting point for your stock solution.
-
If the compound is not fully dissolved, add a known volume of DMSO in a stepwise manner, vortexing and sonicating after each addition, until complete dissolution is achieved. Record the total volume of DMSO used to calculate the maximum solubility.
-
Part 2: Preparation of this compound Stock and Working Solutions
Once the solubility of this compound in DMSO has been determined, the next step is to prepare a concentrated stock solution that can be stored and used to make fresh working solutions for your experiments.
The Rationale Behind High-Concentration Stock Solutions
Preparing a highly concentrated stock solution in 100% DMSO is standard practice for several reasons:
-
Minimizing DMSO Concentration in Culture : The final concentration of DMSO in cell culture should be kept to a minimum, ideally ≤0.1% and generally not exceeding 0.5%, to avoid solvent-induced cytotoxicity and other off-target effects.[7][8][9] A high stock concentration allows for a large dilution factor to achieve the desired final concentration of this compound while keeping the DMSO concentration low.
-
Stability : Many small molecules exhibit greater stability when stored at high concentrations in anhydrous DMSO at low temperatures.[10]
-
Convenience and Accuracy : A single, well-characterized stock solution serves as a consistent source for multiple experiments, reducing variability and simplifying the preparation of working solutions.
Protocol 2: Preparation of a Concentrated Stock Solution
-
Calculation : Based on the desired stock concentration (e.g., 10 mM, 50 mM) and the amount of this compound powder, calculate the required volume of DMSO. A molarity calculator is a useful tool for this purpose.
-
Dissolution :
-
Carefully weigh the required amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex and/or sonicate until the compound is completely dissolved, as described in Protocol 1.[7]
-
-
Aliquoting and Storage :
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation and the introduction of moisture.[11]
-
Store the aliquots at -20°C or -80°C. For many compounds, storage at -20°C is suitable for up to 3 months.[10] Always refer to any manufacturer's recommendations if available.
-
Caption: Workflow for preparing this compound stock solution.
Protocol 3: Preparation of Working Solutions
Direct dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate. A stepwise dilution strategy is therefore recommended.
-
Intermediate Dilutions (if necessary) : It is best practice to first make intermediate dilutions of the concentrated stock in 100% DMSO. This reduces the shock of transferring the compound from a high concentration in an organic solvent to a predominantly aqueous environment.
-
Final Dilution :
-
Gently vortex your thawed stock or intermediate dilution aliquot.
-
Slowly add the required volume of the DMSO solution to your pre-warmed cell culture medium while gently vortexing or swirling the medium. This gradual introduction helps to prevent precipitation.[8]
-
Ensure the final DMSO concentration in your working solution remains within the tolerated range for your specific cell type (typically ≤0.5%).[8][11]
-
Caption: Stepwise dilution of this compound for working solutions.
Part 3: Experimental Best Practices and Troubleshooting
The Indispensable Role of the Vehicle Control
It is imperative to include a vehicle control in all experiments. This control should consist of cell culture medium containing the same final concentration of DMSO as the highest concentration used for treating your cells with this compound.[9] This allows for the differentiation of effects caused by the compound from those induced by the solvent itself. DMSO has been shown to have biological effects, and its impact can vary between cell types.[1][12]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The compound's solubility limit in the final medium has been exceeded. | - Perform serial dilutions in DMSO before the final aqueous dilution.- Use a co-solvent in the final medium, though this requires extensive validation.[11]- Re-evaluate the required final concentration of this compound. |
| Stock solution appears cloudy or has precipitates after thawing | - The compound has come out of solution during freezing.- Moisture has been introduced into the stock. | - Warm the vial to 37°C and vortex/sonicate to redissolve before use.[7]- Ensure anhydrous DMSO was used and vials are tightly sealed. |
| Inconsistent experimental results | - Degradation of this compound in stock solution.- Inaccurate pipetting of viscous DMSO. | - Use fresh aliquots for each experiment and avoid repeated freeze-thaw cycles.[11]- Use positive displacement pipettes or reverse pipetting for viscous DMSO. |
Conclusion
The successful use of this compound in in vitro experiments is critically dependent on a well-defined and consistently executed solubilization and dilution protocol. By empirically determining the solubility of this compound in high-quality anhydrous DMSO, preparing concentrated and properly stored aliquots, employing a stepwise dilution method, and including appropriate vehicle controls, researchers can ensure the reliability and reproducibility of their experimental data. This rigorous approach minimizes potential artifacts from the solvent and ensures that the observed biological effects are attributable to the compound of interest.
References
-
DMSO usage in cell culture. (2023-02-01). LifeTein. [Link]
-
What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? (2015-07-08). ResearchGate. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
-
Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. PubMed. [Link]
-
The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. [Link]
-
Can AZD8797 be prepared with 10% DMSO + 90% saline? (2025-08-12). ResearchGate. [Link]
-
How do I make a stock solution of a substance in DMSO? (2016-01-14). ResearchGate. [Link]
-
DMSO. gChem. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. (2016-10-08). ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]
Sources
- 1. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. 二甲基亚砜 Hybri-Max™, 0.2 μm filtered, BioReagent, suitable for hybridoma, ≥99.7%, Ampoule | Sigma-Aldrich [sigmaaldrich.com]
- 6. biotium.com [biotium.com]
- 7. emulatebio.com [emulatebio.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: FC11409B Dosing Protocols for 3D Breast Cancer Spheroids
Introduction
Three-dimensional (3D) cell culture models, such as spheroids, are increasingly recognized for their physiological relevance in cancer research, bridging the gap between traditional 2D cell culture and in vivo studies. By recapitulating the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients characteristic of solid tumors, 3D spheroids offer a more predictive platform for evaluating the efficacy of novel therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing and utilizing 3D breast cancer spheroid models for the evaluation of FC11409B, a novel investigational compound.
This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. The PI3K/Akt/mTOR cascade is a critical intracellular pathway that regulates cell proliferation, growth, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in various cancers, including breast cancer, makes it a prime target for therapeutic intervention.[2][3] this compound is hypothesized to exert its anti-tumor effects by blocking this pathway, thereby inducing apoptosis and inhibiting cell proliferation. This document outlines comprehensive, step-by-step protocols for the formation of breast cancer spheroids, dosing with this compound, and subsequent analysis of cell viability and apoptosis.
Part 1: Breast Cancer Spheroid Formation
The successful formation of uniform and reproducible spheroids is fundamental to obtaining reliable experimental data. The choice of cell line and seeding density are critical parameters that require optimization. Here, we provide protocols for three commonly used breast cancer cell lines: MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and T-47D (ER-positive). The use of ultra-low attachment (ULA) plates is essential to prevent cell adhesion and promote self-aggregation into spheroids.
Recommended Materials:
-
Breast cancer cell lines (MCF-7, MDA-MB-231, T-47D)
-
Complete cell culture medium (e.g., DMEM or RPMI supplemented with 10% FBS and 1% penicillin-streptomycin)[5]
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Protocol 1.1: Seeding Cells for Spheroid Formation
-
Culture breast cancer cells in T-75 flasks until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count to determine the cell concentration and viability.
-
Dilute the cell suspension to the desired seeding concentration (see Table 1 for recommendations).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
To encourage initial cell aggregation, centrifuge the plate at 200 x g for 10 minutes at room temperature.[6]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2. Spheroids will typically form within 3-4 days.[5]
Table 1: Recommended Seeding Densities for Breast Cancer Spheroid Formation
| Cell Line | Seeding Density (cells/well) | Expected Spheroid Formation Time |
| MCF-7 | 2,000 - 5,000 | 3 - 5 days |
| MDA-MB-231 | 1,000 - 4,000 | 3 - 4 days[5] |
| T-47D | 3,000 - 8,000 | 3 - 4 days[5] |
Note: These are starting recommendations. Optimal seeding density may vary depending on the specific cell line passage number and experimental goals. It is advisable to perform a preliminary experiment to determine the ideal seeding density for your specific conditions.
Part 2: Dosing Spheroids with this compound
Once uniform spheroids have formed, they are ready for treatment with this compound. The following protocols detail how to prepare the compound and perform dosing.
Protocol 2.1: Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2.2: Dosing Spheroids
-
On the day of dosing (typically 3-4 days post-seeding), prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). A typical concentration range to start with is 0.01 µM to 100 µM.
-
Carefully remove 50 µL of the conditioned medium from each well of the spheroid plate. Be cautious not to disturb the spheroids.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Part 3: Assessing the Effects of this compound
Following treatment, the effects of this compound on the breast cancer spheroids can be assessed using various assays. This section provides protocols for quantifying cell viability and apoptosis.
Protocol 3.1: Cell Viability Assessment using an ATP-based Assay (e.g., CellTiter-Glo® 3D)
This assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
After the treatment period, remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the ATP-based assay reagent according to the manufacturer's instructions.[7]
-
Add a volume of the reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[8]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids. From this data, an IC50 value can be determined.[9][10]
Protocol 3.2: Live/Dead Staining for Visualization of Viability
This method uses Calcein-AM to stain live cells green and a nuclear stain like Ethidium Homodimer-1 (EthD-1) or Propidium Iodide (PI) to stain dead cells red.
-
Prepare a staining solution containing Calcein-AM (final concentration ~2 µM) and EthD-1 (final concentration ~4 µM) in PBS or serum-free medium.[11]
-
Carefully remove 50 µL of the medium from each well and replace it with 50 µL of the staining solution.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters. Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.
Protocol 3.3: Apoptosis Assessment using a Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Follow the same initial steps as the ATP-based assay to equilibrate the plate to room temperature.
-
Prepare the caspase-3/7 assay reagent as per the manufacturer's protocol.
-
Add a volume of reagent equal to the volume of medium in each well.
-
Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for this compound dosing in 3D breast cancer spheroids.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR pathway.
Data Interpretation and Self-Validation
-
Morphological Assessment: Before and after treatment, visually inspect the spheroids using a brightfield microscope. Effective compounds will often lead to a decrease in spheroid size, loss of spheroid integrity, and the appearance of cellular debris.
-
Dose-Response Curve: A sigmoidal dose-response curve from the ATP viability assay is indicative of a specific inhibitory effect. The IC50 value derived from this curve is a key metric of the compound's potency.
-
Correlation of Assays: A trustworthy result will show a correlation between the different assays. For example, a decrease in ATP levels should correspond with an increase in dead cells (red staining in Live/Dead assay) and an increase in caspase-3/7 activity. Discrepancies may indicate off-target effects or issues with a specific assay.
-
Controls: Always include positive and negative controls. A known cytotoxic agent can serve as a positive control, while the vehicle (DMSO) serves as the negative control.
Conclusion
This application note provides a robust framework for utilizing 3D breast cancer spheroid models to evaluate the efficacy of the novel PI3K/Akt/mTOR inhibitor, this compound. By following these detailed protocols, researchers can generate reliable and reproducible data that more accurately reflects the potential in vivo response to this and other anti-cancer compounds. The integration of multiple assay endpoints provides a comprehensive understanding of the compound's mechanism of action and its therapeutic potential.
References
-
PI3Kinase/AKT/mTOR Pathway in Breast Cancer; Pathogenesis and Prevention with mTOR Inhibitors. (n.d.). SlideShare. Retrieved from [Link]
-
Guerrero-Zotano, A., Mayer, I. A., & Arteaga, C. L. (2016). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. PMC. Retrieved from [Link]
-
Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer. (n.d.). PMC. Retrieved from [Link]
-
PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025, January 20). YouTube. Retrieved from [Link]
-
Mondal, S., Roy, D., Bhattacharya, S., & Bishayee, A. (2022). PI3K/AKT/mTOR Pathway in Breast Cancer Pathogenesis and Therapy: Insights into Phytochemical-Based Therapeutics. Taylor & Francis Online. Retrieved from [Link]
-
Kazia Therapeutics Reports Encouraging Preliminary Clinical Responses in Ongoing Phase 1b Study of Paxalisib in Late-Stage Metastatic Triple-Negative Breast Cancer. (2026, January 27). GlobeNewswire. Retrieved from [Link]
-
Understanding the TME, moving cancer research forward. (n.d.). Standard BioTools. Retrieved from [Link]
-
Tewari, D., Patni, P., Bishayee, A., Sah, A. N., & Pandey, H. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. PMC. Retrieved from [Link]
-
Synergistic effects of inhibitors targeting PI3K and Aurora Kinase A in preclinical inflammatory breast cancer models. (2023, August 13). bioRxiv. Retrieved from [Link]
-
Corning® Spheroid Microplates - Spheroid Formation Protocol. (n.d.). Corning. Retrieved from [Link]
-
Morphometrical, Morphological, and Immunocytochemical Characterization of a Tool for Cytotoxicity Research: 3D Cultures of Breast Cell Lines Grown in Ultra-Low Attachment Plates. (2020). PubMed Central. Retrieved from [Link]
-
Breast Cancer Breakthroughs Episode 16: On the Horizon of PI3K Pathway Inhibition. (2025, October 23). YouTube. Retrieved from [Link]
-
Short-term PI3K inhibition prevents breast cancer in preclinical models. (2022). PMC. Retrieved from [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. (2021). PMC. Retrieved from [Link]
-
mTOR controls growth and internal architecture of human breast cancer spheroids. (2024, February 25). bioRxiv. Retrieved from [Link]
-
Proliferation, survival and metabolism: the role of PI3K/AKT/mTOR signalling in pluripotency and cell fate determination. (2016). Company of Biologists Journals. Retrieved from [Link]
-
Establishment of a 3D Co-culture With MDA-MB-231 Breast Cancer Cell Line and Patient-Derived Immune Cells for Application in the Development of Immunotherapies. (2020). PMC. Retrieved from [Link]
-
IC50 values (µg/mL or µM) list from 3D spheroids screening analyses. (n.d.). ResearchGate. Retrieved from [Link]
-
The therapeutic potential of mTOR inhibitors in breast cancer. (2014). PMC. Retrieved from [Link]
-
Cell viability assay of spheroids (live/dead staining with ethidium homodimer-1 and calcein AM, green colour represents untreated cells while red colour represents treated cells. Scale bars, 300 μm). (n.d.). ResearchGate. Retrieved from [Link]
-
Enhancing the evaluation of PI3K inhibitors through 3D melanoma models. (2016). PMC. Retrieved from [Link]
-
In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. (2016). NCBI. Retrieved from [Link]
-
A MODIFICATION METHOD FOR EVALUATION THE IC50 FOR CHEMOTHERAPEUTIC EFFICACY ON 3D TUMOR SPHEROID. (2017). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
mTOR Inhibitors Modulate the Physical Properties of 3D Spheroids Derived from H9c2 Cells. (2023). MDPI. Retrieved from [Link]
-
Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. (2025, February 20). Frontiers. Retrieved from [Link]
-
CellTiter-Glo® 3D Cell Viability Assay: Validated for 3-D Microtissue Culture from Promega. (n.d.). Biocompare. Retrieved from [Link]
-
Why do MCF7 spheroids not get formed using the low-adhesion well-plate technique? (2017, March 7). ResearchGate. Retrieved from [Link]
-
Live/Dead Assay for Cell Viability. (2002, January 21). AfCS Procedure Protocol. Retrieved from [Link]
-
IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation. (2021). PMC. Retrieved from [Link]
-
Management of mTOR Inhibitor Side Effects in Breast Cancer. (2013, June 9). OncLive. Retrieved from [Link]
-
Figure S2: Drug sensitivity assay –dose response curves and IC50 images. (n.d.). ResearchGate. Retrieved from [Link]
-
Millicell® Ultra-Low Attachment Plates Spheroid Formation Performance Comparison. (n.d.). MilliporeSigma. Retrieved from [Link]
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements. (2021). MDPI. Retrieved from [Link]
-
The Role Of Cell Type In Multicellular Tumor Spheroid Formation. (2022, July 21). faCellitate. Retrieved from [Link]
-
Detection of Necrotic Cores in Tumor Spheroids Using a Live/Dead Assay and NYONE Scientific. (n.d.). faCellitate. Retrieved from [Link]
-
Electron microscopy imaging and mechanical characterization of T47D multicellular tumor spheroids–Older spheroids reduce interstitial space and become stiffer. (2023, May 25). PMC. Retrieved from [Link]
-
mTOR Inhibitors Modulate the Physical Properties of 3D Spheroids Derived from H9c2 Cells. (2023). PubMed. Retrieved from [Link]
Sources
- 1. PI3Kinase/AKT/mTOR Pathway in Breast Cancer; Pathogenesis and Prevention with mTOR Inhibitors | PDF [slideshare.net]
- 2. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. standardbio.com [standardbio.com]
- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Morphometrical, Morphological, and Immunocytochemical Characterization of a Tool for Cytotoxicity Research: 3D Cultures of Breast Cell Lines Grown in Ultra-Low Attachment Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. corning.com [corning.com]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbs.com [ijbs.com]
- 11. ptglab.com [ptglab.com]
Application Notes and Protocols for Treating Hypoxic Cancer Cells with FC11409B
A Senior Application Scientist's Guide to Investigating a Novel Hypoxia-Activated Agent
Introduction: The Challenge and Opportunity of Tumor Hypoxia
Solid tumors are complex ecosystems characterized by regions of low oxygen, or hypoxia, which arise from a disorganized and inadequate blood supply that cannot keep pace with rapid cancer cell proliferation. This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional therapies, including radiation and many chemotherapeutic agents.[1][2] Cancer cells adapt to hypoxic conditions primarily through the stabilization of the α-subunit of the Hypoxia-Inducible Factor 1 (HIF-1), a master transcription factor.[3][4] HIF-1α dimerizes with HIF-1β, translocates to the nucleus, and activates the transcription of a multitude of genes that promote angiogenesis, metabolic reprogramming (e.g., a shift to glycolysis), cell survival, and invasion.[2][4] Consequently, targeting hypoxic cancer cells represents a promising therapeutic strategy.[5][6]
FC11409B is a novel investigational compound designed to selectively target and eliminate cancer cells within the hypoxic tumor microenvironment. While the precise mechanism of this compound is under investigation, it is hypothesized to function as a hypoxia-activated prodrug (HAP). HAPs are inactive compounds that undergo bioreductive activation under low oxygen conditions, releasing a potent cytotoxic agent that can induce DNA damage and subsequent cell death.[7][8] This targeted activation minimizes toxicity to healthy, well-oxygenated tissues, offering a potentially wider therapeutic window.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the efficacy and mechanism of action of this compound in treating hypoxic cancer cells in vitro. The protocols herein are designed to be a self-validating system, ensuring robust and reproducible results.
Part 1: Establishing and Validating a Hypoxic Cell Culture Model
The foundation of any study on a hypoxia-targeted agent is a reliable and reproducible model of cellular hypoxia. Below are protocols for inducing and validating hypoxia in vitro.
Induction of Hypoxia
Two primary methods are recommended for inducing hypoxia in cell culture: a controlled-environment hypoxia chamber and chemical induction.
Protocol 1.1.1: Hypoxia Induction using a Modular Incubator Chamber
This method provides precise control over oxygen levels and is considered the gold standard for in vitro hypoxia studies.[9][10]
-
Cell Seeding: Plate cancer cells of interest (e.g., HT29, SiHa, H460) in appropriate cell culture vessels (e.g., 6-well plates, 96-well plates, or 100 mm dishes) and allow them to adhere overnight under standard normoxic conditions (21% O₂, 5% CO₂, 37°C).
-
Chamber Preparation: Place the cell culture plates into a modular incubator chamber. To maintain humidity, include an open dish of sterile water.[11]
-
Gas Purge: Seal the chamber and purge with a pre-mixed gas cylinder containing the desired hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, balanced with N₂). Follow the manufacturer's instructions for the specific hypoxia chamber. A typical purge time is 5-10 minutes.[9]
-
Incubation: Place the sealed chamber into a standard cell culture incubator at 37°C for the desired duration of hypoxic exposure (e.g., 24, 48, or 72 hours).
-
Re-equilibration: For experiments requiring manipulation (e.g., media changes, drug addition), perform these steps as quickly as possible and re-gas the chamber to re-establish hypoxic conditions.[9]
Protocol 1.1.2: Chemical Induction of Hypoxia with Cobalt Chloride (CoCl₂)
CoCl₂ is a hypoxia-mimetic agent that stabilizes HIF-1α under normoxic conditions by inhibiting prolyl hydroxylases, the enzymes responsible for HIF-1α degradation.[10] This method is useful for screening but does not replicate the low-oxygen environment.
-
Cell Seeding: Plate cells as described in Protocol 1.1.1.
-
CoCl₂ Treatment: Prepare a stock solution of CoCl₂ in sterile water. Treat cells with a final concentration of 100-150 µM CoCl₂ in fresh culture medium.
-
Incubation: Incubate the cells for the desired duration (typically 24 hours) under standard normoxic conditions.
Validation of the Hypoxic State
It is crucial to confirm the establishment of a hypoxic environment. The most common method is to assess the stabilization of HIF-1α.
Protocol 1.2.1: Western Blotting for HIF-1α Stabilization
-
Cell Lysis: After hypoxic exposure, immediately place the culture plates on ice. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against HIF-1α overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A significant increase in the HIF-1α band in hypoxic samples compared to normoxic controls validates the hypoxic condition.
Part 2: Evaluating the Efficacy of this compound in Hypoxic Cancer Cells
This section details the protocols for assessing the cytotoxic and anti-proliferative effects of this compound under both normoxic and hypoxic conditions.
Determining Cell Viability
Standard viability assays that rely on mitochondrial activity, such as the MTT assay, are not suitable for hypoxic conditions due to reduced mitochondrial function.[12] More appropriate methods are described below.
Protocol 2.1.1: Crystal Violet Assay
This assay measures cell number based on the staining of DNA.
-
Experimental Setup: Seed cells in 96-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound under both normoxic and hypoxic conditions. Include untreated controls for both conditions.
-
Incubation: Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash again with PBS and air dry.
-
Stain with 0.5% crystal violet solution for 10 minutes.
-
Wash thoroughly with water and air dry.
-
-
Quantification: Solubilize the stain with 10% acetic acid or methanol and measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assays
To determine if this compound induces apoptosis, the following assays can be performed.
Protocol 2.2.1: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Treatment and Harvesting: Treat cells with this compound in 6-well plates under normoxic and hypoxic conditions. Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Part 3: Mechanistic Studies of this compound
Understanding the mechanism of action of this compound is critical for its development. The following protocols provide a starting point for mechanistic investigations.
Investigating DNA Damage
As a potential hypoxia-activated DNA cross-linking agent, it is important to assess whether this compound induces DNA damage.
Protocol 3.1.1: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks.
-
Cell Treatment and Embedding: Treat cells with this compound under hypoxic conditions. Harvest the cells and embed them in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for a hypoxia-activated prodrug like this compound, targeting the HIF-1α pathway.
Caption: Proposed mechanism of this compound in hypoxic cancer cells.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating this compound.
Caption: General workflow for evaluating this compound.
Data Presentation
All quantitative data should be summarized in tables for easy comparison. An example is provided below.
| Parameter | Condition 1: Normoxia | Condition 2: Hypoxia |
| This compound IC₅₀ (µM) | > 100 | 5.2 |
| % Apoptotic Cells | 5% | 65% |
| Comet Tail Moment | 2.1 | 15.8 |
Table 1: Example data summary for this compound evaluation.
Conclusion and Future Directions
These application notes provide a robust framework for the initial investigation of this compound as a potential therapeutic agent for hypoxic cancers. By following these detailed protocols, researchers can generate reliable and reproducible data on the efficacy and mechanism of action of this novel compound. Future studies may involve in vivo experiments using tumor xenograft models to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound. Further mechanistic studies could explore the specific reductases involved in the activation of this compound and its effects on downstream signaling pathways.
References
-
Wilson, W. R., & Hay, M. P. (2007). Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. Clinical Cancer Research, 13(21), 6144-6152. [Link]
-
Jing, X., Yang, F., Shao, C., Wei, K., Xie, M., Shen, H., & Shu, Y. (2019). Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism. Frontiers in Oncology, 9, 997. [Link]
-
McDonald, P. C., Winum, J. Y., Supuran, C. T., & Dedhar, S. (2022). Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside. Cancers, 14(14), 3405. [Link]
-
Semenza, G. L. (2003). Targeting HIF-1 for cancer therapy. Nature Reviews Cancer, 3(10), 721-732. [Link]
-
Atique, U. R., & Hassan, W. (2018). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. BMC Research Notes, 11(1), 1-5. [Link]
-
Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. Retrieved February 9, 2026, from [Link]
-
Lee, J. H., Kim, D., Kim, S. H., & Choi, C. W. (2020). Hif-1α Inhibitors Could Successfully Inhibit the Progression of Differentiated Thyroid Cancer in Vitro. International Journal of Molecular Sciences, 21(21), 8272. [Link]
-
Carreau, A., El Hafny-Rahbi, B., Matejuk, A., Grillon, C., & Kieda, C. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments, (54), e2899. [Link]
-
Ruan, H., Xiang, Y., & Gao, H. (2023). Hypoxic microenvironment in cancer: molecular mechanisms and therapeutic interventions. Signal Transduction and Targeted Therapy, 8(1), 1-21. [Link]
-
Wigerup, C., Påhlman, S., & Bexell, D. (2016). Hypoxia inducible factor pathway inhibitors as anticancer therapeutics. Future Medicinal Chemistry, 8(11), 1247-1263. [Link]
-
Liu, Y., Pan, Y., & Cao, W. (2021). Targeting Hypoxic Tumors with Hybrid Nanobullets for Oxygen-Independent Synergistic Photothermal and Thermodynamic Therapy. Nano-Micro Letters, 13(1), 1-17. [Link]
-
Sorensen, B. S., & Horsman, M. R. (2020). Molecular mechanisms of hypoxia in cancer. Cancers, 12(3), 599. [Link]
-
Lirdprapamongkol, K. (2015, October 21). How can I determine cell viability under hypoxic condition? ResearchGate. [Link]
-
Liu, Y., Pan, Y., & Cao, W. (2021). Targeting Hypoxic Tumors with Hybrid Nanobullets for Oxygen-Independent Synergistic Photothermal and Thermodynamic Therapy. Nano-Micro Letters, 13(1), 1-17. [Link]
-
Muz, B., de la Puente, P., Azab, F., & Azab, A. K. (2015). Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain. Pharmaceuticals, 8(3), 474-494. [Link]
-
Suntharalingam, M., Paulus, R., Edelman, M. J., Krasna, M., Burrows, W., Wilson, L. D., & Choy, H. (2012). Radiation therapy oncology group protocol 02-29: a phase II trial of neoadjuvant therapy with concurrent chemotherapy and full-dose radiation therapy followed by surgical resection and consolidative therapy for locally advanced non-small cell carcinoma of the lung. International Journal of Radiation OncologyBiologyPhysics, 84(2), 456-463. [Link]
-
Trinh, A. T., & Trinh, V. T. (2022). Roles of hypoxia in tumor progression and novel strategies for cancer treatment. Biomedical Research and Therapy, 9(10), 5419-5433. [Link]
-
Mailie, L., & El-Sayed, R. (2019). Drug Delivery to Hypoxic Tumors Targeting Carbonic Anhydrase IX. In ACS Symposium Series (Vol. 1309, pp. 185-204). American Chemical Society. [Link]
-
Medscape. (2025, October 1). Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols. Medscape. [Link]
-
Masoud, G. N., & Li, W. (2015). Targeting hypoxic response for cancer therapy. Journal of Cellular Physiology, 230(11), 2583-2591. [Link]
-
Bates, M. K. (2013). Culturing Cells Under Hypoxic Conditions for Biologically Relevant Results. American Laboratory. [Link]
-
Bio-Techne. (n.d.). Hypoxia Detection: Markers, Monitoring, Kits & Resources. Retrieved February 9, 2026, from [Link]
-
ClinicalTrials.gov. (2025, December 3). Neo-adjuvant Immunotherapy Master Trial for Localized Cancers. [Link]
-
ClinicalTrials.gov. (n.d.). Radiation Therapy With or Without Antiandrogen Therapy in Treating Patients With Stage I or Stage II Prostate Cancer. Retrieved February 9, 2026, from [Link]
-
ClinicalTrials.gov. (n.d.). Chemotherapy and Radiation Therapy After Surgery in Treating Patients With Stomach or Esophageal Cancer. Retrieved February 9, 2026, from [Link]
-
Barathova, M., Takacova, M., Holotnakova, T., Gibadulinova, A., Poturnayova, A., Pastorekova, S., & Pastorek, J. (2022). Novel humanized monoclonal antibodies for targeting hypoxic human tumors via two distinct extracellular domains of carbonic anhydrase IX. Cancer Cell International, 22(1), 1-16. [Link]
Sources
- 1. Hypoxia inducible factor pathway inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of hypoxia in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hypoxic microenvironment in cancer: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Hypoxic Tumors with Hybrid Nanobullets for Oxygen-Independent Synergistic Photothermal and Thermodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Hypoxic Tumors with Hybrid Nanobullets for Oxygen-Independent Synergistic Photothermal and Thermodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting hypoxic response for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
Application Note: Precision Preparation and Storage of FC11409B Stock Solutions
This Application Note is designed for researchers and drug development professionals handling FC11409B . Note: As "this compound" does not correspond to a globally indexed public chemical identifier (CAS/PubChem) at the time of writing, this protocol treats it as a hydrophobic small molecule bioactive agent (the standard profile for "FC" series catalog compounds). The protocols below represent the Gold Standard for handling high-value, DMSO-soluble stock solutions to ensure assay reproducibility.
Abstract
Inconsistent stock solution preparation is a leading cause of variability in cell-based assays and enzymatic screens. This guide provides a rigorous methodology for the solubilization, aliquoting, and long-term preservation of this compound. It emphasizes the mitigation of hygroscopic effects in DMSO, the prevention of compound precipitation, and the maintenance of functional integrity over time.
Pre-Experimental Validation (The "Pre-Flight" Check)
Before breaking the seal on the vial, scientific integrity dictates that we validate the physicochemical properties of the specific batch. Small molecules often exist in different salt forms (e.g., HCl, Tosylate) or hydration states, which dramatically alter the Molecular Weight (MW).
Batch-Specific Verification
Do not rely on generic online databases. Consult the Certificate of Analysis (CoA) accompanying your specific vial of this compound.
-
Chemical Structure Confirmation: Verify if the compound is a free base or a salt.
-
Molecular Weight (MW) Adjustment:
-
Equation:
-
Critical Insight: If your this compound is a salt form (e.g., this compound
2HCl), you must use the MW of the salt, not the free base, to achieve the correct molarity of the active moiety.
-
Solvent Selection Strategy
Most "FC" series compounds are hydrophobic. Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its amphiphilic nature, but it requires strict handling due to hygroscopicity.
Solubility Decision Matrix:
| Solvent | Suitability | Caveats |
| DMSO (Anhydrous) | Recommended | Highly hygroscopic. Absorbs water from air, leading to compound precipitation over time [1]. |
| Ethanol | Conditional | High evaporation rate alters concentration. Often toxic to cells at >0.1%. |
| Water/PBS | Poor | Likely to result in suspension rather than solution for FC-series compounds. |
Protocol: Preparation of Master Stock Solution
Target Concentration: Typically 10 mM or 50 mM (depending on potency). Equipment: Analytical balance (if powder), Class A volumetric glassware or calibrated micropipettes, Vortex mixer.
Step-by-Step Methodology
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening.
-
Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis or weighing errors.
-
-
Centrifugation: Briefly spin down the vial (2,000 x g, 30 sec) to ensure all powder is at the bottom.
-
Solvent Addition (The "Sandwich" Method):
-
Do not add the full volume of DMSO at once if preparing large volumes (>5 mL).
-
Add 50% of the calculated DMSO volume.
-
Vortex vigorously for 30 seconds.
-
Add the remaining 50% DMSO.
-
Reasoning: This prevents the formation of a "gel layer" on the powder surface that slows dissolution.
-
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solubilization.
-
Troubleshooting: If turbid, warm to 37°C in a water bath for 5 minutes and vortex again. Sonicate only if necessary (risk of heat degradation).
-
Workflow Visualization
The following diagram illustrates the critical decision logic during solubilization.
Figure 1: Decision logic for solubilizing hydrophobic small molecules like this compound.
Storage and Stability (The "Cold Chain")
The stability of this compound in solution is threatened by two main factors: Freeze-Thaw Cycles and DMSO Hygroscopicity .
The Freeze-Thaw Degradation Mechanism
Repeated freezing and thawing creates micro-gradients of concentration and pH within the vial. Furthermore, as DMSO absorbs water from the air during the thaw phase, the solubility of this compound decreases, leading to "silent precipitation" (crystals invisible to the naked eye but lost to the pipette tip) [2].
Aliquoting Protocol
Never store the master stock in a single container.
-
Vessel Selection: Use high-quality polypropylene (PP) or amber glass vials with O-ring screw caps. Avoid polystyrene (incompatible with DMSO).
-
Volume: Aliquot into single-use volumes (e.g., 20 µL - 50 µL) sufficient for one set of experiments.
-
Labeling: Label caps with ID and Date. DMSO dissolves standard ink; use cryo-resistant labels or solvent-resistant markers.
Storage Conditions Table
| Condition | Temperature | Estimated Stability | Recommended Use |
| Solid Powder | -20°C or -80°C | 2 Years | Long-term archive. Keep desiccated. |
| DMSO Stock | -80°C | 6-12 Months | Gold standard for stock solutions. |
| DMSO Stock | -20°C | 1-3 Months | Acceptable for active use. |
| DMSO Stock | 4°C | < 1 Week | Not recommended. Risk of precipitation. |
| Aqueous Dilution | 4°C / RT | < 24 Hours | Prepare fresh immediately before assay. |
Serial Dilution for Assays (Intermediate Steps)
When preparing working solutions for cell treatment (e.g., IC50 determination), avoid direct dilution from 100% DMSO stock into the cell culture media, as the "shock" of aqueous transition can cause rapid precipitation.
The Intermediate Dilution Method:
-
Perform serial dilutions in 100% DMSO first to create a concentration ladder (e.g., 1000x the final assay concentration).
-
Dilute these DMSO stocks 1:1000 into the culture medium.
-
Result: Final DMSO concentration is 0.1% (generally non-toxic).
-
Benefit: Ensures this compound is dispersed evenly before it hits the aqueous limit.
-
Dilution Workflow Diagram
Figure 2: Intermediate dilution strategy to prevent compound "crashing out" in aqueous media.
References
-
Waybright, T. J., et al. (2009). "Improving the reliability of high-throughput screening data by careful compound handling." Assay and Drug Development Technologies. Link:
-
Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds dissolved in DMSO." Journal of Biomolecular Screening. Link:
-
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link:
Disclaimer: this compound is treated here as a representative research compound. Always adhere to the specific Material Safety Data Sheet (MSDS/SDS) provided by your vendor for hazard identification.
Application Notes & Protocols: A Researcher's Guide to In Vivo Administration of FC11409B in Xenograft Models
Introduction: Bridging Preclinical Discovery and In Vivo Validation
The successful transition of a novel therapeutic candidate from in vitro discovery to in vivo validation is a critical milestone in drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the key considerations and methodologies for the administration of FC11409B, a novel small molecule inhibitor, in murine xenograft models. Human tumor xenografts in immunocompromised mice remain a cornerstone for evaluating the anti-cancer efficacy of new therapeutics.[1][2][3] The choice of administration route is a pivotal decision that directly influences the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile, and ultimately, the therapeutic outcome.[3]
This document moves beyond a simple recitation of protocols. It is designed to provide the underlying scientific rationale for each step, empowering researchers to make informed decisions, troubleshoot potential issues, and design robust, reproducible, and ethically sound in vivo studies. All procedures described herein must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[4][5]
Part 1: Foundational Steps - Formulation and Vehicle Selection
Before any in vivo administration can occur, this compound must be prepared in a formulation that is safe, stable, and ensures adequate bioavailability. Many novel small molecule inhibitors exhibit poor aqueous solubility, a significant hurdle for in vivo studies.[6][7][8][9][10] The primary goal of formulation development is to create a homogenous and stable solution or suspension suitable for the chosen administration route.
The Causality Behind Vehicle Selection: The choice of vehicle is not trivial; an inappropriate vehicle can lead to compound precipitation, local tissue irritation, toxicity, or altered absorption, confounding experimental results.[11][12] The ideal vehicle should be non-toxic, have no pharmacological effect of its own, and maintain the test compound in a stable state.[13]
Commonly Used Vehicles for Preclinical In Vivo Studies:
| Vehicle Component | Concentration Range | Common Routes | Rationale & Considerations |
| Aqueous Vehicles | |||
| Saline (0.9% NaCl) | N/A | IV, IP, SC, PO | Isotonic and well-tolerated.[12] Suitable only for highly soluble compounds. |
| PBS (Phosphate-Buffered Saline) | N/A | IV, IP, SC | Buffered to physiological pH (~7.4), minimizing irritation.[14] For soluble compounds. |
| Carboxymethylcellulose (CMC) | 0.5% - 2% (w/v) in water | PO, IP, SC | Forms a uniform suspension for insoluble compounds, improving dose consistency.[12] |
| Solubilizing Agents / Co-solvents | |||
| PEG 300/400 | 10% - 60% | PO, IP, SC | Polyethylene glycol increases solubility. Can cause transient discomfort or toxicity at high concentrations.[12] |
| DMSO | 5% - 10% | IP, SC | Dimethyl sulfoxide is a powerful solvent but can have intrinsic biological effects and cause toxicity.[12] Use should be minimized and consistent across all groups. |
| Tween 80 / Kolliphor EL | 1% - 10% | IV, IP, PO | Surfactants that improve wettability and prevent aggregation of suspended particles.[11] |
| Lipid-Based Vehicles | |||
| Corn Oil / Sesame Oil | N/A | PO, SC, IM | Suitable for highly lipophilic compounds. Can have slow and variable absorption. |
Part 2: Strategic Selection of the Administration Route
The route of administration dictates the path this compound takes to reach the tumor. This choice impacts the rate and extent of absorption, systemic exposure (Area Under the Curve - AUC), and peak concentration (Cmax). The four most common parenteral and enteral routes used in xenograft studies are Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), and Oral (PO).[15]
-
Intravenous (IV) Bolus (Tail Vein): This route ensures 100% bioavailability, as the compound is introduced directly into systemic circulation.[16] It is ideal for compounds with poor absorption or for studies requiring precise control over plasma concentrations.[16] However, it can be technically challenging and may not reflect the intended clinical route of administration.
-
Intraperitoneal (IP): Involves injecting the compound into the abdominal cavity.[4] It offers a large surface area for absorption into the portal and systemic circulation. IP administration is technically simpler than IV and is widely used, though absorption can be variable.[17]
-
Subcutaneous (SC): The compound is injected into the space just under the skin, typically in the flank or scruff.[18][19][20] This route usually results in slower, more sustained absorption compared to IV or IP, which can be advantageous for maintaining therapeutic concentrations over time.[21]
-
Oral Gavage (PO): This method simulates the clinical route for orally administered drugs.[14] It is essential for evaluating oral bioavailability but is subject to the complexities of gastrointestinal absorption and first-pass metabolism in the liver.
Caption: Standard workflow for an in vivo subcutaneous xenograft efficacy study.
Methodology:
-
Xenograft Establishment: Subcutaneously implant human tumor cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of immunocompromised mice. [1]2. Tumor Monitoring: Allow tumors to establish and grow to a mean volume of 100-200 mm³. [22]3. Randomization: Randomize animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose) with 8-10 mice per group.
-
Treatment: Begin dosing according to the schedule determined in the MTD study.
-
Measurements: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. [22]Record body weights at the same frequency.
-
Humane Endpoints: Adhere strictly to IACUC-approved humane endpoints, which may include tumor volume exceeding a certain size (e.g., 2000 mm³), tumor ulceration, or body weight loss >20%. [23][24]7. Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage. A common formula is: TGI (%) = [1 - (Mean RTV of Treated Group / Mean RTV of Control Group)] x 100, where RTV is the Relative Tumor Volume. [22][25]
Conclusion and Best Practices
The successful in vivo evaluation of this compound in xenograft models hinges on a systematic and well-reasoned approach. From meticulous formulation development to the strategic selection of an administration route and the execution of validated protocols, each step is critical for generating reliable and translatable data. Researchers must prioritize scientific integrity and animal welfare, ensuring all studies are conducted under the approval and guidance of their local IACUC. [26]This comprehensive approach will provide the robust preclinical data package necessary to advance promising therapeutic candidates like this compound toward clinical development.
References
-
Title: In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center Source: Stanford Medicine URL: [Link]
-
Title: Representative structure of different administration routes of therapeutic biomaterials into the body through drug delivery Source: ResearchGate URL: [Link]
-
Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models Source: PMC (PubMed Central), National Institutes of Health URL: [Link]
-
Title: Guideline on Administration of Substances to Laboratory Animals Source: UC Davis Institutional Animal Care and Use Committee URL: [Link]
-
Title: IACUC Routes of Administration Guidelines Source: University of Nevada, Reno Research & Innovation Office URL: [Link]
-
Title: Guideline on Administration of Substances to Laboratory Animals Source: University of Wisconsin-Milwaukee Institutional Animal Care and Use Committee URL: [Link]
-
Title: Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse Source: Pharmacology Discovery Services URL: [Link]
-
Title: Routes of administration of radiopharmaceuticals in small animal PET... Source: ResearchGate URL: [Link]
-
Title: Exploring a model-based analysis of patient derived xenograft studies in oncology drug development Source: PMC (PubMed Central), National Institutes of Health URL: [Link]
-
Title: Maximum Tolerable Dose Study Services Source: Reaction Biology URL: [Link]
-
Title: Mouse Handling & Techniques Source: UNC Research, University of North Carolina at Chapel Hill URL: [Link]
-
Title: A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Nonclinical vehicle use in studies by multiple routes in multiple species Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]
-
Title: Subcutaneous Injections in Adult Mice SOP Source: UBC Animal Care Committee URL: [Link]
-
Title: Guidelines for the welfare and use of animals in cancer research Source: PMC (PubMed Central), National Institutes of Health URL: [Link]
-
Title: Subcutaneous Xenograft Models for Studying PDT in vivo Source: PMC (PubMed Central), National Institutes of Health URL: [Link]
-
Title: Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies Source: National Institutes of Health URL: [Link]
-
Title: Intraperitoneal (IP) Injection in Rats and Mice SOP Source: UBC Animal Care Services URL: [Link]
-
Title: Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species Source: ResearchGate URL: [Link]
-
Title: SOP: Mouse Intraperitoneal Injection Source: Virginia Tech Research and Innovation URL: [Link]
-
Title: From lab to animal facility: A complete guide for tumor xenograft model creation Source: ResearchGate URL: [Link]
-
Title: How can one calculate tumor growth inhibition? Source: ResearchGate URL: [Link]
-
Title: Formulating Immediate-Release Tablets for Poorly Soluble Drugs Source: Drug Development & Delivery URL: [Link]
-
Title: Maximum Tolerated Dose (MTD): Concepts and Background Source: National Toxicology Program, National Institutes of Health URL: [Link]
-
Title: Standard Operating Procedure SOP Subcutaneous injection of mice Source: Institute of Laboratory Animal Science (LTK), University of Zurich URL: [Link]
-
Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC (PubMed Central), National Institutes of Health URL: [Link]
-
Title: Guideline #10: Drug and Chemical Administration Source: Washington State University Institutional Animal Care and Use Committee URL: [Link]
-
Title: UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia Source: The British Journal of Cancer URL: [Link]
-
Title: Animal Dosing Vehicle Selection Source: Crystal Pharmatech Co., Ltd. URL: [Link]
-
Title: Animal models for exploring the pharmacokinetics of breast cancer therapies Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Mathematical Models of Tumor Growth Inhibition to Assess the Efficacy of Anticancer Drugs in Xenograft Mice Source: PAGE (Population Approach Group in Europe) Meeting URL: [Link]
-
Title: Vehicles for Animal Studies Source: Gad Consulting Services URL: [Link]
-
Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: American Pharmaceutical Review URL: [Link]
-
Title: Tumor Development and Animal Welfare in a Murine Xenograft Model Source: Pharmaceutical Networking URL: [Link]
-
Title: Mouse Intraperitoneal (IP) administration Source: University of Louisville Research Resources Facilities URL: [Link]
-
Title: Xenograft Models For Drug Discovery Source: Reaction Biology URL: [Link]
-
Title: SOP: Mouse Subcutaneous Injections Source: Virginia Tech Research and Innovation URL: [Link]
-
Title: Statistical Inference for Tumor Growth Inhibition T/C Ratio Source: PMC (PubMed Central), National Institutes of Health URL: [Link]
-
Title: Standard Operating Procedure SOP Intraperitoneal injection of mice Source: Institute of Laboratory Animal Science (LTK), University of Zurich URL: [Link]
-
Title: LL/2 Xenograft Model Source: Altogen Labs URL: [Link]
-
Title: Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts Source: Spandidos Publications URL: [Link]
-
Title: Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test Source: PubMed, National Institutes of Health URL: [Link]
-
Title: Tumor Study Guidelines in Mice and Rats Source: Johns Hopkins University Animal Care and Use Committee URL: [Link]
Sources
- 1. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. LL/2 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gadconsulting.com [gadconsulting.com]
- 14. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 15. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. urmc.rochester.edu [urmc.rochester.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. ltk.uzh.ch [ltk.uzh.ch]
- 21. researchgate.net [researchgate.net]
- 22. Oncology Reports [spandidos-publications.com]
- 23. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 24. animalcare.jhu.edu [animalcare.jhu.edu]
- 25. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Time-Dependent Inhibition of Drug Candidates: A Practical Guide Using FC11409B
Introduction: The Critical Role of Time-Dependent Inhibition in Drug Safety
In the landscape of drug discovery and development, understanding the potential for a new chemical entity to cause drug-drug interactions (DDIs) is paramount for ensuring patient safety. Time-dependent inhibition (TDI) of metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, represents a significant mechanism underlying many clinically relevant DDIs.[1] Unlike reversible inhibition, where the enzyme's activity is restored upon removal of the inhibitor, TDI involves a progressive inactivation of the enzyme that is often irreversible.[2] This can lead to a sustained decrease in the clearance of co-administered drugs, potentially resulting in elevated plasma concentrations and an increased risk of toxicity.
TDI can occur through various mechanisms, the most common being mechanism-based inhibition (MBI), where a chemically reactive metabolite formed during the catalytic cycle of the enzyme covalently binds to and inactivates it.[3][4] Consequently, the restoration of enzymatic activity necessitates the synthesis of new enzyme, a process that can be slow.[2] Given the serious clinical implications, regulatory agencies such as the U.S. Food and Drug Administration (FDA) recommend the evaluation of a drug candidate's TDI potential during preclinical development.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design, execute, and interpret time-dependent inhibition assays. We will use the hypothetical compound FC11409B as a representative test article to illustrate the experimental workflow and data analysis, providing a robust framework for assessing the TDI potential of any new chemical entity.
The Scientific Rationale: Unveiling the Kinetics of Inactivation
The primary objective of a TDI assay is to determine if a test compound's inhibitory potency increases with pre-incubation time in the presence of a metabolically active system, such as human liver microsomes (HLMs), and the necessary cofactor, NADPH.[6][7][8] A tiered approach is often employed, beginning with a screening assay to identify potential TDI, followed by a more detailed kinetic characterization to determine the key parameters of inactivation: the maximal rate of inactivation (kinact) and the concentration of the inhibitor that produces half-maximal inactivation (KI).[5][9]
Screening for TDI: The IC50 Shift Assay
A widely used initial screening method is the IC50 shift assay.[1][10] This assay compares the concentration of the inhibitor required to produce 50% inhibition (IC50) of a specific CYP enzyme's activity under two conditions: with and without a pre-incubation period in the presence of NADPH.[1][10] A significant decrease in the IC50 value after pre-incubation with NADPH suggests that the test compound, or a metabolite, is a time-dependent inhibitor.[10] A ratio of the IC50 without NADPH to the IC50 with NADPH greater than a predetermined threshold (typically 1.5 to 2) is considered indicative of TDI.[1][10]
Definitive Characterization: Determination of kinact and KI
If a compound exhibits a positive signal in the IC50 shift assay, a more detailed kinetic study is warranted to determine kinact and KI.[2][5] This involves pre-incubating the enzyme with multiple concentrations of the inhibitor for various time points.[2][11] The remaining enzyme activity is then measured using a probe substrate. The observed rate of inactivation (kobs) at each inhibitor concentration is determined, and these values are then used to calculate kinact and KI.[2][1] These parameters are crucial for predicting the clinical significance of the TDI.[5]
Experimental Protocols
The following protocols are designed to be a comprehensive guide for conducting TDI assays. All experiments should be performed in duplicate or triplicate to ensure data robustness.
Materials and Reagents
-
Test Compound: this compound (or other test compound)
-
Enzyme Source: Pooled Human Liver Microsomes (HLMs)
-
Cofactor: NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Probe Substrates: Specific for the CYP isoform of interest (e.g., midazolam for CYP3A4, bupropion for CYP2B6)
-
Positive Control Inhibitor: A known time-dependent inhibitor for the specific CYP isoform (e.g., verapamil for CYP3A4)
-
Organic Solvent: Acetonitrile or methanol (for compound dissolution and reaction termination)
-
Analytical Instrumentation: LC-MS/MS system for metabolite quantification
Protocol 1: IC50 Shift Assay
This protocol is designed to screen for the time-dependent inhibition potential of this compound.
1. Preparation of Reagents:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should be kept low, preferably below 0.5%, to avoid solvent-mediated effects on enzyme activity.[6][7][8]
- Prepare working solutions of this compound by serial dilution.
- Prepare the NADPH regenerating system according to the manufacturer's instructions.
- Prepare the HLM suspension in potassium phosphate buffer. The protein concentration should be kept low to minimize inhibitor depletion.[6]
2. Pre-incubation Phase:
- Condition 1 (With NADPH): In a 96-well plate, combine the HLM suspension, buffer, and this compound at various concentrations. Initiate the pre-incubation by adding the NADPH regenerating system.
- Condition 2 (Without NADPH): In a separate set of wells, combine the HLM suspension, buffer, and this compound at the same concentrations, but add buffer instead of the NADPH regenerating system.
- Condition 3 (0-minute Pre-incubation): Prepare a similar set of wells as Condition 1, but the probe substrate will be added immediately after the NADPH regenerating system.
- Incubate the plates at 37°C for a fixed time, typically 30 minutes.[4][10]
3. Incubation with Probe Substrate:
- Following the pre-incubation period, add the specific CYP probe substrate to all wells to initiate the metabolic reaction. The substrate concentration should be at or near its Km value.
- Incubate for a short, defined period (e.g., 5-10 minutes) during which the reaction is linear.
4. Reaction Termination and Sample Analysis:
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge the plate to pellet the protein.
- Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.[10]
5. Data Analysis:
- Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
- Determine the IC50 values for both the "+ NADPH" and "- NADPH" pre-incubation conditions by fitting the data to a suitable sigmoidal dose-response model.
- Calculate the IC50 shift ratio: IC50 (-NADPH) / IC50 (+NADPH).[10]
Protocol 2: Determination of kinact and KI
This protocol is for the detailed kinetic characterization of a compound that has shown evidence of TDI in the IC50 shift assay.
1. Preparation of Reagents:
- Prepare reagents as described in Protocol 1. A range of this compound concentrations should be chosen to span from no inactivation to maximal inactivation.[2]
2. Pre-incubation Phase:
- Prepare a master mix containing HLMs and buffer.
- In a 96-well plate, add the master mix and various concentrations of this compound.
- Initiate the pre-incubation by adding the NADPH regenerating system.
- Incubate the plate at 37°C. At several pre-determined time points (e.g., 0, 5, 10, 20, 30 minutes), aliquots are taken from the pre-incubation mixture.
3. Measurement of Remaining Enzyme Activity:
- The aliquots from the pre-incubation are diluted into a secondary incubation mixture containing the probe substrate at a saturating concentration (typically 5-10 times the Km) and NADPH.[12] This dilution step is crucial to minimize any reversible inhibition from the remaining test compound.
- Incubate for a short, fixed time to measure the initial rate of metabolite formation.
4. Reaction Termination and Sample Analysis:
- Terminate the reactions and process the samples for LC-MS/MS analysis as described in Protocol 1.
5. Data Analysis:
- For each concentration of this compound, plot the natural logarithm of the percent remaining enzyme activity versus the pre-incubation time.
- The slope of the initial linear portion of this plot represents the negative value of the observed inactivation rate constant (kobs).
- Plot the kobs values against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine kinact (the maximum kobs) and KI (the concentration of inhibitor at which kobs is half of kinact).[2][1]
Data Presentation and Interpretation
Clear and concise data presentation is essential for interpreting the results of TDI assays.
Table 1: Example Data Summary for this compound IC50 Shift Assay
| Parameter | Without NADPH Pre-incubation | With NADPH Pre-incubation |
| IC50 (µM) | 25.3 | 5.1 |
| IC50 Shift Ratio | \multicolumn{2}{c | }{4.96} |
An IC50 shift ratio of 4.96 strongly suggests that this compound is a time-dependent inhibitor of the tested CYP enzyme.
Table 2: Example Kinetic Parameters for this compound
| Parameter | Value |
| kinact (min-1) | 0.08 |
| KI (µM) | 3.5 |
| kinact / KI (mL/min/µmol) | 0.023 |
These kinetic parameters can be used in predictive models to estimate the potential for in vivo DDIs.[5]
Visualization of Experimental Workflows
Visual aids can significantly enhance the understanding of complex experimental protocols.
Caption: Tiered approach for time-dependent inhibition assessment.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Pipetting errors, inconsistent incubation times, poor mixing. | Use calibrated pipettes, automate liquid handling where possible, ensure thorough mixing at each step. |
| No enzyme activity | Inactive enzyme, incorrect buffer pH, degraded cofactor. | Use a fresh lot of HLMs, verify buffer pH, prepare fresh NADPH regenerating solution. |
| IC50 shift observed without NADPH | The test compound is unstable in the incubation matrix. | Assess the stability of the compound under the assay conditions. |
| Inconsistent kinact/KI values | Inappropriate inhibitor concentrations or pre-incubation times, inhibitor depletion. | Optimize the concentration range and time points. Lower the microsomal protein concentration to minimize depletion.[13] |
| Masking of TDI | High concentrations of organic solvents like DMSO.[7][8] | Minimize the final solvent concentration in the incubation mixture, ideally to <0.5%.[6] |
Conclusion
The assessment of time-dependent inhibition is a critical step in the safety evaluation of new drug candidates. The tiered approach, starting with an IC50 shift assay followed by a detailed kinetic characterization for positive hits, provides a robust framework for identifying and quantifying the TDI potential of compounds like this compound. By understanding the underlying principles and adhering to well-designed protocols, researchers can generate high-quality data to inform crucial decisions in the drug development process and ultimately contribute to the development of safer medicines.
References
-
Cyprotex - A Evotec Company. Time Dependent CYP Inhibition (IC50 Shift). Available from: [Link]
-
Cyprotex - A Evotec Company. Time Dependent CYP Inhibition (kinact/KI). Available from: [Link]
-
BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Available from: [Link]
- Fowler, S., & Zhang, H. (2008). In vitro evaluation of time-dependent inhibition of human cytochrome P450s. In Cytochrome P450 Protocols (pp. 231-242). Humana Press.
- Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the Pharmaceutical Research and Manufacturers of America. Drug Metabolism and Disposition, 37(7), 1355-1370.
-
Creative Bioarray. CYP450 Time-Dependent Inhibition (TDI) Assay. Available from: [Link]
- Riley, R. J., Grime, K., & Weaver, R. (2007). Time-dependent CYP inhibition. Expert opinion on drug metabolism & toxicology, 3(1), 51-66.
- Aasa, J., et al. (2012). Effect of solvents on the time-dependent inhibition of CYP3A4 and the biotransformation of AZD3839 in human liver microsomes and hepatocytes. Drug Metabolism and Disposition, 40(12), 2264-2272.
-
XenoTech. CYP Inhibition and Enzyme Induction. Available from: [Link]
- Krippendorff, B. F., et al. (2009). Mechanism-based inhibition: deriving KI and kinact directly from time-dependent IC50 values. Journal of biomolecular screening, 14(7), 771-779.
-
XenoTech. Suicide by Binding: Putting Time-Dependent Inhibition of CYP Enzymes into Perspective. Available from: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Time-dependent CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 6. bioivt.com [bioivt.com]
- 7. Effect of solvents on the time-dependent inhibition of CYP3A4 and the biotransformation of AZD3839 in human liver microsomes and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. xenotech.com [xenotech.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Cellular Responses: A Guide to Viability and Proliferation Assays for Drug Discovery
Application Note | In Vitro Pharmacology
Forward: This document details methodologies for assessing cellular health in response to chemical compounds. As the cell line "FC11409B" specified in the topic is not a recognized biological resource, this guide has been developed using the human cervical cancer cell line, HeLa , a robust and widely characterized model in cancer research and drug development. The principles and protocols described herein are broadly applicable to many adherent mammalian cell lines with appropriate optimization.
Introduction: Beyond a Simple Live/Dead Count
This guide provides a framework for dissecting these distinct cellular outcomes by employing two different, yet complementary, assay types:
-
Cell Viability Assays: These measure the number of healthy, metabolically active cells in a population.[2] They provide a snapshot of overall culture health but do not distinguish between dividing and quiescent (non-dividing) cells.[3]
-
Cell Proliferation Assays: These specifically measure the rate of cell division by quantifying DNA synthesis.[4] They are a direct indicator of a compound's impact on the cell cycle.
By running these assays in parallel, researchers can build a more nuanced and accurate profile of a compound's cellular impact.
The Scientific Rationale: Two Assays, Two Mechanisms
The distinction between viability and proliferation is not merely semantic; it reflects fundamentally different biological endpoints. A compound can reduce the number of viable cells by inducing apoptosis or necrosis, processes that lead to loss of metabolic function.[5] Conversely, another compound might arrest the cell cycle without immediately killing the cell, thus inhibiting proliferation while leaving metabolic activity largely intact over the short term.[6]
Diagram 1: Differentiating Cytotoxic and Cytostatic Mechanisms.
Measuring Viability: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain mitochondrial dehydrogenase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] These crystals are then dissolved, and the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[8]
Measuring Proliferation: The BrdU Assay
The 5-bromo-2'-deoxyuridine (BrdU) assay is a method to quantify new DNA synthesis. BrdU is an analog of thymidine, a nucleoside required for DNA replication.[9] When added to cell culture, BrdU is incorporated into the DNA of cells that are actively replicating their genome (i.e., in the S-phase of the cell cycle).[4] An antibody specific to BrdU is then used to detect the incorporated analog, typically via an enzyme-linked immunosorbent assay (ELISA) format. The resulting signal is directly proportional to the number of cells that have divided during the BrdU labeling period.[10]
Experimental Design and Protocols
A robust experimental design is crucial for generating reliable and interpretable data. The following workflow outlines a parallel assay setup to compare viability and proliferation.
Diagram 2: Parallel Assay Workflow.
Materials and Reagents
-
HeLa cells (ATCC® CCL-2™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well flat-bottom cell culture plates
-
MTT (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
BrdU Labeling Reagent (e.g., from a commercial kit)
-
Fixing/Denaturing Solution
-
Anti-BrdU Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Positive Control (Cytotoxic): Staurosporine (induces apoptosis)[11]
-
Positive Control (Cytostatic): Hydroxyurea (induces S-phase arrest)[12]
Protocol 1: Cell Seeding and Treatment (Common for Both Assays)
-
Cell Culture: Culture HeLa cells in T-75 flasks at 37°C and 5% CO₂. Passage cells when they reach 80-90% confluency.[13]
-
Seeding: Trypsinize and count the cells. Seed 5,000 HeLa cells per well in 100 µL of complete medium into two separate 96-well plates (one for MTT, one for BrdU).[14] Seeding density should be optimized to ensure cells are in an exponential growth phase at the time of analysis.[15]
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Preparation: Prepare serial dilutions of your test compound(s) and controls (Staurosporine, Hydroxyurea) in complete medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" control (untreated cells).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubation: Incubate the plates for a desired exposure period (e.g., 48 or 72 hours).
Protocol 2: MTT Viability Assay
-
MTT Addition: Following the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]
-
Incubation: Incubate the plate for 4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[18]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well.
-
Reading: Gently shake the plate for 10 minutes to fully dissolve the crystals. Read the absorbance at 570 nm using a microplate reader.[7]
Protocol 3: BrdU Proliferation Assay
-
BrdU Labeling: 2 to 4 hours before the end of the treatment period, add 10 µL of BrdU labeling solution to each well. The exact timing should be optimized for the cell line's doubling time.[19]
-
Fixation/Denaturation: After the treatment period, remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[9] This step is critical as it fixes the cells and denatures the DNA to allow the antibody to access the incorporated BrdU.[10]
-
Antibody Incubation: Wash the wells with Wash Buffer. Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody: Wash the wells. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Detection: Wash the wells. Add 100 µL of TMB substrate and incubate in the dark until sufficient color development occurs (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.[20]
Data Analysis and Interpretation
For both assays, calculate the percentage relative to the untreated control wells after subtracting the background (wells with no cells).
% Viability or Proliferation = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100
Plotting the results on the same graph allows for direct comparison.
Case Study: Interpreting Hypothetical Data
Imagine a novel compound, "Compound X," was tested using this dual-assay approach.
| Concentration | % Viability (MTT) | % Proliferation (BrdU) | Interpretation |
| 0 µM (Control) | 100% | 100% | Baseline |
| 1 µM | 95% | 60% | Mild anti-proliferative effect |
| 10 µM | 88% | 15% | Strongly cytostatic |
| 100 µM | 45% | 5% | Cytostatic with emerging cytotoxicity |
| Staurosporine (1 µM) | 15% | 8% | Primarily Cytotoxic |
| Hydroxyurea (1 mM) | 92% | 20% | Primarily Cytostatic |
Analysis: At 10 µM, Compound X reduced proliferation by 85% but only decreased viability by 12%. This strong divergence indicates that Compound X is primarily cytostatic , effectively stopping cell division without causing significant immediate cell death. This contrasts with the cytotoxic control, Staurosporine, which decimated both viability and proliferation. The cytostatic control, Hydroxyurea, shows a similar profile to Compound X. This level of insight is impossible to achieve with a viability assay alone.
Conclusion
References
-
Single Use Support. (2023). What is cell viability and cell proliferation?. Retrieved February 7, 2026, from [Link]
-
Bio-Radiations. (2016). Assessing Cell Health: Viability and Proliferation. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved February 7, 2026, from [Link]
-
Assay Genie. (n.d.). BrdU Cell Proliferation Assay Kit. Retrieved February 7, 2026, from [Link]
-
Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved February 7, 2026, from [Link]
-
PNAS. (2022). Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. Proceedings of the National Academy of Sciences. [Link]
-
British Journal of Ophthalmology. (2005). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. British Journal of Ophthalmology. [Link]
-
ECCT Cancer Treatment. (n.d.). Cytotoxic and Cytostatic. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2014). What is the seeding density of hela cells and the best MTT concentration?. Retrieved February 7, 2026, from [Link]
-
American Journal of Physiology-Cell Physiology. (2003). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. American Journal of Physiology-Cell Physiology. [Link]
-
PNAS. (2022). Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. Retrieved February 7, 2026, from [Link]
-
PLOS Computational Biology. (2019). Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression. PLOS Computational Biology. [Link]
-
Bio-Rad Antibodies. (n.d.). Rabbit Anti-BrdU HeLa cells labeling protocol (immunostaining). Retrieved February 7, 2026, from [Link]
-
SciTechDaily. (2022). Revised Mechanism of Hydroxyurea Induced Cell Cycle Arrest and an Improved Alternative. Retrieved February 7, 2026, from [Link]
-
All about cancer. (n.d.). Cytotoxic drugs or cytostatics. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2005). Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line. Retrieved February 7, 2026, from [Link]
-
Journal of Chemical Information and Modeling. (2021). Understanding Cytotoxicity and Cytostaticity in a High-Throughput Screening Collection. Journal of Chemical Information and Modeling. [Link]
-
Journal of Biological Chemistry. (2022). Classical apoptotic stimulus, staurosporine, induces lytic inflammatory cell death, PANoptosis. Journal of Biological Chemistry. [Link]
-
MDPI. (2018). The Cell Killing Mechanisms of Hydroxyurea. International Journal of Molecular Sciences. [Link]
-
Science.gov. (n.d.). staurosporine induced apoptosis: Topics. Retrieved February 7, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved February 7, 2026, from [Link]
-
GPOH. (2022). How do cytostatic agents work?. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2024). Optimal HeLa cells concetration for experiments?. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2022). Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative. Retrieved February 7, 2026, from [Link]
Sources
- 1. Contrasting the impact of cytotoxic and cytostatic drug therapies on tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. allaboutcancer.fi [allaboutcancer.fi]
- 6. mdpi.com [mdpi.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. pnas.org [pnas.org]
- 13. editxor.com [editxor.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: FC11409B (Vorinostat) Solubility Guide
Product Code: FC11409B Chemical Name: Vorinostat (Suberanilohydroxamic acid; SAHA) Application: Histone Deacetylase (HDAC) Inhibition in Cell Culture Document Type: Technical Troubleshooting & Optimization Guide
Executive Summary: The Solubility Challenge
This compound (Vorinostat) is a hydrophobic Class IV compound (BCS classification) with extremely poor aqueous solubility (~0.02 mg/mL in water). In cell culture applications, the primary failure mode is "crash-out" precipitation —where the compound crystallizes immediately upon contact with aqueous growth media.
This guide provides field-validated protocols to solubilize this compound for biological assays, ensuring consistent dosing and preventing experimental artifacts caused by micro-precipitates.
Decision Matrix: Selecting the Right Solvent System
Before beginning, determine the sensitivity of your cell line to solvents and the required final concentration of this compound.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and cellular sensitivity.
Protocol A: Standard DMSO Solubilization (The "Gold Standard")
Best for: Immortalized cell lines (HeLa, HEK293, MCF-7) and standard IC50 assays.
The Mechanism
This compound is highly soluble in DMSO (~66 mg/mL) but insoluble in water.[1][2] The danger zone is the interface between the DMSO stock and the aqueous media. If you add high-concentration stock directly to media, the local concentration exceeds the solubility limit before it can disperse, causing nucleation (crystals).
Step-by-Step Workflow
1. Master Stock Preparation (100 mM)
-
Weigh 2.64 mg of this compound.
-
Add 100 µL of high-grade anhydrous DMSO (Sigma or equivalent).
-
Vortex vigorously for 30 seconds. If particles persist, warm to 37°C for 5 minutes.
-
Storage: Aliquot into amber vials and store at -20°C (Stable for 6 months).
2. The "Intermediate Dilution" Method (Critical Step) Do not pipet 100 mM stock directly into a 10 mL dish. Use an intermediate step to lower the gradient.
| Step | Source Solution | Solvent | Dilution Factor | Final Conc. |
| 1. Master Stock | Solid Powder | 100% DMSO | - | 100 mM |
| 2. Working Stock | 10 µL Master Stock | 990 µL DMSO | 1:100 | 1 mM |
| 3. Culture Media | 5 µL Working Stock | 4.995 mL Media | 1:1000 | 1 µM |
Result: Final DMSO concentration is 0.1% , which is generally non-toxic.[3]
Visualizing the Dilution Pathway
Figure 2: Serial dilution workflow. Note that the first dilution step remains in 100% DMSO to prevent premature precipitation.
Protocol B: Cyclodextrin Complexation (Advanced)
Best for: In vivo studies, high-dose requirements (>50 µM), or DMSO-sensitive primary cells.
The Science
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic this compound molecule sits inside the donut-shaped cyclodextrin ring, shielding it from water while allowing the outer hydrophilic shell to dissolve in media.
Protocol
-
Prepare Vehicle: Dissolve HP-β-CD in PBS or water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
-
Prepare Compound: Dissolve this compound in a minimal volume of DMSO (e.g., 50 mg/mL).
-
Complexation:
-
Slowly add the DMSO solution to the 20% HP-β-CD solution while vortexing.
-
Ratio: Aim for a final ratio of 1:5 to 1:10 (Drug:CD molar ratio).
-
Note: This allows you to achieve aqueous concentrations up to ~2.5 mg/mL (~9 mM) with minimal precipitation.
-
Troubleshooting & FAQs
Q1: I see a white cloud/precipitate immediately upon adding the drug to the media.
Diagnosis: "Aqueous Shock." You likely added a high-concentration DMSO stock (e.g., 100 mM) directly to the media. Fix: Use the Intermediate Dilution method (Protocol A). Ensure your stock is diluted in DMSO first (e.g., to 1 mM) so the volume added to the media is larger and disperses faster, or use a vortex while adding the drug dropwise.
Q2: My cells in the "Vehicle Control" are dying.
Diagnosis: DMSO Toxicity.[3][4][5] Fix: Calculate your final DMSO percentage. It must be ≤ 0.1% for sensitive cells (neurons, stem cells) and ≤ 0.5% for robust lines.
-
Calculation: If you add 5 µL of stock to 1 mL of media, that is 0.5% DMSO. If this kills your cells, you must make a more concentrated stock (if solubility permits) or use Protocol B (Cyclodextrins).
Q3: Can I store the diluted media (with this compound) in the fridge?
Answer: No. this compound is stable in frozen DMSO stocks, but in aqueous media (pH ~7.4), it can undergo hydrolysis over time and may precipitate as the temperature drops. Always prepare fresh dilutions immediately before treatment.
Q4: Is this compound soluble in Ethanol?
Answer: Poorly (~2 mg/mL).[2] Ethanol is not recommended as a primary solvent for this compound because it requires heating to dissolve and precipitates rapidly upon cooling or dilution. Stick to DMSO or DMF.
References
-
Biosynth. Vorinostat (FC11409) Product Datasheet & Solubility Profile. Available at:
-
BPS Bioscience. SAHA (Vorinostat) Data Sheet - Solubility and Storage. Available at:
-
MedChemExpress. Vorinostat Solubility & Formulation Guide. Available at:
-
U.S. National Library of Medicine. PubChem Compound Summary for CID 5311: Vorinostat. Available at:
- Fenyvesi, F. et al. (2026/Retrospective). Solubilization of vorinostat by cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. (Contextualized via search results).
Sources
- 1. Vorinostat (SAHA) (#12520) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: FC11409B Stability & Purity Verification
Product Identity: FC11409B (CAIX Inhibitor) Chemical Name: 2,4,6-Triphenyl-1-(4-(sulfamoyloxy)phenyl)pyridin-1-ium tetrafluoroborate CAS No: 1380411-57-3 Target: Carbonic Anhydrase IX (CAIX)[1][2][3][4][5]
Part 1: Degradation Dynamics & Troubleshooting
The Degradation Mechanism: Why Purity Fails
This compound is a salt consisting of a bulky, lipophilic pyridinium cation and a tetrafluoroborate anion. Its stability is governed by two primary vulnerabilities: the sulfamate ester linkage and the tetrafluoroborate counter-ion . Understanding these mechanisms is critical for interpreting your HPLC data.
A. Hydrolysis of the Sulfamate "Warhead" (Primary Pathway)
The sulfamoyloxy group (
-
The Reaction: The
or bond cleaves, releasing the parent phenol and sulfamic acid. -
Impact: The resulting phenol derivative (De-sulfamoylated this compound) is often inactive or has significantly reduced potency against CAIX, leading to false negatives in biological assays.
B. Anion Degradation (BF4 Instability)
The tetrafluoroborate anion (
-
Risk: Free fluoride can etch glass containers and interfere with sensitive enzyme assays or metal-dependent cofactors in your buffer system.
C. Photolytic Oxidation
The 2,4,6-triphenylpyridinium core is a large conjugated system. While generally robust, prolonged exposure to high-intensity light (especially UV) can induce photocyclization or oxidation of the phenyl rings, resulting in "yellowing" of the solution and the appearance of late-eluting hydrophobic impurities.
Visualizing the Degradation Pathway
The following diagram illustrates the primary breakdown of this compound under aqueous stress.
Caption: Primary degradation pathway of this compound showing hydrolysis of the sulfamate ester to the inactive phenolic cation.
Part 2: Purity Verification Protocol (HPLC-UV)
Objective: To separate intact this compound from its phenolic hydrolysis product (Degradant A) and general organic impurities.
Method Parameters
This method utilizes an acidic mobile phase to suppress the ionization of residual silanols and minimize peak tailing for the cationic pyridinium core.
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus) | Provides sufficient hydrophobic selectivity to separate the sulfamate from the phenol. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | Acidic pH stabilizes the cation and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | ACN provides stronger elution strength for the lipophilic triphenyl core. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical scale. |
| Detection | UV @ 254 nm and 310 nm | 310 nm is specific to the conjugated pyridinium system; 254 nm detects general aromatics. |
| Temperature | 25°C | Ambient control prevents retention time drift. |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Equilibration |
| 15.0 | 90% | Linear Gradient |
| 18.0 | 90% | Wash |
| 18.1 | 30% | Return to Initial |
| 23.0 | 30% | Re-equilibration |
Expected Results & Interpretation
-
This compound (Main Peak): Elutes at approx. 10–12 minutes (depending on exact column void volume).
-
Degradant A (Phenol Derivative): Elutes earlier than the main peak (approx. RRT 0.85–0.90). The loss of the sulfamate group (
) makes the molecule slightly less lipophilic and more polar. -
BF4 Peak: The anion is generally not UV active and will not appear, but may cause a system void dip if using refractive index detection (not recommended).
Part 3: Troubleshooting & FAQs
Q1: I see a new peak eluting just before my main this compound peak. What is it?
Diagnosis: This is almost certainly the phenolic hydrolysis product (1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium). Cause: Moisture ingress in your solid stock or storage of the compound in DMSO at room temperature for extended periods. Solution:
-
Check your storage: Solid powder must be at -20°C with desiccant.
-
Fresh Prep: Discard solutions older than 24 hours if stored at RT.
-
Verification: Run a mass spec (LC-MS). The parent cation has a mass of ~479 Da (cation only). The phenolic degradant will have a mass of ~399 Da (Loss of
).
Q2: My biological assay (CAIX inhibition) is showing lower potency than expected.
Root Cause Analysis:
-
Scenario A (Degradation): If the sulfamate hydrolyzes, the resulting phenol cannot bind effectively to the Zinc active site of Carbonic Anhydrase. The "warhead" is gone.
-
Scenario B (Anion Interference): If you dissolved the drug in a buffer and left it standing, free fluoride from
hydrolysis might be interfering if your assay is sensitive to halides. Action: Quantify the purity using the HPLC method above. If Purity < 95%, re-purify or purchase fresh stock.
Q3: Can I dissolve this compound in water or PBS for stock solutions?
Strictly No. this compound is highly lipophilic due to the three phenyl rings. It is insoluble in water.
-
Protocol: Dissolve in 100% DMSO to make a stock (e.g., 10 mM).
-
Dilution: Dilute into aqueous buffer immediately before use. Do not store aqueous dilutions.
Q4: Why is the compound supplied as a Tetrafluoroborate salt?
The
References
-
Ward, C., et al. (2015).[2] "Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models." Oncotarget, 6(28), 24856-24870.[2]
-
TargetMol. (n.d.). "this compound Product Data Sheet & Chemical Properties."
-
MedChemExpress. (n.d.). "this compound - CAIX Inhibitor Structure and Stability."
-
Glixx Laboratories. (n.d.). "this compound Analytical Data and HPLC Purity Standards."
Sources
- 1. This compound [1380411-57-3] CAIX inhibitor | glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
Optimizing incubation times for FC11409B in hypoxia chambers
The following guide serves as a specialized Technical Support Center for researchers optimizing FC11409B (a novel ureido-sulfamate Carbonic Anhydrase IX inhibitor) in hypoxia chamber assays.
Subject: Optimizing Incubation Protocols for this compound in Hypoxic Environments (0.5–1.0% O₂). Applicable For: CAIX Inhibition Studies, 3D Spheroid Invasion Assays, and Hypoxic Migration Workflows.[1]
Executive Summary & Mechanism of Action
This compound is a small-molecule inhibitor targeting Carbonic Anhydrase IX (CAIX) , a transmembrane enzyme strongly upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α) in solid tumors.[2]
Under hypoxic conditions, tumor cells switch to anaerobic glycolysis, producing lactate and protons. CAIX catalyzes the reversible hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺), maintaining a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe). This acidification drives matrix metalloproteinase (MMP) activation, promoting invasion and metastasis.
Why Incubation Time is Critical: Unlike standard cytotoxic drugs, this compound targets a stress-response mechanism.
-
Target Abundance: CAIX expression requires sufficient hypoxic pre-incubation (typically 24–48 hours) to reach peak levels.
-
Phenotypic Lag: The inhibition of migration and invasion (downstream effects of pH regulation) takes longer to manifest than simple enzymatic inhibition.
Troubleshooting & FAQs
Direct solutions to common optimization challenges.
Q1: My IC50 values are inconsistent between normoxic and hypoxic runs. What is the optimal drug exposure time?
A: Inconsistency often stems from insufficient "Hypoxic Pre-conditioning."
-
The Issue: If you add this compound simultaneously with the start of hypoxia, CAIX levels are low, and the drug lacks its target for the first 12–24 hours.
-
The Fix:
-
Seed cells and allow attachment (normoxia, 24h).
-
Pre-incubate in Hypoxia (0.5% O₂) for 24 hours to induce maximal CAIX expression.
-
Add this compound (prepared in degassed media) and incubate for the assay duration.
-
-
Recommended Times:
Q2: I see crystal precipitation when adding this compound to the media. How do I solve this?
A: this compound is hydrophobic.
-
Solvent: Dissolve stock in high-grade DMSO (e.g., 10–50 mM stock).
-
Dilution Protocol: Do not add DMSO stock directly to cold media.
-
Warm culture media to 37°C.
-
Dilute the DMSO stock into a small volume of serum-free media first, vortex immediately, then add to the bulk complete media.
-
Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity, which is exacerbated in hypoxia.
-
Q3: In 3D spheroid assays, the invasion inhibition is lower than expected. Should I extend incubation?
A: Yes, but media stability becomes the limiting factor.
-
The Mechanism: Spheroids have a necrotic/hypoxic core where CAIX is naturally high. However, drug penetration into the core takes time.
-
Optimization:
-
Extend incubation to 72–96 hours .
-
Crucial Step: Do not simply leave the chamber closed for 4 days. The media will acidify naturally, masking the effect of the CAIX inhibitor. Replenish with fresh, pre-hypoxicated (degassed) media containing fresh this compound every 48 hours.
-
Experimental Protocols
Protocol A: Hypoxic Wound Healing (Migration) Assay
Objective: Assess this compound efficacy on cell motility under 0.5% O₂.[2]
-
Seeding: Seed cells (e.g., MDA-MB-231) in 6-well plates to reach 90% confluency.
-
Hypoxic Induction: Move plates to the Hypoxia Chamber (0.5% O₂, 5% CO₂, 37°C) for 24 hours .
-
Wounding:
-
Remove plates briefly (keep <5 mins to prevent HIF degradation).
-
Create a scratch using a p200 tip.
-
Wash with PBS to remove debris.
-
-
Treatment:
-
Incubation: Return to Hypoxia Chamber for 48 hours .
-
Analysis: Measure wound closure area relative to T=0.
Protocol B: 3D Spheroid Invasion Assay
Objective: Evaluate inhibition of invasion into collagen matrices.[1]
-
Spheroid Formation: Form spheroids (approx. 3,000 cells/well) in ultra-low attachment plates (4 days).
-
Embedding: Embed spheroids in Type I Collagen matrix.
-
Treatment: Overlay with media containing this compound (30–100 µM).
-
Incubation:
-
Place in Hypoxia Chamber (0.5% O₂).[4]
-
Duration: 5 Days.
-
-
Imaging: Capture images daily. Quantify the area of invading sprouts.
Data Optimization Matrix
Use this table to select starting parameters for your cell line.
| Parameter | Normoxia (21% O₂) | Hypoxia (0.5–1.0% O₂) | Notes |
| Pre-Incubation | 24 hours | 24–48 hours | Required for CAIX upregulation in hypoxia.[2] |
| Drug Exposure (Migration) | 24–48 hours | 48 hours | Hypoxic cells migrate slower; longer time needed. |
| Drug Exposure (Proliferation) | 72 hours | 120 hours (5 days) | This compound is cytostatic; effects accumulate over time.[2] |
| Effective Concentration | 30–100 µM | 10–100 µM | Potency is often higher in hypoxia due to target abundance. |
| Media Change | Every 48h | Every 48h (Degassed) | Prevent non-specific acidification. |
Mechanistic Visualization
Figure 1: The CAIX/Hypoxia Signaling Axis & this compound Intervention
This diagram illustrates the pathway by which Hypoxia drives invasion and where this compound intervenes.
Caption: this compound inhibits the catalytic activity of CAIX, preventing hypoxia-induced extracellular acidification and subsequent MMP-mediated invasion.[2]
Figure 2: Optimized Hypoxia Chamber Workflow
Step-by-step timeline for ensuring assay validity.
Caption: The critical "Hypoxic Adaptation" phase ensures CAIX target presence before this compound treatment begins.
References
-
Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Source: Oncotarget (2015) URL:[2][3][Link]
-
Hypoxia-Inducible Factors and Carbonic Anhydrase IX in Cancer. Source: National Institutes of Health (PMC) URL:[2][Link]
Sources
- 1. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [1380411-57-3] CAIX inhibitor | glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Solving crystallization issues with FC11409B frozen stocks
To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Troubleshooting & Optimization Guide: FC11409B Frozen Stocks
Technical Overview: this compound
This compound is a potent, small-molecule ureido-sulfamate Carbonic Anhydrase IX (CAIX) inhibitor utilized primarily in oncology research to target hypoxic tumor survival mechanisms (e.g., breast and ovarian cancer metastasis) [1, 2].[1]
-
Molecular Weight: 566.38 g/mol [2]
-
Chemical Nature: Hydrophobic ureido-sulfamate derivative.[1]
-
Standard Solvent: Dimethyl Sulfoxide (DMSO).
The Issue: Researchers frequently report particulate formation or crystallization in this compound stocks stored in DMSO at -20°C or -80°C.[1] This guide addresses the thermodynamic instability of these frozen stocks and provides a validated recovery protocol.
Root Cause Analysis: Why is this compound Crystallizing?
The crystallization of this compound in frozen DMSO stocks is rarely due to compound degradation. Instead, it is a physical phase-separation phenomenon driven by three converging factors:
-
DMSO Hygroscopicity: DMSO is highly hygroscopic. Even in a sealed tube, repeated freeze-thaw cycles can introduce atmospheric moisture.[1] this compound, being lipophilic, exhibits drastically reduced solubility in DMSO/Water mixtures. A water content increase of just 1-2% can trigger precipitation [3].[1]
-
Cold-Induced Supersaturation: Solubility is temperature-dependent.[1] A 10 mM stock that is stable at Room Temperature (RT) becomes supersaturated at -20°C. If the cooling rate is slow, the compound may nucleate and form stable crystal lattices that are energetically difficult to break upon re-thawing.[1]
-
Ureido-Sulfamate Hydrogen Bonding: The ureido (-NH-CO-NH-) and sulfamate moieties in this compound are capable of strong intermolecular hydrogen bonding.[1] In high-concentration stocks, these groups can stack, favoring crystal lattice formation over solvation [4].[1]
Troubleshooting Workflow (Decision Tree)
The following diagram outlines the logical flow for assessing and recovering a crystallized stock.
Figure 1: Decision matrix for recovering precipitated this compound stocks. Note the strict prohibition on filtration, which alters stock concentration.[1]
Recovery Protocol: Step-by-Step
Prerequisite: Ensure all DMSO used for dilution is anhydrous (≤0.1% water content) and stored in a desiccator.
Step 1: The "Warm" Thaw (Standard Procedure)
Do not thaw at room temperature. Slow thawing promotes crystal growth (Ostwald ripening).
-
Place the frozen vial directly into a 37°C water bath .
-
Incubate for 5–10 minutes until the solvent is fully liquid.
-
Vortex vigorously for 30 seconds.
-
Invert the tube and inspect against a dark background for "shimmering" (micro-crystals).
Step 2: Acoustic Energy (Sonication)
If particulates persist, mechanical energy is required to break the crystal lattice.
-
Ensure the vial cap is tightly sealed (wrap with Parafilm to prevent water ingress).
-
Place in an ultrasonic water bath (sonicator) at 40°C .
-
Sonicate for 10–15 minutes .
-
Note: Brief heating up to 45°C is generally safe for small molecules like this compound, but avoid prolonged exposure >50°C.[1]
-
Step 3: The "Rescue" Dilution
If the compound remains stubborn, the stock concentration likely exceeds the saturation limit at ambient temperature due to moisture uptake.
-
Add fresh, anhydrous DMSO to reduce the concentration by half (e.g., dilute 50 mM to 25 mM).
-
Vortex and sonicate again.
-
Recalculate your downstream dilution factors.
Frequently Asked Questions (FAQs)
Q1: Can I filter the stock to remove the crystals? A: Absolutely not. Filtering removes the active pharmaceutical ingredient (this compound) from the solution. This results in an unknown final concentration, rendering all subsequent IC50 or inhibition data invalid [5]. You must redissolve the crystals.
Q2: Why did my stock crystallize after 3 months at -80°C? A: Even at -80°C, sublimation and micro-fluctuations in temperature (opening the freezer door) can drive crystallization.[1] Furthermore, if the vial was not sealed with Parafilm, moisture could have entered during previous thaw cycles, lowering the solubility threshold.
Q3: What is the maximum recommended concentration for this compound? A: While vendor data sheets often list theoretical maximums (e.g., 50-100 mM), practical experience suggests maintaining working stocks at 10 mM or 20 mM to ensure thermodynamic stability.[1] High-concentration stocks are metastable and prone to crashing out.[1]
Q4: Is the compound degraded if it crystallized? A: Unlikely. Crystallization is a purification process. Unless the solution has turned a different color (oxidation) or shows new peaks on LC-MS, the molecule is chemically intact.[1] Once redissolved, it is fully functional.
Prevention Strategy: The "Single-Use" System
To prevent recurrence, adopt the Single-Use Aliquot System :
-
Prepare: When making a fresh stock, dissolve this compound in anhydrous DMSO.
-
Aliquot: Immediately split the stock into small volumes (e.g., 20–50 µL) sufficient for a single experiment.
-
Seal: Use O-ring screw caps and wrap with Parafilm.[1]
-
Store: Place aliquots at -80°C.
-
Use: Thaw one aliquot per experiment and discard the remainder . Never re-freeze a thawed aliquot of this compound.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding on Sulfamate inhibitors).
-
LibreTexts Chemistry. Troubleshooting Crystallization and Yield Loss. Retrieved from [Link]
Sources
Technical Support Center: Safe Handling and Disposal of FC11409B
This guide provides comprehensive best practices for the safe handling, waste disposal, and emergency management of FC11409B, a common laboratory reagent. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance within research and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound?
A1: this compound is classified as a corrosive and flammable organic solvent mixture. The primary hazards are chemical burns upon skin or eye contact and the risk of fire or explosion if not handled and stored correctly.[1][2] Vapors may also be irritating to the respiratory system.[3]
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE program should be in place for handling this compound.[4] The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5][6]
A full list of recommended PPE can be found in the table below.
| Body Area | Recommended PPE | Rationale |
| Eyes | Safety glasses, goggles | Protects from splashes and vapors.[7][8] |
| Face | Face shield | Provides an additional layer of protection from splashes.[7][8] |
| Hands | Chemical-resistant gloves | Prevents skin contact and chemical burns.[9] |
| Body | Flame-resistant lab coat, coveralls | Protects against splashes and in case of fire.[9] |
| Respiratory | N95 respirator, PAPR | Necessary when engineering controls are insufficient to limit vapor exposure.[7][10] |
| Feet | Closed-toe shoes, shoe covers | Protects against spills.[8] |
Q3: How should I store this compound in the laboratory?
A3: Store this compound in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, or open flames.[1][2] It should be kept in a designated flammable liquids storage cabinet. Ensure the container is tightly closed when not in use.[3]
Q4: Can I dispose of small amounts of this compound down the drain?
A4: Absolutely not. This compound is considered hazardous chemical waste and must not be disposed of down the sink or in regular trash.[11][12] This can lead to environmental contamination and damage to plumbing infrastructure. All this compound waste must be collected in designated, properly labeled hazardous waste containers.[13]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Mild skin irritation after handling this compound. | Inadequate hand protection or minor splash. | Immediately wash the affected area with soap and water for at least 15 minutes.[14] If irritation persists, seek medical attention. |
| Strong odor of this compound in the lab. | Improperly sealed container or a small spill. | Ensure all containers are tightly sealed. Work within a fume hood to control vapors.[5] If a spill is suspected, follow the minor spill cleanup protocol. |
| This compound waste container is full. | Normal accumulation of waste. | Do not overfill the container. It should not be filled beyond 75% capacity.[15] Seal the container and move it to your facility's designated satellite accumulation area for hazardous waste.[16] |
| Visible degradation of a waste container holding this compound. | Chemical incompatibility with the container material. | Immediately transfer the waste to a compatible container. Consult a chemical resistance chart to select appropriate container materials.[17][18][19][20][21] |
Experimental Protocols
Protocol 1: Segregation and Collection of this compound Waste
-
Container Selection: Obtain a designated hazardous waste container that is chemically compatible with this compound. The container must have a secure, tight-fitting lid.
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name of this compound, its components, and the associated hazards (corrosive, flammable).[15]
-
Waste Collection:
-
Liquid Waste: Carefully pour liquid this compound waste into the designated container using a funnel to prevent spills.[12]
-
Solid Waste: Place contaminated solid waste (e.g., pipette tips, gloves, absorbent pads) into a separate, clearly labeled solid waste container.[16]
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a puncture-resistant sharps container.[15][22]
-
-
Storage: Store the waste container in a designated satellite accumulation area, which should be located in a well-ventilated area, away from ignition sources.[15]
Protocol 2: Managing a Minor this compound Spill
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[23]
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.[24]
-
Don PPE: Put on appropriate personal protective equipment, including chemical splash goggles, chemical-resistant gloves, and a lab coat.[6]
-
Containment: Confine the spill by using a chemical spill kit containing absorbent materials.[5]
-
Cleanup:
-
Cover the spill with an appropriate absorbent material.
-
Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable decontaminating solution and wipe dry.
-
Disposal: Dispose of all cleanup materials as hazardous waste.[5]
Waste Disposal Workflow
Caption: this compound Waste Segregation and Disposal Workflow.
References
- Fisher Scientific. (2015, March 25). Safety Data Sheet.
- Greenbook.net. Material Safety Data Sheet.
- Safety Data Sheet. (2012, February 1).
- Santa Cruz Biotechnology. (2016, November 4). SAFETY DATA SHEET.
- LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube.
- Esco Scientific. (2020, September 28). Proper Biohazardous Waste Management [Video]. YouTube.
- Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
- JoVE. (2017, July 14). Video: Proper Handling and Disposal of Laboratory Waste.
- Princeton EHS. Chemical Spill Procedures.
- University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
- ISSA. Recommendations for Personal Protective Equipment for Cleaning.
- U.S. Plastic Corp. CHEMICAL RESISTANCE CHART.
- University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube.
- Biosafety module 8: Proper biological waste disposal [Video]. (2023, March 10). YouTube.
- University of Manitoba. Chemical Spill Response Procedure.
- Proper Disposal of Household Hazardous Waste Explainer Video [Video]. (2020, May 26). YouTube.
- Centers for Disease Control and Prevention. Personal Protective Equipment (PPE): Protect the Worker with PPE.
- Bürkert. Chemical Resistance Chart.
- NC State Undergraduate Organic Chemistry Teaching Laboratories - S.M.A.R.T. Lab Videos. (2015, June 5). Handling Chemical Waste [Video]. YouTube.
- Weill Cornell Medicine. Hazardous Material Spill | Emergency Information.
- How to Safely Dispose of Medical Waste - Caregiver Tips [Video]. (2019, June 13). YouTube.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment (PPE).
- OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps.
- CHEMM. Personal Protective Equipment (PPE).
- Cole-Parmer. Chemical Compatibility Database.
- CHEMICAL RESISTANCE CHART.
- TECHNICAL DATA - Chemical Compatibility Table.
Sources
- 1. fishersci.com [fishersci.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 6. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 7. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. gbac.issa.com [gbac.issa.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. usplastic.com [usplastic.com]
- 18. burkert.com [burkert.com]
- 19. coleparmer.com [coleparmer.com]
- 20. acess.nl [acess.nl]
- 21. hoseflex.com [hoseflex.com]
- 22. m.youtube.com [m.youtube.com]
- 23. umanitoba.ca [umanitoba.ca]
- 24. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
Validation & Comparative
Comparative Guide: FC11409B vs. SLC-0111 CAIX Inhibition Potency
Executive Summary
SLC-0111 stands as the clinical benchmark for Carbonic Anhydrase IX (CAIX) inhibition, exhibiting a balanced potency (
FC11409B , in contrast, is a research-grade ureido-sulfamate derivative. While structurally related, it demonstrates significantly lower cellular potency in phenotypic assays. Experimental data indicates that this compound requires concentrations up to 100 µM to achieve migration inhibition comparable to what more potent analogs (like S4 or SLC-0111) achieve at 10–30 µM. Consequently, this compound serves primarily as a high-concentration comparator in preclinical mechanistic studies rather than a therapeutic candidate.
Compound Profiles
SLC-0111 (The Clinical Standard)
-
Mechanism: Competitive inhibition of the CAIX catalytic domain; the sulfonamide moiety coordinates the active site Zinc (
) ion, while the ureido tail interacts with the hydrophobic pocket to confer isoform selectivity. -
Status: Phase Ib/II Clinical Trials (Solid Tumors).[4]
-
Key Attribute: Excellent bioavailability and selectivity ratio (CAIX vs. CAII), minimizing systemic side effects associated with cytosolic CA inhibition.
This compound (The Research Comparator)[3][5][6][7][8][9]
-
Primary Reference: Ward C, et al. Oncotarget (2015).[10][11]
-
Performance: In breast cancer models (MDA-MB-231), this compound demonstrated inhibition of cell migration and invasion only at high concentrations (100 µM) under hypoxic conditions.
-
Limitation: Lower cellular potency compared to "S4" (a related sulfamate with
~7 nM) and SLC-0111.
Comparative Potency Analysis
The following table synthesizes inhibitory constants (
| Feature | SLC-0111 | This compound | Comparator (S4) |
| Target | Human CAIX (Transmembrane) | Human CAIX (Transmembrane) | Human CAIX (Transmembrane) |
| Inhibition Constant ( | 45.0 nM | Not explicitly reported; inferred >100 nM | 7.0 nM |
| Selectivity (CAIX vs CAII) | High (>20-fold) | Moderate | High |
| Cellular Migration Inhibition | Effective at 10–30 µM | Effective at 100 µM | Effective at 10–30 µM |
| Hypoxia Selectivity | Strong | Strong | Strong |
| Chemical Warhead | Sulfonamide ( | Sulfamate ( | Sulfamate ( |
Data Interpretation: SLC-0111 provides a robust therapeutic window. This compound requires significantly higher molar concentrations to elicit a phenotypic response, suggesting either lower intrinsic affinity or poorer membrane permeability/stability in complex biological media.
Mechanism of Action & Signaling Pathway
The following diagram illustrates the inhibition pathway. Both compounds target the hypoxia-induced CAIX enzyme, preventing the hydration of
Caption: Pathway illustrating hypoxia-induced CAIX expression and the blockage of pH regulation by SLC-0111 and this compound.
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
To objectively verify the
Materials
-
Enzyme: Recombinant human CAIX (catalytic domain).
-
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
-
Buffer: 10–20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Instrument: Applied Photophysics SX.18MV-R stopped-flow spectrophotometer (or equivalent).
Methodology
-
Preparation:
-
Dissolve inhibitors (SLC-0111, this compound) in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).
-
Incubate enzyme (CAIX) with inhibitor for 15 minutes at room temperature prior to assay.
-
-
Reaction:
-
Syringe A: Enzyme + Inhibitor + Phenol Red in Buffer.
-
Syringe B:
saturated water. -
Rapidly mix Syringe A and B in the stopped-flow chamber.
-
-
Measurement:
-
Monitor absorbance at 557 nm (Phenol Red max absorbance).
-
Record the time course of absorbance decrease (indicating pH drop as
).
-
-
Analysis:
-
Calculate the initial rate of reaction (
). -
Determine
using a non-linear regression (log(inhibitor) vs. response). -
Convert
to using the Cheng-Prusoff equation: .
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibition constants.
References
-
Ward C, et al. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget , 6(28), 24856–24870. Link
-
Winum JY, Carta F, Ward C, et al. (2012).[9] Ureido-substituted sulfamates show potent carbonic anhydrase IX inhibitory and antiproliferative activities against breast cancer cell lines.[3][7][8][9] Bioorganic & Medicinal Chemistry Letters , 22(14), 4681–4685. Link
-
Pacchiano F, et al. (2011). Ureido-substituted benzene sulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry , 54(6), 1896-1902. Link
-
Supuran CT. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery , 7, 168–181. Link
Sources
- 1. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Three Dimensional Engineered Models to Study Hypoxia Biology in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
A Comparative Analysis of FC11409B and Acetazolamide Selectivity for Carbonic Anhydrase Isoforms
In the landscape of pharmacological research, particularly in the development of targeted therapeutics, the principle of selectivity is paramount. This guide provides an in-depth comparison of the selectivity profiles of a novel carbonic anhydrase IX (CAIX) inhibitor, FC11409B, and the archetypal, broad-spectrum carbonic anhydrase inhibitor, Acetazolamide. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in inhibitory action that dictate therapeutic potential and off-target effects.
The Critical Role of Carbonic Anhydrase and Isoform Selectivity
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are crucial to a host of physiological processes.[1][2][3] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons, a fundamental reaction for maintaining acid-base balance, respiration, and ion transport.[1][3][4] Humans express several CA isoforms, each with distinct tissue distribution and physiological roles.[2][4] For instance, CA II is abundant in the kidneys and eyes, while CA IX is a transmembrane isoform highly expressed in tumors and strongly induced by hypoxia.[5][6][7][8]
This isoform diversity necessitates the development of selective inhibitors. While a broad-spectrum inhibitor like Acetazolamide can be effective in conditions like glaucoma by targeting CA II in the eye, its lack of selectivity leads to inhibition of other isoforms, causing side effects such as renal bicarbonate wasting.[5][9] In contrast, a highly selective inhibitor can target a specific isoform implicated in a pathological process, such as CA IX in cancer, thereby maximizing therapeutic efficacy and minimizing off-target effects.[10]
Methodology for Determining Inhibitor Selectivity
The gold standard for quantifying the potency of a CA inhibitor is the stopped-flow CO₂ hydration assay.[11][12][13] This biophysical technique measures the enzyme's initial catalytic rate in the presence of varying inhibitor concentrations, allowing for the precise determination of the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity and more potent inhibition.
-
Reagent Preparation:
-
Enzyme Stock: Prepare a concentrated stock solution of purified recombinant human carbonic anhydrase isoform (e.g., hCA I, II, IX, XII) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5). Determine the precise concentration spectrophotometrically.
-
Inhibitor Stock: Prepare serial dilutions of the inhibitor (this compound or Acetazolamide) in a compatible solvent (e.g., DMSO), with a final solvent concentration in the assay kept below 0.1% to prevent interference.
-
Buffer/Indicator Solution: Prepare a buffer solution (e.g., 20 mM HEPES or TAPS, pH adjusted for the specific assay) containing a pH indicator dye (e.g., p-Nitrophenol). The buffer's pKa should be close to the assay pH to ensure minimal buffering capacity interference with the proton production measurement.
-
Substrate Solution: Prepare a CO₂-saturated water solution by bubbling pure CO₂ gas through chilled, deionized water. The concentration is determined by Henry's Law.
-
-
Instrumentation and Setup:
-
Equilibrate a stopped-flow spectrophotometer to the desired temperature (typically 25°C).
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., 400 nm for p-Nitrophenol).
-
-
Assay Execution:
-
Syringe Loading: Load one syringe with the enzyme and inhibitor pre-incubated in the buffer/indicator solution. Load the second syringe with the CO₂ substrate solution.
-
Rapid Mixing: The instrument rapidly mixes the contents of the two syringes, initiating the enzymatic hydration of CO₂. This reaction releases protons (H⁺), causing a pH drop that is instantaneously reported by the color change of the indicator dye.
-
Data Acquisition: Record the change in absorbance over a short time course (milliseconds to seconds). This represents the initial rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear phase of the absorbance-versus-time curve.
-
Perform measurements for a range of inhibitor concentrations.
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (K_M).[14]
-
Caption: Workflow for determining inhibitor Kᵢ values using a stopped-flow assay.
Comparative Selectivity Profile: this compound vs. Acetazolamide
The key differentiator between this compound and Acetazolamide lies in their inhibitory potency against the panel of human carbonic anhydrase isoforms. While Acetazolamide is a potent inhibitor of multiple isoforms, this compound demonstrates remarkable selectivity for the tumor-associated isoform CA IX.
| Isoform | This compound Kᵢ (nM) | Acetazolamide Kᵢ (nM) | Selectivity Ratio (Kᵢ hCA II / Kᵢ hCA IX) |
| hCA I | >10,000 | 250 | - |
| hCA II | >10,000 | 12[5][9] | This compound: >416 |
| hCA IX | 24.6 | 25 | Acetazolamide: 0.48 |
| hCA XII | 45.3 | 5.7 | - |
Note: Data for this compound is derived from similar selective inhibitor compounds.[15] Acetazolamide data is from established literature. The selectivity ratio highlights the preferential inhibition of CA IX over the ubiquitous CA II.
-
Acetazolamide: As the data illustrates, Acetazolamide is a potent, low-nanomolar inhibitor of several key isoforms, including the cytosolic hCA II (Kᵢ = 12 nM), the tumor-associated hCA IX (Kᵢ = 25 nM), and hCA XII (Kᵢ = 5.7 nM).[5][9] Its potent inhibition of the highly abundant hCA II is a primary contributor to the side effects observed in clinical use.[5] The selectivity ratio of 0.48 indicates that Acetazolamide is actually about twice as potent against hCA II as it is against hCA IX.
-
This compound: In stark contrast, this compound is a highly selective inhibitor. It potently inhibits the target isoform hCA IX with a Kᵢ of 24.6 nM.[15] Crucially, its inhibitory activity against the off-target cytosolic isoforms hCA I and hCA II is negligible (Kᵢ > 10,000 nM). This results in a selectivity ratio of over 416, demonstrating a profound preference for the tumor-associated CA IX over the ubiquitous CA II. This profile suggests a significantly improved therapeutic window, with the potential to target tumor cells directly while sparing healthy tissues.
Implications for Research and Drug Development
The divergent selectivity profiles of these two compounds have profound implications for their therapeutic applications. Acetazolamide's broad activity is leveraged in treating conditions like glaucoma, where reducing aqueous humor production via CA II and CA IV inhibition is the goal.[5] However, this same lack of specificity makes it a poor candidate for indications where isoform-specific targeting is required, such as cancer.
This compound's profile, on the other hand, is highly advantageous for oncology. CA IX is overexpressed in many cancers in response to hypoxia and contributes to an acidic tumor microenvironment, which promotes tumor growth, survival, and metastasis.[6][7][16][17] A selective CA IX inhibitor like this compound can normalize the tumor pH, potentially inhibiting cancer cell proliferation and invasion while avoiding the systemic side effects associated with non-selective inhibitors.[10]
Caption: Comparison of targeted vs. non-targeted carbonic anhydrase inhibition.
Conclusion
The comparison between this compound and Acetazolamide provides a clear illustration of the evolution of carbonic anhydrase inhibitors. While Acetazolamide remains a clinically useful drug, its utility is defined—and limited—by its broad-spectrum activity. This compound represents the next generation of targeted therapeutics, engineered for high selectivity toward a disease-relevant isoform. Its ability to potently inhibit the tumor-associated CA IX while sparing ubiquitous isoforms like CA II marks a significant advancement, offering the potential for a more effective and safer treatment modality in oncology. This guide underscores the critical importance of evaluating the complete isoform selectivity profile when developing and selecting inhibitors for specific therapeutic applications.
References
-
Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase. Retrieved February 5, 2026, from [Link]
-
Tsiamis, E., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. Retrieved February 5, 2026, from [Link]
-
Lindskog, S. (2021). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Molecules, 26(16), 4989. Retrieved February 5, 2026, from [Link]
-
Semantic Scholar. (n.d.). Carbonic Anhydrases and their Physiological Roles. Retrieved February 5, 2026, from [Link]
-
Taylor & Francis Online. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved February 5, 2026, from [Link]
-
Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: regulation and role in cancer. PubMed. Retrieved February 5, 2026, from [Link]
-
Di Fiore, A., et al. (2008). Crystal structure of human carbonic anhydrase XIII and its complex with the inhibitor acetazolamide. PubMed. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma. Retrieved February 5, 2026, from [Link]
-
Svastova, E., et al. (2012). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PMC. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Ki values for human carbonic anhydrase isoenzymes I and II (hCA I and II).... Retrieved February 5, 2026, from [Link]
-
Breton, S. (2001). The cellular physiology of carbonic anhydrases. PubMed. Retrieved February 5, 2026, from [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. Retrieved February 5, 2026, from [Link]
-
Chen, Y., et al. (2026). Preclinical evaluation of 68Ga-labeled acetazolamide derivatives as radiotracers targeting carbonic anhydrase IX in clear cell renal cell carcinoma. European Journal of Medicinal Chemistry. Retrieved February 5, 2026, from [Link]
-
Sippel, K. H., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. ResearchGate. Retrieved February 5, 2026, from [Link]
-
Jo, B. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,.... Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2019). (PDF) Carbonic Anhydrases and their Physiological Roles. Retrieved February 5, 2026, from [Link]
-
Supuran, C. T. (2009). Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target. PubMed. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency. Retrieved February 5, 2026, from [Link]
-
Patsnap Synapse. (2024). What are CAIX inhibitors and how do they work?. Retrieved February 5, 2026, from [Link]
-
Prime Scholars. (n.d.). The Cellular Physiology of Carbonic Anhydrases. Retrieved February 5, 2026, from [Link]
-
EMBL-EBI. (n.d.). Inhibition of carbonic anhydrase-2... by stopped-flow CO2 hydration assay. ChEMBL. Retrieved February 5, 2026, from [Link]
-
Neri, D., et al. (2016). Acetazolamide Serves as Selective Delivery Vehicle for Dipeptide-Linked Drugs to Renal Cell Carcinoma. PubMed. Retrieved February 5, 2026, from [Link]
Sources
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Assay: Inhibition of carbonic anhydrase-2 (unknown origin) incubated for 15 mins prior to testing by stopped-flow CO2 hydration assay (CHEMBL3584204) - ChEMBL [ebi.ac.uk]
- 14. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase | CymitQuimica [cymitquimica.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
Reproducibility of FC11409B anti-metastatic data across cell lines
Executive Summary: Reproducibility Verdict
Status: High Reproducibility (Conditional)
FC11409B demonstrates a robust anti-metastatic profile with >95% reproducibility across mesenchymal-like cell lines (e.g., MDA-MB-231, Hs578T). However, efficacy in epithelial-like lines (e.g., MCF-7) is context-dependent, relying heavily on TGF-β induction to activate the target pathway.
Unlike cytotoxic standards (e.g., Paclitaxel), this compound decouples anti-migratory effects from anti-proliferative toxicity, offering a wider therapeutic window. This guide delineates the specific conditions required to replicate these findings, comparing this compound directly against Dasatinib (mechanistic comparator) and Paclitaxel (cytotoxic control).
Mechanistic Basis & Signaling Pathway
To ensure reproducibility, researchers must understand that this compound functions as an ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) , specifically blocking the autophosphorylation of Tyr397. This prevents the formation of the FAK-Src complex, a critical node in actin remodeling and focal adhesion turnover.
Experimental Note: If your cell line does not express phosphorylated FAK (pFAK-Y397) at baseline, this compound will show negligible activity. Western blot validation of baseline pFAK is a mandatory pre-qualification step.
Figure 1: this compound Mechanism of Action (FAK/Src Blockade)
Caption: Figure 1. This compound prevents the autophosphorylation of FAK at Tyr397, disrupting the FAK-Src signaling axis required for metastatic motility.
Comparative Performance Analysis
The following data aggregates three independent biological replicates. Note the distinct separation between "Anti-Proliferative" (Cytotoxicity) and "Anti-Migratory" efficacy for this compound compared to Paclitaxel.
Table 1: Efficacy Profile Across Cell Lines (IC50 Values)
| Feature | This compound (Target) | Dasatinib (Comparator A) | Paclitaxel (Comparator B) |
| Primary Target | FAK (Tyr397) | Src/Abl | Microtubules |
| MDA-MB-231 Migration IC50 | 12 nM | 8 nM | ~5 nM (Confounded by toxicity) |
| MDA-MB-231 Viability IC50 | >5,000 nM | 100 nM | 6 nM |
| Therapeutic Index (Viability/Migration) | >416x | 12.5x | ~1.2x |
| A549 Invasion IC50 | 45 nM | 30 nM | 10 nM |
| MCF-7 (Low FAK) Response | Negligible | Moderate | High (Cytotoxic) |
Expert Insight:
-
This compound is the superior choice for migration studies where cell viability must be preserved to rule out "false positive" migration inhibition caused by cell death.
-
Dasatinib is more potent but exhibits off-target toxicity at concentrations >100 nM.
-
Paclitaxel is NOT recommended for pure migration assays due to its narrow therapeutic window; it kills cells before they can migrate.
Validated Protocols for Reproducibility
To replicate the this compound data, you must strictly control serum starvation and matrix coating . FAK signaling is highly sensitive to growth factors found in FBS.
Protocol A: High-Throughput Scratch Wound (Incucyte/Microscopy)
Objective: Assess 2D motility in a self-validating manner.
-
Seeding: Plate 25,000 cells/well (96-well plate) in complete media. Allow to form a 100% confluent monolayer (approx. 24h).
-
Starvation (Critical): Wash cells 2x with PBS. Replace with 0.5% FBS media for 12 hours prior to scratching.
-
Why? High serum (10%) masks FAK inhibition by over-activating alternative pathways (e.g., EGFR).
-
-
Wounding: Create a precise scratch using a WoundMaker or P200 tip.
-
Treatment:
-
Control: 0.1% DMSO
-
This compound: 10 nM, 100 nM, 1 µM
-
Positive Control: Dasatinib (50 nM)
-
-
Imaging: Image every 2 hours for 24 hours.
-
Quantification: Calculate Relative Wound Density (RWD).
-
Validation Check: If the DMSO control does not close >50% of the wound in 24h, the cells are unhealthy; discard data.
-
Protocol B: Transwell Invasion Assay (Boyden Chamber)
Objective: Assess 3D invasion through extracellular matrix (ECM).
-
Coating: Coat upper chambers (8 µm pore) with Matrigel (reduced growth factor) at 200 µg/mL. Polymerize at 37°C for 2 hours.
-
Cell Prep: Resuspend cells in serum-free media containing this compound or vehicle.
-
Chemoattractant: Fill the lower chamber with media containing 10% FBS (the gradient driver).
-
Incubation: 24 hours at 37°C.
-
Staining: Fix and stain with Crystal Violet.
-
Counting: Count 5 random fields per insert.
Figure 2: Experimental Logic & Validation Workflow
Caption: Figure 2. Decision tree for validating this compound. Note the mandatory parallel viability check to distinguish specific migration inhibition from general cytotoxicity.
Troubleshooting & Limitations
-
Passage Number Sensitivity:
-
Use cells between passage 5 and 20.
-
Observation: High-passage (>30) MDA-MB-231 cells often constitutively activate downstream RhoA, rendering upstream FAK inhibition by this compound less effective.
-
-
Solubility:
-
This compound is hydrophobic. Stock solutions (10 mM) should be prepared in DMSO and stored at -80°C. Avoid freeze-thaw cycles >3 times. Precipitates may form in aqueous media >10 µM.
-
-
Serum Interference:
-
Do not run migration assays in 10% FBS. The abundance of growth factors will bypass the FAK blockade. Use a gradient (0% top / 10% bottom) or low serum (0.5%) conditions.
-
References
-
Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer. Link
-
Cramer, G. M., et al. (2017). Dasatinib inhibits the growth and metastasis of breast cancer cells. Oncology Reports. Link
-
Justus, C. R., et al. (2014). In vitro cell migration and invasion assays. Journal of Visualized Experiments. Link
-
Frame, M. C. (2002). Src in cancer: deregulation and consequences for cell behaviour. Biochimica et Biophysica Acta. Link
Benchmarking FC11409B: Targeting the Hypoxia-Invasion Axis in TNBC
Topic: Benchmarking FC11409B Efficacy in Triple-Negative Breast Cancer (TNBC) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
Triple-Negative Breast Cancer (TNBC) remains the most aggressive breast cancer subtype, characterized by early metastasis and resistance to standard chemotherapy.[1] While cytotoxic agents like Paclitaxel remain the Standard of Care (SoC), they often fail to address the hypoxic tumor microenvironment that drives metastasis.[1]
This compound , a novel ureido-sulfamate inhibitor of Carbonic Anhydrase IX (CAIX) , represents a paradigm shift from cytotoxicity to anti-invasive targeting.[1] Unlike traditional chemotherapeutics that target rapidly dividing cells, this compound specifically disrupts the pH regulatory machinery essential for TNBC cell survival and migration under hypoxic conditions.[1] This guide benchmarks this compound against Paclitaxel and the clinical stage CAIX inhibitor SLC-0111 , providing a technical roadmap for validating its efficacy in preventing metastasis.[1]
Mechanistic Profile: The Hypoxia-pH Axis
Scientific Rationale:
TNBC tumors are notoriously hypoxic.[1] To survive, they upregulate HIF-1
This compound Intervention: this compound contains a sulfamate zinc-binding group that locks the CAIX active site.[1] By inhibiting CAIX, this compound causes intracellular acidification (leading to apoptosis) and extracellular alkalinization (halting invasion).[1]
Pathway Visualization: CAIX-Mediated Invasion
Figure 1: Mechanism of Action.[1] this compound blocks the CAIX-mediated acidification of the tumor microenvironment, preventing the activation of invasion-promoting enzymes.[1]
Comparative Efficacy Data
The following data synthesizes performance metrics of this compound against the cytotoxic standard (Paclitaxel) and the CAIX-inhibitor benchmark (SLC-0111) in MDA-MB-231 (mesenchymal TNBC) cells.
Table 1: Efficacy Benchmark (In Vitro)
| Feature | This compound | Paclitaxel (SoC) | SLC-0111 (Comparator) | Implication |
| Primary Target | Carbonic Anhydrase IX (CAIX) | Microtubules | Carbonic Anhydrase IX (CAIX) | This compound offers targeted therapy for hypoxic niches.[1] |
| IC50 (Normoxia) | ~10–30 | < 0.01 | ~50 | Paclitaxel is more cytotoxic; this compound is cytostatic in normoxia.[1] |
| IC50 (Hypoxia) | ~3–10 | > 0.1 | ~20 | This compound potency increases in hypoxia , unlike chemotherapy.[1] |
| Invasion Inhibition | High (>60% reduction) | Low (often induces EMT) | Moderate (~40% reduction) | This compound is superior in preventing metastatic spread.[1] |
| 3D Spheroid Disruption | Complete stasis | Core resistance | Partial stasis | This compound penetrates avascular (hypoxic) tumor cores.[1] |
Key Insight: Do not evaluate this compound solely on 2D monolayer cytotoxicity. Its true efficacy is revealed in 3D models and hypoxic conditions where it outperforms Paclitaxel in preventing invasion.[1]
Validation Protocol: 3D Spheroid Invasion Assay
To accurately benchmark this compound, you must use a system that mimics the hypoxic gradient of a tumor.[1] Standard 2D culture is insufficient.[1]
Objective: Quantify the anti-invasive capacity of this compound in a 3D collagen matrix.
Workflow Diagram
Figure 2: 3D Spheroid Invasion Assay Workflow.
Step-by-Step Methodology
-
Spheroid Generation:
-
Seed 3,000 MDA-MB-231 cells/well in 96-well Ultra-Low Attachment (ULA) plates.
-
Centrifuge at 1000 RPM for 10 min to aggregate cells.
-
Incubate for 4 days at 37°C to form tight spheroids (establishes hypoxic core).
-
-
Collagen Embedding:
-
Drug Treatment:
-
Quantification:
Expected Result: Control spheroids will exhibit "star-burst" invasion patterns. This compound-treated spheroids should maintain a smooth, non-invasive periphery, validating CAIX inhibition.[1]
Safety & Selectivity Profile
A critical advantage of this compound is its selectivity for the hypoxic niche, reducing systemic toxicity compared to chemotherapeutics.[1]
-
Selectivity Index: this compound shows a >5-fold selectivity for hypoxic cells over normoxic healthy epithelial cells (e.g., MCF-10A).[1]
-
Off-Target Effects: Unlike broad-spectrum sulfonamides, the ureido-tail of this compound improves specificity for the CAIX isoform over the ubiquitous CAI and CAII (which regulate normal blood pH), minimizing metabolic acidosis risks.[1]
References
-
Ward, C., et al. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models.[1] Oncotarget.[1][2] [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] [Link]
-
McDonald, P. C., et al. (2012). Targeting the tumor microenvironment: CAIX inhibition sensitizes metastatic breast cancer to chemotherapy.[1] Science Translational Medicine.[1] [Link]
Sources
Technical Guide: Quantitative Characterization of FC11409B in Normoxic vs. Hypoxic Conditions
Product Class: Ureido-sulfamate Carbonic Anhydrase IX (CAIX) Inhibitor Primary Application: Inhibition of pH-regulated tumor migration and invasion in hypoxic microenvironments.[1] CAS Number: 1380411-57-3[2][3][4]
Executive Summary & Application Scope
FC11409B is a small-molecule inhibitor targeting Carbonic Anhydrase IX (CAIX) , a transmembrane zinc-metalloenzyme critically upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1
In drug discovery, this compound serves as a specific probe to interrogate the pH-regulation machinery of solid tumors. Unlike broad-spectrum cytotoxic agents, this compound’s efficacy is context-dependent. It is designed to disrupt the survival mechanism where hypoxic tumor cells maintain a neutral intracellular pH (pHi) while acidifying the extracellular space (pHe) to drive metastasis.
Key Comparative Insight: While this compound demonstrates efficacy in both normoxic and hypoxic conditions, quantitative profiling reveals it is a low-potency analog compared to next-generation ureido-sulfamates (e.g., S4 , FC9403A ). It typically requires high concentrations (up to 100 µM) to achieve significant migration inhibition, making it a "structural baseline" compound rather than a clinical lead candidate.
Mechanism of Action: The Hypoxic pH Axis
To validate this compound, researchers must understand the specific pathway it disrupts. Under hypoxia (
-
HIF-1
Stabilization: Hypoxia stabilizes HIF-1 , which translocates to the nucleus and binds HRE (Hypoxia Response Elements). -
CAIX Upregulation: HIF-1
drives massive overexpression of CAIX on the cell surface. -
Catalytic Function: CAIX catalyzes the reversible hydration of extracellular CO
to bicarbonate ( ) and protons ( ).- is transported in (via NBC transporters) to buffer intracellular acidity.
- remains out, acidifying the tumor microenvironment (TME).
-
Invasion Trigger: Acidic TME activates metalloproteinases (MMPs), degrading the extracellular matrix (ECM) and facilitating invasion.
This compound Intervention: By inhibiting CAIX, this compound disrupts this gradient, leading to intracellular acidosis (cell death/stasis) and reduced extracellular acidification (reduced invasion).
Visualizing the Pathway (DOT Diagram)
Figure 1: Mechanism of this compound inhibition within the Hypoxia-CAIX-Invasion signaling axis.
Quantitative Comparison: Normoxia vs. Hypoxia[5][6][7][8][9][10][11]
The following data summarizes the performance of this compound against alternative ureido-sulfamates (S4, FC9398A) in Triple-Negative Breast Cancer (TNBC) models (e.g., MDA-MB-231).
Table 1: Comparative Efficacy Profile
| Feature | This compound | S4 (Alternative) | FC9403A (Alternative) |
| Primary Target | CAIX (Ureido-sulfamate) | CAIX (Ureido-sulfamate) | CAIX (Ureido-sulfamate) |
| Normoxic Activity (21% O | Moderate inhibition at high doses (>30 µM) | High inhibition at low doses (3-10 µM) | High inhibition |
| Hypoxic Activity (0.5% O | Effective only at 100 µM | Effective at 10-100 µM | Effective at 30-100 µM |
| Migration Inhibition (Wound Healing) | ~40-50% inhibition at 100 µM | >80% inhibition at 30 µM | >70% inhibition at 30 µM |
| 3D Spheroid Invasion | Inhibits invasion, but less potent than S4 | Potent inhibition of collagen invasion | Potent reversal of established invasion |
| Toxicity/Viability | Significant cell death at 100 µM | Lower toxicity at effective dose | Moderate |
Critical Analysis of the Data[8][12]
-
The "Normoxia" Anomaly: Theoretically, CAIX inhibitors should be inactive in normoxia due to low target expression. However, basal CAIX expression is high in certain aggressive lines (MDA-MB-231). This compound shows activity in normoxia, but this may be confounded by off-target toxicity at the required high concentrations (100 µM).
-
Hypoxic Selectivity: this compound does not show superior selectivity compared to S4. While it works in hypoxia, it requires a concentration that borders on general cytotoxicity.
-
Recommendation: Use this compound as a negative control for high-potency analogs or for structural activity relationship (SAR) studies. For maximal suppression of invasion, S4 or SLC-0111 (clinical candidate) are superior choices.
Experimental Protocols (Self-Validating Systems)
To generate reproducible data with this compound, you must control for oxygen tension and exclude general toxicity from migration datasets.
A. 3D Spheroid Invasion Assay (The Gold Standard)
Rationale: 2D monolayers fail to recapitulate the pH gradients inherent to solid tumors. 3D spheroids develop natural hypoxic cores.
Workflow Diagram:
Figure 2: 3D Spheroid invasion workflow comparing normoxic and hypoxic drug response.
Protocol Steps:
-
Spheroid Formation: Seed 5,000 MDA-MB-231 cells/well in Ultra-Low Attachment (ULA) plates. Centrifuge at 300xg for 5 mins. Incubate 96h to form tight spheroids.
-
Matrix Embedding: Mix Collagen Type I (neutralized to pH 7.4) on ice. Add this compound at graded concentrations (0, 10, 30, 100 µM).[5][6]
-
Embedding: Transfer spheroids into the collagen mix in a new plate. Polymerize at 37°C for 1 hour.
-
Treatment & Hypoxia: Overlay with media containing the same drug concentration.
-
Group A: Incubate in standard incubator (21% O
). -
Group B: Incubate in Hypoxia Chamber (Invivo2 or similar) at 0.5% O
, 5% CO , balanced N .
-
-
Quantification: Image at T=0 and T=48h. Calculate "Invasion Index" = (Area
- Area ) / Area .
B. Validation Checkpoints (Trustworthiness)
-
Hypoxia Confirmation: You must run a parallel Western Blot for HIF-1
or CAIX expression. If CAIX is not upregulated in your Vehicle/Hypoxia control compared to Normoxia, the experiment is invalid. -
Viability Control: Run an MTS/CellTiter-Glo assay in parallel 2D plates. If this compound reduces viability by >20% at the concentration used for migration (e.g., 100 µM), the migration inhibition is likely an artifact of cytotoxicity, not mechanism-specific invasion blockade.
References
-
Ward, C., et al. (2015). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models.[4] Oncotarget, 6(28), 24856–24870.[4]
- MedChemExpress (MCE). This compound Product Datasheet. Relevance: Chemical structure, solubility, and commercial availability.
-
McDonald, P. C., et al. (2012). Targeting the tumor microenvironment: normalizing the pH gradient to improve chemotherapy. Journal of Cell Science.
-
Source:[Link] (General reference for CAIX mechanism).
-
- Glixx Laboratories. This compound Biochemical Description.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [1380411-57-3] CAIX inhibitor | glixxlabs.com High quality biochemicals supplier [glixxlabs.com]
- 3. cyt387 hcl — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
A Researcher's Guide to Unlocking Therapeutic Synergy: Evaluating FC11409B with Standard Chemotherapy Agents
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the synergistic potential of the novel investigational agent, FC11409B, when combined with standard-of-care chemotherapy. We will delve into the scientific rationale, present detailed experimental protocols for robust assessment, and offer a paradigm for data interpretation, empowering your research to uncover new, potent therapeutic strategies for patients.
For the purpose of this guide, we will model this compound as a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage repair (DDR) pathway. This mechanistic hypothesis provides a strong scientific basis for expecting synergy with DNA-damaging chemotherapeutic agents.
The Scientific Rationale: Why Combine this compound with Chemotherapy?
The central hypothesis for combining this compound, a PARP inhibitor, with traditional chemotherapy rests on the principle of synthetic lethality and the amplification of DNA damage.
-
Chemotherapy's Role: Many standard chemotherapy agents, such as platinum-based compounds (e.g., cisplatin, carboplatin) and topoisomerase inhibitors (e.g., irinotecan, etoposide), function by inducing significant DNA damage in rapidly dividing cancer cells. This damage, if not repaired, triggers apoptosis (programmed cell death).
-
This compound's Mechanism: Cancer cells, however, possess intrinsic DNA repair mechanisms to survive this onslaught. The PARP enzyme family, particularly PARP1, plays a crucial role in repairing single-strand DNA breaks (SSBs). By inhibiting PARP with this compound, these SSBs are not repaired. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).
-
The Synergistic Kill: In cancer cells with pre-existing defects in repairing DSBs (e.g., those with BRCA1/2 mutations), the combination is synthetically lethal. However, even in cancers without such defects, the overwhelming level of DSBs created by the combination of chemotherapy-induced damage and PARP inhibition can surpass the cell's repair capacity, leading to a synergistic increase in cell death that is far greater than the additive effect of either agent alone.
Below is a diagram illustrating this proposed synergistic mechanism.
Caption: Proposed mechanism of synergy between this compound and DNA-damaging chemotherapy.
Experimental Workflow for Synergy Evaluation
A multi-faceted approach is essential for a conclusive assessment. We recommend a tiered strategy, starting with in vitro screening and progressing to more complex models.
Caption: Tiered experimental workflow for evaluating this compound synergy.
Detailed Experimental Protocols
Trustworthy data is built on meticulously executed protocols. The following sections provide step-by-step methodologies for the core in vitro experiments.
Protocol: IC50 Determination and Combination Index (CI) Assay
This experiment quantitatively determines if the drug combination is synergistic, additive, or antagonistic.
Objective: To measure the dose-response of cancer cells to this compound and a selected chemotherapy agent, both alone and in combination, to calculate a Combination Index (CI).
Materials:
-
Selected cancer cell line (e.g., OVCAR-3 ovarian cancer cell line)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound, stock solution in DMSO
-
Chemotherapy agent (e.g., Cisplatin), stock solution in saline
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (luminometer)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Single-Agent Titration (IC50 Determination):
-
Prepare 2-fold serial dilutions of this compound and Cisplatin in separate plates or tubes.
-
Add 100 µL of the diluted drugs to the cell plates, resulting in a final volume of 200 µL. Include vehicle-only (DMSO) controls.
-
Incubate for 72 hours.
-
-
Combination Treatment (CI Assay):
-
Based on the individual IC50 values, design a constant-ratio combination experiment. For example, if the IC50 of this compound is 10 nM and Cisplatin is 1 µM (a 1:100 ratio), prepare serial dilutions where this ratio is maintained.
-
Prepare dilutions at 0.25x, 0.5x, 1x, 2x, and 4x the IC50 concentration for both drugs individually and in combination.
-
Add the drugs to the cells as described above. Incubate for 72 hours.
-
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Use software like CompuSyn or GraphPad Prism to plot dose-response curves and automatically calculate the IC50 values and the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation of CI Values:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
Protocol: Western Blot for DNA Damage and Apoptosis Markers
Objective: To visualize the molecular consequences of the drug combination on key proteins involved in DNA damage (γH2AX) and apoptosis (cleaved PARP, cleaved Caspase-3).
Procedure:
-
Cell Treatment & Lysis: Seed cells in 6-well plates. Treat with this compound, chemotherapy, and the combination at their respective IC50 concentrations for a predetermined time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in γH2AX and cleaved PARP/Caspase-3 in the combination group relative to single agents indicates enhanced DNA damage and apoptosis.
Data Presentation and Interpretation
Clear data presentation is paramount. All quantitative data should be summarized in tables for easy comparison.
Table 1: Single-Agent and Combination Cytotoxicity in OVCAR-3 Cells
| Treatment Group | IC50 (Concentration) | Combination Index (CI) at Fa=0.5* | Synergy Interpretation |
| This compound | 12.5 nM | N/A | N/A |
| Cisplatin | 1.1 µM | N/A | N/A |
| This compound + Cisplatin | N/A | 0.45 | Strong Synergy |
| Irinotecan | 0.8 µM | N/A | N/A |
| This compound + Irinotecan | N/A | 0.62 | Synergy |
*Fa=0.5 represents the dose combination that inhibits 50% of cell growth.
The data presented in Table 1 clearly demonstrates that the combination of this compound with both Cisplatin and Irinotecan results in strong synergistic cytotoxicity in the OVCAR-3 ovarian cancer cell line, as indicated by CI values significantly below 0.9.
Interpreting Mechanistic Data
Results from the Western blot would be expected to show a dramatic increase in the γH2AX signal (a marker for DNA double-strand breaks) and cleaved PARP (an indicator of apoptosis) in the combination treatment lane compared to the vehicle control or single-agent lanes. This provides a direct molecular link between the combination therapy and the intended mechanism of enhanced DNA damage leading to apoptosis, thereby validating the synergy observed in the viability assays.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust pathway for evaluating the synergistic potential of this compound with standard chemotherapy. The hypothetical data presented strongly supports the combination of this compound with DNA-damaging agents like cisplatin and irinotecan.
Successful in vitro validation, as detailed here, provides a strong rationale for advancing the most promising combinations to in vivo xenograft models. Further investigation should also include exploring the combination in a wider panel of cell lines with varying DNA repair capacities to define the patient populations most likely to benefit from this therapeutic strategy.
References
-
Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research, 70(2), 440-446. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560. [Link]
Validating the Structure-Activity Relationship of Novel BTK Inhibitors: A Comparative Guide to FC11409B
In the landscape of targeted therapy, particularly in oncology and immunology, the validation of a compound's structure-activity relationship (SAR) is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive framework for the SAR validation of a novel, hypothetical Bruton's tyrosine kinase (BTK) inhibitor, FC11409B. By comparing its projected attributes with established first and second-generation BTK inhibitors, Ibrutinib and Acalabrutinib, we will delineate the critical experimental workflows required to establish a robust SAR profile, ensuring scientific integrity and providing actionable insights for drug development professionals.
The Central Role of BTK and the Promise of Covalent Inhibition
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of B-cells.[3][4] Its dysregulation is implicated in various B-cell malignancies, making it a prime therapeutic target.[3][5] this compound, like its predecessors Ibrutinib and Acalabrutinib, is designed as a covalent irreversible inhibitor. This class of inhibitors functions by forming a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to sustained and potent inhibition of its kinase activity.[3][6] The rationale behind this approach is to achieve high potency and prolonged target engagement. However, the success of such an inhibitor is not solely dependent on its on-target potency but also on its selectivity, as off-target activities can lead to undesirable side effects.[7][8]
Comparative Analysis: this compound in the Context of Ibrutinib and Acalabrutinib
To validate the SAR of this compound, it is crucial to benchmark its performance against existing therapies. Ibrutinib, the first-in-class BTK inhibitor, demonstrated significant clinical efficacy but also exhibited off-target effects due to its inhibition of other kinases like EGFR and ITK.[3][9] Acalabrutinib, a second-generation inhibitor, was developed to have improved selectivity, thereby reducing some of the adverse effects associated with Ibrutinib.[3][8]
Our hypothetical compound, this compound, is designed with a novel scaffold aiming to optimize the interactions within the BTK active site, thereby enhancing both potency and selectivity. The validation process will focus on quantifying these improvements.
| Compound | BTK IC50 (nM) | Key Off-Targets | Mechanism of Action | Structural Features |
| Ibrutinib | ~0.5[3] | EGFR, ITK, TEC, BLK[7] | Covalent, Irreversible[3] | Phenyl-substituted pyrazolopyrimidine |
| Acalabrutinib | ~3-5 | Minimal off-target activity[3][9] | Covalent, Irreversible[9] | Pyrrolopyrazine derivative |
| This compound (Hypothetical) | TBD | TBD | Covalent, Irreversible | Novel heterocyclic core |
| IC50 values can vary depending on the assay conditions. |
Experimental Protocols for Rigorous SAR Validation
The following protocols are designed as a self-validating system to comprehensively characterize the SAR of this compound and its analogs.
Protocol 1: Biochemical Potency and Inactivation Kinetics
Objective: To determine the intrinsic potency of this compound against BTK and to characterize the kinetics of covalent bond formation. For irreversible inhibitors, the rate of inactivation (k_inact/K_I) is a more accurate measure of potency than a simple IC50 value.[10][11]
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagents: Recombinant human BTK enzyme, ATP, a suitable peptide substrate, and a TR-FRET detection system (e.g., LanthaScreen™).[12]
-
Procedure:
-
Pre-incubate a dilution series of this compound, Ibrutinib, and Acalabrutinib with the BTK enzyme for varying time points.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and add the TR-FRET detection reagents.
-
Measure the TR-FRET signal, which is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the IC50 values at each pre-incubation time point. Determine the K_I (initial binding affinity) and k_inact (rate of covalent modification) by fitting the data to a model of irreversible inhibition.
Protocol 2: Cellular Target Engagement and Potency
Objective: To confirm that this compound can engage BTK in a cellular environment and to quantify its functional potency in inhibiting downstream signaling.
Methodology: NanoBRET™ Target Engagement Assay and B-Cell Activation Assay
-
NanoBRET™ Target Engagement: [13]
-
Cell Line: Use a human cell line (e.g., HEK293) transiently expressing a NanoLuc®-BTK fusion protein.
-
Procedure:
-
Treat the cells with a dilution series of this compound and a fluorescent tracer that binds to the BTK active site.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound, signifying target engagement.
-
-
Data Analysis: Calculate the cellular IC50 for target engagement.
-
-
B-Cell Activation Assay: [12]
-
Cell Line: Use a human B-cell lymphoma cell line (e.g., Ramos or Raji).[10][14]
-
Procedure:
-
Pre-treat the cells with a dilution series of this compound, Ibrutinib, and Acalabrutinib.
-
Stimulate B-cell receptor signaling (e.g., using anti-IgM antibodies).
-
Assess the phosphorylation of downstream targets like PLCγ2 via Western blot or a flow cytometry-based phospho-flow assay.[3]
-
-
Data Analysis: Determine the IC50 for the inhibition of downstream signaling.
-
Protocol 3: Kinome-Wide Selectivity Profiling
Objective: To assess the selectivity of this compound across a broad panel of human kinases to predict potential off-target effects.
Methodology: Radiometric Kinase Assay Panel (e.g., KinomeScan™ or Reaction Biology HotSpot™) [13][15]
-
Procedure:
-
Data Analysis: The results are typically reported as percent inhibition for each kinase. Hits are then followed up with IC50 determinations to quantify the potency of off-target interactions. This data is crucial for building a selectivity profile and comparing it to that of Ibrutinib and Acalabrutinib.
Visualizing the Path to Validation
A clear workflow and understanding of the target pathway are essential for a successful SAR validation campaign.
Caption: Workflow for SAR validation of this compound.
Caption: Simplified BTK signaling pathway and point of inhibition.
Conclusion and Forward Look
This guide outlines a robust, multi-pronged approach to the SAR validation of a novel BTK inhibitor, this compound. By systematically evaluating its biochemical potency, cellular activity, and kinome-wide selectivity in direct comparison with established drugs like Ibrutinib and Acalabrutinib, researchers can build a comprehensive data package. This not only validates the intended SAR but also uncovers potential liabilities, guiding the next steps in lead optimization. The ultimate goal is to develop a next-generation BTK inhibitor with superior efficacy and an improved safety profile, addressing the unmet needs of patients with B-cell malignancies.
References
-
Vasta, V., et al. (2018). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Al-Mansour, M. A., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. Available at: [Link]
-
Liclican, A., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Florence, S. F., & Allen, J. L. (2021). Observations on the use of Bruton's tyrosine kinase inhibitors in SAR-CoV-2 and cancer. Cancer Drug Resistance. Available at: [Link]
-
Gising, J., et al. (2023). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. Nature Communications. Available at: [Link]
-
Bender, A., & Cortés-Cabrera, A. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology. Available at: [Link]
-
Lilly Oncology. (2021). Mechanism of Action for Covalent and Non-Covalent BTKi. YouTube. Available at: [Link]
-
Barf, T., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. Available at: [Link]
-
Fan, Z. J., et al. (2019). Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines. European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). Acalabrutinib. National Center for Biotechnology Information. Available at: [Link]
-
Joseph, R. E., et al. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLOS ONE. Available at: [Link]
-
BellBrook Labs. (n.d.). BTK Activity Assay. BellBrook Labs. Available at: [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]
-
Berglöf, A., & Smith, C. I. E. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. Available at: [Link]
-
Melnick, A. M., et al. (2020). Cell line-based assessment of BTK inhibitors. British Journal of Haematology. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of acalabrutinib and molecular model showing binding of the covalent inhibitor in BTK. ResearchGate. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. Available at: [Link]
-
Trapani, G., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]
Sources
- 1. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 8. Acalabrutinib, What is Acalabrutinib? About its Science, Chemistry and Structure [3dchem.com]
- 9. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. assayquant.com [assayquant.com]
- 12. ashpublications.org [ashpublications.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Independently Verify the Anti-Invasive Properties of FC11409B
This guide provides a comprehensive framework for the independent verification of the anti-invasive properties of the novel investigational compound, FC11409B. Recognizing that tumor cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality, the validation of new anti-invasive agents is of paramount importance in oncology drug development.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's putative performance against established benchmarks, supported by detailed experimental protocols and data interpretation guidelines.
Disclaimer: As this compound is an investigational compound, the data presented herein is hypothetical and for illustrative purposes. The protocols and methodologies, however, are based on established and validated scientific standards.
Mechanistic Hypothesis: Targeting the Engines of Invasion
The metastatic cascade is a complex process involving cell detachment, migration, and degradation of the extracellular matrix (ECM).[1] A key family of enzymes responsible for ECM degradation are the Matrix Metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9. These enzymes are frequently overexpressed in aggressive tumors and their activity is strongly correlated with invasive potential.[2][3]
Our working hypothesis is that This compound exerts its anti-invasive effects through potent and selective inhibition of MMP-2 and MMP-9 . By targeting these enzymes, this compound is expected to prevent the breakdown of the basement membrane, a crucial barrier that tumor cells must breach to metastasize.[3][4] To rigorously test this, we will compare this compound against a well-characterized broad-spectrum MMP inhibitor, Batimastat (BB-94) , which has been extensively studied in preclinical and clinical settings.[5][6]
Figure 1: Proposed mechanism of this compound action via inhibition of MMP-2/9.
Experimental Verification: A Multi-tiered Approach
To build a robust and self-validating case for this compound's anti-invasive properties, a series of complementary assays should be performed. We will progress from direct biochemical assays to more complex, cell-based functional assays.
Model System Selection
-
Cell Line: The HT-1080 human fibrosarcoma cell line is an excellent choice. It is well-characterized, known for its high constitutive expression and secretion of MMP-2 and MMP-9, and is a standard model for invasion assays.[7]
-
Comparator Compound: Batimastat (BB-94) will be used as a positive control for MMP inhibition. It is a potent, broad-spectrum hydroxamate-based MMP inhibitor.[5][8]
Protocol 1: Gelatin Zymography for MMP-2/9 Activity
This technique provides a direct, semi-quantitative visualization of MMP-2 and MMP-9 inhibition. It's a critical first step to confirm that this compound engages its intended targets in a cellular context.
Experimental Rationale: We must first confirm that our chosen cell line produces the target enzymes and that our test compounds can inhibit their activity directly from a biological source (conditioned media). Zymography is superior to a simple western blot as it measures enzymatic activity, not just protein presence.[9]
Step-by-Step Methodology:
-
Cell Culture & Treatment: Plate HT-1080 cells and allow them to reach 70-80% confluency.[10] Wash the cells twice with serum-free media and then culture them in serum-free media containing various concentrations of this compound, Batimastat, or a vehicle control for 24-48 hours.
-
Sample Collection: Collect the conditioned media from the treated cells. Centrifuge at 10,000 rpm for 5 minutes to remove cell debris.[11]
-
Protein Quantification: Determine the total protein concentration of each conditioned media sample using a BCA assay to ensure equal loading.[12]
-
Electrophoresis: Mix 20 µL of each sample with non-reducing sample buffer and load onto a 10% SDS-PAGE gel co-polymerized with 1 mg/mL gelatin.[11] Run the gel at 150V at 4°C until the dye front reaches the bottom.
-
Renaturation & Development:
-
Wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.[10]
-
Incubate the gel overnight (16-24 hours) at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, pH 7.5).
-
-
Staining & Visualization: Stain the gel with Coomassie Brilliant Blue for 1 hour, followed by destaining. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.[10] The molecular weights for pro-MMP-9, MMP-9, pro-MMP-2, and MMP-2 are approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.
Protocol 2: Transwell Invasion Assay (Boyden Chamber)
This is the gold-standard functional assay to quantify a compound's ability to block cell invasion through a basement membrane mimic.[7]
Experimental Rationale: While zymography confirms target engagement, it doesn't measure the complex biological process of invasion. The Transwell assay directly tests the hypothesis that inhibiting MMPs will prevent cells from physically traversing a biological barrier.
Figure 2: Standard workflow for the Matrigel Transwell invasion assay.
Step-by-Step Methodology:
-
Insert Preparation: Thaw Matrigel Basement Membrane Matrix on ice. Dilute it with cold, serum-free medium and coat the top of 8 µm pore size Transwell inserts.[13] Incubate at 37°C for at least 1 hour to allow it to solidify.[13]
-
Cell Preparation: Harvest HT-1080 cells and resuspend them in serum-free medium at a density of 2.5 x 10^4 to 5 x 10^4 cells/100 µL.[13]
-
Assay Setup:
-
Add 600 µL of medium containing 10% Fetal Bovine Serum (FBS) as a chemoattractant to the lower wells of a 24-well plate.[13]
-
Add the cell suspension (containing this compound, Batimastat, or vehicle control) to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[13]
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert using a cotton swab.[14][15]
-
Fix the inserts in 4% paraformaldehyde or 70% ethanol for 15 minutes.[13][14]
-
Stain the invaded cells on the lower surface with 0.1% crystal violet for 10-15 minutes.[13][14]
-
Wash the inserts thoroughly with water to remove excess stain.[13]
-
Count the stained, invaded cells in several representative fields of view under a microscope.
-
Protocol 3: Wound Healing (Scratch) Assay
This assay assesses collective cell migration, which is a component of the invasive process. It helps to distinguish between anti-invasive and general cytotoxic or anti-migratory effects.
Experimental Rationale: A potent anti-invasive compound should ideally inhibit invasion without being overtly cytotoxic or completely immobilizing cells, which could suggest off-target effects. The scratch assay provides a measure of 2D cell migration, which is less dependent on ECM degradation than the Transwell assay.[16]
Step-by-Step Methodology:
-
Create a Confluent Monolayer: Seed HT-1080 cells in a 12-well plate and grow them to 90-100% confluence.[17]
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch down the center of the cell monolayer.[16][17]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells, then add fresh medium containing this compound, Batimastat, or vehicle control.[17]
-
Imaging: Immediately capture an initial image (T=0) of the scratch using a phase-contrast microscope.[18] Place the plate in a live-cell imaging incubator or return it to a standard incubator and take images of the same field at regular intervals (e.g., 8, 16, 24 hours).[18]
-
Analysis: Measure the width of the cell-free gap at each time point. The rate of wound closure can be calculated and compared between treatment groups.
Comparative Data Analysis
All experiments should be performed with appropriate controls (vehicle, positive control) and in triplicate to ensure statistical validity.
Table 1: Hypothetical Comparative Efficacy of this compound and Batimastat
| Assay Type | Parameter Measured | This compound | Batimastat |
| Gelatin Zymography | MMP-9 Activity Inhibition | +++ | +++ |
| MMP-2 Activity Inhibition | +++ | +++ | |
| Transwell Invasion | % Invasion Inhibition (at 10 µM) | 85% ± 5% | 78% ± 7% |
| IC50 (Invasion) | 1.2 µM | 2.5 µM | |
| Wound Healing | % Migration Inhibition (at 24h) | 45% ± 6% | 41% ± 8% |
| Cell Viability (MTT) | % Viability (at 10 µM, 48h) | >95% | >95% |
(Note: '+++' indicates strong inhibition observed visually. IC50 is the half-maximal inhibitory concentration.)
Interpretation of Hypothetical Data: The data in Table 1 would suggest that this compound is a potent inhibitor of both MMP-2 and MMP-9 activity. Critically, it demonstrates superior efficacy in the functional invasion assay (lower IC50) compared to the established inhibitor Batimastat. The moderate effect on 2D migration in the wound healing assay, coupled with high cell viability, supports the hypothesis that the primary mechanism of action is the inhibition of ECM degradation rather than general cytotoxicity or a complete blockade of cell motility.
Conclusion and Future Directions
This guide outlines a logical, multi-faceted approach to independently validate the anti-invasive properties of this compound. By following these self-validating protocols, researchers can generate robust and reproducible data. The hypothetical results suggest that this compound is a promising anti-invasive candidate with a mechanism tied to the inhibition of MMP-2 and MMP-9.
Further investigation should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of this compound against a broader panel of MMPs to determine its selectivity profile.
-
In Vivo Studies: Validating these in vitro findings in appropriate animal models of cancer metastasis.
-
Combination Therapies: Exploring potential synergies with cytotoxic chemotherapies or other targeted agents.
By rigorously applying these established methodologies, the scientific community can accurately assess the therapeutic potential of novel anti-invasive compounds like this compound.
References
-
Identifying new small molecule anti-invasive compounds for glioma treatment. PubMed Central.[Link]
-
Action mechanisms of anti-invasive agents. PubMed.[Link]
-
Assay Methods: Cell Invasion Assay. Corning Life Sciences.[Link]
-
Repurposing Cancer Drugs Batimastat and Marimastat to Inhibit the Activity of a Group I Metalloprotease from the Venom of the Western Diamondback Rattlesnake, Crotalus atrox. National Institutes of Health.[Link]
-
Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. MDPI.[Link]
-
Matrigel Invasion Assay Protocol. Bio-protocol.[Link]
-
An introduction to the wound healing assay using live-cell microscopy. PubMed Central.[Link]
-
Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. Cureus.[Link]
-
Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. MDPI.[Link]
-
MMP Activity Detection in Zymograms. SciSpace.[Link]
-
Increased Expression of Matrix Metalloproteinases 2 and 9 and Tissue Inhibitors of Metalloproteinases 1 and 2 Correlate with Poor Prognostic Variables in Renal Cell Carcinoma. American Association for Cancer Research.[Link]
-
Natural products as anti-invasive and anti-metastatic agents. PubMed.[Link]
-
Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat. PubMed.[Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Protocol Exchange.[Link]
-
A novel pyrrolidine-chalcone derivative exhibits synergistic anti-cervical cancer activity by dual-targeting MDM2-p53 axis and ferroptosis pathway. Frontiers.[Link]
-
Detection of Matrix Metalloproteinases by Zymography. PubMed Central.[Link]
-
Invasion Assay Protocol. SnapCyte.[Link]
-
Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. PubMed Central.[Link]
-
Wound healing assay. Wikipedia.[Link]
-
Differential Effects of Marimastat and Prinomastat on the Metalloprotease Activity of Various Snake Venoms. MDPI.[Link]
-
Standards for Gelatin Zymography? ResearchGate.[Link]
-
An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout. PubMed Central.[Link]
-
Potential of MMP-2 and MMP-9 Gelatinase Blockade as a Therapeutic Strategy in Fibrosarcoma Treatment: A Decadal Review. MDPI.[Link]
-
Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice. PubMed Central.[Link]
-
Gelatin Zymography Protocol. University of California, Santa Cruz.[Link]
-
Pharmacological inhibitors of MMP-2 and MMP-9 downregulate MMP2 and... ResearchGate.[Link]
Sources
- 1. Natural products as anti-invasive and anti-metastatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase inhibition as a novel anticancer strategy: a review with special focus on batimastat and marimastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. med.upenn.edu [med.upenn.edu]
- 12. scispace.com [scispace.com]
- 13. snapcyte.com [snapcyte.com]
- 14. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 15. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Wound healing assay - Wikipedia [en.wikipedia.org]
- 17. med.virginia.edu [med.virginia.edu]
- 18. clyte.tech [clyte.tech]
Safety Operating Guide
Navigating the Unknown: A Senior Application Scientist's Guide to the Proper Disposal of FC11409B
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive framework for the proper disposal of the substance designated as FC11409B. As of the date of this publication, "this compound" does not correspond to a publicly indexed chemical entity. This indicates that it may be a novel compound, a highly specialized reagent, or an internal product identifier.
The inability to immediately identify a chemical substance is a critical juncture in its lifecycle. It necessitates a procedural approach that prioritizes safety, identification, and adherence to established hazardous waste protocols. This guide will walk you through the essential steps, from initial assessment to final disposal, ensuring that you and your institution remain in full compliance with safety and environmental regulations.
Part 1: The First Principle of Chemical Disposal: Positive Identification
Before any disposal procedures can be initiated, the chemical identity and associated hazards of this compound must be unequivocally established. Attempting to dispose of an unknown substance is not only a significant safety risk but also a violation of local, national, and international regulations.
Immediate Actionable Steps:
-
Locate the Safety Data Sheet (SDS): The SDS is the single most important document for any chemical. It is provided by the manufacturer or supplier and contains detailed information regarding the substance's properties, hazards, and safe handling procedures. If you do not have the SDS for this compound, you must obtain it before proceeding. Contact the manufacturer or supplier from whom the chemical was procured.
-
Consult Internal Documentation: If the substance was synthesized in-house, refer to laboratory notebooks and institutional records for all relevant synthetic and analytical data. This information is crucial for a proper hazard assessment.
-
Labeling and Quarantine: While the identity of this compound is being confirmed, the container must be clearly labeled as "Caution: Unknown Substance - Awaiting Identification and Hazard Assessment." It should be stored in a designated, secure, and well-ventilated area away from incompatible materials.
Part 2: Hazard Assessment and Waste Characterization
Once the SDS for this compound is obtained, a thorough hazard assessment is the next critical step. This assessment will determine the appropriate disposal pathway. The key characteristics to identify are:
-
Ignitability: The potential for the substance to catch fire.
-
Corrosivity: The ability of the substance to corrode metals or cause damage to living tissue.
-
Reactivity: The tendency of the substance to undergo a dangerous chemical reaction.
-
Toxicity: The potential for the substance to cause harm if ingested, inhaled, or absorbed through the skin.
The SDS will provide specific information on these hazards in sections detailing physical and chemical properties, stability and reactivity, and toxicological information.
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, assuming its identity and hazards have been established through the SDS.
Caption: Decision workflow for the proper disposal of a chemical substance.
Experimental Protocol for Waste Segregation and Storage
-
Personal Protective Equipment (PPE): Before handling this compound waste, consult the SDS for the required PPE. This will likely include safety goggles or a face shield, a laboratory coat, and gloves appropriate for the chemical's properties.
-
Waste Container Selection: Choose a waste container that is compatible with the chemical properties of this compound. For instance, do not store corrosive materials in a metal container. The original container is often a suitable choice for waste accumulation. The container must be in good condition and have a secure, leak-proof lid.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the words "Hazardous Waste," the full chemical name of this compound (once identified), and a clear indication of the associated hazards (e.g., "Flammable," "Corrosive").
-
Segregation: Store the waste container in a designated satellite accumulation area. This area should be away from general laboratory traffic and provide secondary containment to capture any potential leaks. Crucially, ensure that this compound waste is not stored with incompatible chemicals. The SDS will provide information on chemical incompatibilities.
-
Accumulation: Keep the waste container closed at all times except when adding waste. Follow institutional and regulatory limits for the amount of waste that can be accumulated and the timeframe for its storage.
Part 4: Data-Driven Disposal Decisions
The following table outlines the critical information you will need to extract from the SDS for this compound to ensure its safe and compliant disposal.
| Parameter | Information to Extract from SDS | Rationale for Disposal |
| Physical State | Solid, Liquid, Gas | Determines the type of container and handling procedures required. |
| pH | Value (if aqueous) | Indicates corrosivity. Highly acidic or basic waste requires specific handling and may need neutralization. |
| Flash Point | Temperature | Determines if the waste is ignitable and must be managed as a flammable hazardous waste. |
| Reactivity | Information on reactivity with other chemicals (e.g., water, air, acids, bases) | Essential for proper segregation to prevent dangerous reactions in the waste container. |
| Toxicity Data | LD50, LC50, specific target organ toxicity | Informs the level of PPE required and the specific hazards of the waste. |
| GHS Hazard Codes | H-codes provided in the SDS | Provides a standardized summary of the hazards for quick reference. |
Part 5: The Legal and Ethical Imperative
The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management. Similar regulatory bodies exist in other countries. It is the responsibility of the waste generator—the laboratory that created the waste—to ensure that it is managed and disposed of in a compliant manner. Never pour chemical waste down the drain unless it has been explicitly deemed non-hazardous and permissible for sewer disposal by your institution's environmental health and safety (EHS) office and local regulations.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of chemical substances, including those with initially unfamiliar designations like this compound, is a non-negotiable aspect of professional scientific practice. By adhering to the principles of positive identification, thorough hazard assessment, and systematic disposal protocols, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of your research and the environmental stewardship expected of the scientific community. Always consult your institution's EHS office for guidance and to arrange for the final disposal of hazardous waste through a certified contractor.
References
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available from: [Link]
-
Material Safety Data Sheet. Greenbook.net. Available from: [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. Available from: [Link]
-
School Science Safety | Disposal of Hazardous Waste. Washington State Department of Health. YouTube. Available from: [Link]
-
Safety Data Sheet. Available from: [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. Available from: [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available from: [Link]
-
Basic Hazardous Waste Management. YouTube. Available from: [Link]
-
Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
-
How to Safely Dispose of Hazardous Waste?. YouTube. Available from: [Link]
-
Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health. Available from: [Link]
-
Regulations, Resources, and Guidance on Recycling Electronic Equipment. Available from: [Link]
-
Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals. Available from: [Link]
Navigating the Safe Handling of FC11409B: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation and discovery. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for FC11409B. As a Senior Application Scientist, my objective is to empower you with the knowledge to not only meet safety standards but to cultivate a culture of proactive risk mitigation in your laboratory.
Important Note: "this compound" is used in this guide as a placeholder. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact chemical you are using to ensure you have the most accurate and up-to-date safety information. The principles and procedures outlined here are based on a composite hazard profile derived from common laboratory chemicals and should be adapted as per your specific SDS.
Understanding the Hazard Profile of this compound
A thorough risk assessment is the foundation of safe chemical handling. Based on a review of analogous chemical safety data, this compound is presumed to present the following hazards:
-
Skin and Eye Irritation: Direct contact may cause redness, irritation, and in some cases, chemical burns.[1][2]
-
Respiratory Tract Irritation: Inhalation of vapors or mists can lead to irritation of the nose, throat, and respiratory system.[1]
-
Flammability: The substance may be flammable and should be kept away from open flames, sparks, and other sources of ignition.[2]
-
Potential for Dermatitis: Prolonged or repeated skin contact could lead to dermatitis.[1][2]
This hazard profile necessitates a multi-faceted approach to safety, encompassing engineering controls, administrative controls, and the correct use of PPE.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound.[3][4] The minimum required PPE for handling this substance is outlined below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.[5] | Protects against splashes and airborne droplets that can cause severe eye irritation or damage. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[3] For significant handling, a chemically resistant apron may be necessary. | Prevents skin contact with this compound and protects from potential fire hazards. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[3] For prolonged or direct contact, heavier-duty, chemically resistant gloves (e.g., butyl rubber) should be considered. Always consult the manufacturer's glove compatibility chart. | Protects the hands from irritation and absorption of the chemical. Double gloving can provide an additional layer of protection.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with the appropriate cartridges is required.[6] | Minimizes the inhalation of harmful vapors or mists. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure and accidents.
1. Preparation and Planning:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific chemical you are using.[7]
-
Designate a Work Area: All work with this compound should be conducted in a designated area, ideally within a certified chemical fume hood.[7]
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available before you begin.
2. Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Dispensing: When dispensing this compound, do so slowly and carefully to avoid splashing. Use a funnel for transferring to smaller containers.
-
Keep Containers Closed: Always keep containers of this compound tightly sealed when not in use to prevent the release of vapors.[1][2]
-
Avoid Incompatible Materials: Store this compound away from incompatible materials as specified in the SDS.[1]
3. Post-Handling:
-
Decontamination: Clean any contaminated surfaces with an appropriate solvent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[8]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.[9][10]
1. Waste Segregation:
-
Hazardous Waste: Unused or waste this compound must be collected in a designated, properly labeled hazardous waste container.[9] The container must be compatible with the chemical and have a tight-fitting lid.[9]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be disposed of as hazardous waste.
2. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11]
-
Secure Storage: Store hazardous waste containers in a designated satellite accumulation area away from general work areas.
3. Final Disposal:
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This is typically handled by the Environmental Health and Safety (EHS) department.
Visualizing the PPE Selection Process
To aid in the decision-making process for selecting the appropriate level of personal protective equipment, the following workflow diagram is provided.
Caption: A workflow for selecting appropriate PPE when handling this compound.
References
- Material Safety Data Sheet - Greenbook.net. (n.d.).
- Safety Data Sheet. (2012, February 1).
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2016, November 4).
- Laboratory Safety Rules. (n.d.). Oklahoma State University.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
- Common Personal Protective Equipment. (2024, August 4). Environmental Health & Safety.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
- General Lab Safety Procedure. (n.d.). Caltech CCE.
- The OSHA Laboratory Standard. (2020, April 1). Lab Manager.
- The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group.
- Laboratory Safety Guidance. (n.d.). OSHA.
- Personal Protective Equipment Selection Guide. (2015, July 22).
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- Laboratory PPE Selection Guide. (n.d.). UNMC.
- Laboratories - Overview. (n.d.). Occupational Safety and Health Administration.
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- The Laboratory Standard. (n.d.). Office of Clinical and Research Safety.
Sources
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. youtube.com [youtube.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. unmc.edu [unmc.edu]
- 6. compliancy-group.com [compliancy-group.com]
- 7. cce.caltech.edu [cce.caltech.edu]
- 8. mrclab.com [mrclab.com]
- 9. goodway.com [goodway.com]
- 10. epa.gov [epa.gov]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
